1-Tetradecene
Description
1-tetradecene is an unbranched fourteen-carbon alkene with one double bond between C-1 and C-2.
tetradecene is a natural product found in Pseudoceratina purpurea, Scolochloa festucacea, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
tetradec-1-ene | |
|---|---|---|
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InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 | |
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InChI Key |
HFDVRLIODXPAHB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCC=C | |
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Molecular Formula |
C14H28, Array | |
| Record name | 1-TETRADECENE | |
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Related CAS |
25608-58-6 | |
| Record name | 1-Tetradecene, homopolymer | |
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DSSTOX Substance ID |
DTXSID4027367 | |
| Record name | 1-Tetradecene | |
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Molecular Weight |
196.37 g/mol | |
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Physical Description |
Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
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Boiling Point |
484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C | |
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Flash Point |
230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c. | |
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Solubility |
SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none | |
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Density |
0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
6.78 (Air=1), Relative vapor density (air = 1): 6.78 | |
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Vapor Pressure |
4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1120-36-1, 68855-59-4, 68855-60-7 | |
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Melting Point |
8.8 °F (USCG, 1999), -12 °C | |
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Foundational & Exploratory
1-Tetradecene chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a long-chain alpha-olefin, is a versatile building block in organic synthesis and a key intermediate in the production of various specialty chemicals. Its unique combination of a terminal double bond and a long aliphatic chain imparts specific physical and chemical properties that are of significant interest to researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering insights into its reactivity, solubility, and handling considerations. The information presented herein is intended to empower scientists to leverage the full potential of this compound in their research and development endeavors.
Introduction to this compound
This compound, with the chemical formula C14H28, is a linear alpha-olefin characterized by a fourteen-carbon chain with a terminal double bond between the first and second carbon atoms[1][2][3]. This structural feature is the primary determinant of its chemical reactivity, making it a valuable precursor for a wide range of chemical transformations.
Molecular Structure:
Caption: Key reaction pathways of this compound.
Stability and Incompatibility
This compound is generally stable under normal conditions. [1][4]However, it is incompatible with strong oxidizing agents, with which it can react vigorously. [1][5][6][7][4]It may also attack rubber, paints, and lining materials. [6][7]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines:
-
Drug Delivery: Its long aliphatic chain can be incorporated into lipid nanoparticles and other drug delivery systems to enhance drug encapsulation and modulate release profiles. The terminal double bond provides a handle for further functionalization, allowing for the attachment of targeting ligands or other moieties.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): As a versatile building block, this compound can be used in the multi-step synthesis of complex APIs. Its long chain can be a key structural component of the final molecule or can be used to modify the pharmacokinetic properties of a drug.
-
Biomaterials: The polymerization of this compound or its copolymerization with other monomers can lead to the formation of biocompatible and biodegradable polymers for applications in tissue engineering and medical devices.
-
Surfactant Production: this compound is a precursor in the manufacturing of alpha-olefin sulfonates (AOS), which are biodegradable anionic surfactants used in various personal care and cleaning products. [8]
Experimental Protocols: Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The area of the peak corresponding to this compound is proportional to its concentration.
Methodology:
-
Instrument and Column:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane or pentane) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Self-Validation:
-
Run a blank (solvent only) to ensure no interfering peaks are present.
-
Inject a known standard of this compound to confirm the retention time and detector response.
-
Perform replicate injections to ensure the reproducibility of the results.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. [5][6]
-
Hazards: May be fatal if swallowed and enters airways (aspiration hazard). [9][10][4]It can also cause skin dryness or cracking upon repeated exposure. [6][9]* Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. [6][11]* Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. [12][10][11]Keep away from open flames and strong oxidizing agents. [6]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [1][6][12][10][11]* First Aid:
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its long aliphatic chain and terminal double bond provide a unique combination of hydrophobicity and reactivity that can be exploited in a wide range of applications, from the synthesis of complex molecules to the development of advanced materials and drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
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Topic: 1-Tetradecene Synthesis Routes from Alcohols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetradecene, a linear alpha-olefin (LAO), is a critical chemical intermediate in the synthesis of polymers, plasticizers, surfactants, and synthetic lubricants. While the industrial production of LAOs is dominated by the oligomerization of ethylene, the catalytic dehydration of long-chain fatty alcohols, such as 1-tetradecanol, presents a strategically important alternative.[1][2][3] This route offers potential advantages in terms of feedstock flexibility, including the utilization of bio-derived alcohols, aligning with the growing demand for sustainable chemical processes.[4] This guide provides a comprehensive technical overview of the primary synthesis routes for this compound from alcohols, with a focus on the underlying catalytic mechanisms, a comparative analysis of different catalyst systems, and detailed experimental protocols. We will explore both established solid-acid catalyzed pathways and emerging base-catalyzed methodologies, providing the causal insights behind experimental choices to empower researchers in the rational design of efficient and selective synthesis processes.
Introduction: The Strategic Importance of Alcohol-to-Olefin Routes
Linear alpha-olefins are characterized by a terminal double bond, which imparts high reactivity for various downstream chemical modifications. This compound (C₁₄H₂₈) is particularly valued in the production of C₁₄-based surfactants, as a comonomer in polyethylene to control polymer density and flexibility, and as a precursor to polyalphaolefin (PAO) synthetic lubricants.[5][6]
The conventional synthesis of LAOs via ethylene oligomerization is a highly optimized, large-scale petrochemical process.[2][6] However, the dehydration of fatty alcohols has been periodically employed commercially when market dynamics make fatty alcohols more cost-effective than the corresponding olefins.[1][2] The increasing availability of fatty alcohols from biological sources, produced via fermentation of sugars or hydrolysis of triglycerides, further enhances the appeal of this route for producing renewable or "green" LAOs.[4][7][8]
The core transformation is the elimination of a water molecule from 1-tetradecanol to form this compound. The primary challenge lies in achieving high selectivity for the terminal olefin (α-olefin) while minimizing the formation of thermodynamically more stable internal olefins and other byproducts such as ethers.[9] Catalyst design and process parameter optimization are paramount to controlling this selectivity.
Mechanistic Foundations of Alcohol Dehydration
The dehydration of an alcohol to an alkene is an elimination reaction. For a primary alcohol like 1-tetradecanol (CH₃(CH₂)₁₂CH₂OH), the reaction mechanism is highly dependent on the catalyst and conditions.
Acid-Catalyzed Mechanisms
In the presence of an acid catalyst, the reaction is initiated by the protonation of the alcohol's hydroxyl group, converting it into a much better leaving group (H₂O).[10][11] From this alkyloxonium ion intermediate, the pathway can diverge.
-
E2 (Bimolecular Elimination): This mechanism is a single, concerted step where a base removes a proton from the β-carbon (C2) at the same time the C-O bond breaks and the water molecule departs.[11][12] This pathway is generally favored for primary alcohols as it avoids the formation of a highly unstable primary carbocation.[13][14]
-
E1 (Unimolecular Elimination): This two-step mechanism involves the departure of the water molecule to form a carbocation intermediate, which is then deprotonated by a base to form the double bond.[12][13] While energetically unfavorable for primary alcohols in solution, E1-like pathways with carbocation character can occur on the surface of solid acid catalysts.[9][15]
A competing reaction, particularly at lower temperatures, is bimolecular dehydration, where two alcohol molecules react to form a dialkyl ether (e.g., di(tetradecyl) ether) and water.[14][16][17]
Figure 1: General mechanisms for acid-catalyzed conversion of primary alcohols.
Catalyst Systems for 1-Tetradecanol Dehydration
The choice of catalyst is the most critical factor influencing the yield and selectivity of this compound.
Heterogeneous Solid-Acid Catalysts
Solid-acid catalysts are preferred for industrial applications due to their ease of separation from the product stream, potential for regeneration, and suitability for continuous-flow processes.
-
Gamma-Alumina (γ-Al₂O₃): This is the most common and commercially practiced catalyst for the vapor-phase dehydration of alcohols to olefins.[1][2] γ-Al₂O₃ possesses a high surface area and a combination of Lewis and Brønsted acid sites, as well as basic sites.[16][18] The dehydration reaction over alumina is understood to be a synergistic process involving these acid-base pairs.[19][9][20] Lewis acid sites (coordinatively unsaturated Al³⁺) coordinate with the alcohol's hydroxyl group, facilitating C-O bond cleavage, while adjacent basic sites (surface O²⁻) abstract a β-proton.[9][21]
-
Causality: The preparation method of γ-Al₂O₃, particularly the calcination temperature, significantly impacts its crystalline structure, surface area, and acid-base properties. For instance, amorphous alumina synthesized at 325 °C has shown high surface area and excellent performance for dehydrating 1-octadecanol, achieving 93% conversion with 89% LAO purity.[19][20]
-
Challenge: A key challenge with alumina is minimizing the isomerization of the initially formed this compound to more stable internal tetradecenes (e.g., 2-tetradecene, 3-tetradecene) on the acid sites.
-
-
Modified Alumina and Mixed Oxides: To improve selectivity towards the α-olefin, alumina can be modified. A physical mixture of nano-sized alumina and thoria (ThO₂) has demonstrated exceptional performance for stearic alcohol dehydration, achieving a 92% yield of α-olefin.[9]
-
Mechanism of Selectivity: It is proposed that the thoria component strongly adsorbs the produced α-olefin at high temperatures, preventing it from re-adsorbing onto the Lewis acid sites of the alumina where isomerization would occur.[9] This effectively protects the desired product.
-
-
Zeolites: These crystalline aluminosilicates offer well-defined pore structures and strong Brønsted acidity.[15][22] Their shape-selectivity can potentially favor the formation of linear products. However, their strong acidity can also promote cracking and oligomerization, especially at higher temperatures.
Homogeneous Acid Catalysts
Liquid mineral acids can also catalyze alcohol dehydration.
-
Sulfuric Acid (H₂SO₄) and Phosphoric Acid (H₃PO₄): These strong acids are effective dehydrating agents.[10][11][23] The reaction is typically performed in the liquid phase at elevated temperatures.
-
Trustworthiness Issues: Homogeneous catalysis is generally not favored for large-scale LAO production due to significant drawbacks. Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of CO₂ and SO₂ byproducts.[23][24] Both acids are corrosive and require neutralization and complex separation procedures, leading to waste generation.
-
Base-Catalyzed Dehydration
A more recent and promising approach involves the use of solid base catalysts.
-
Cesium on Silica (Cs/SiO₂): Base catalysts have been studied for the gas-phase dehydration of fatty alcohols (C₈-C₁₄) to LAOs. A 15% Cs/SiO₂ catalyst has shown high selectivity (78-100%) for the corresponding α-olefins.[4][7]
-
Expertise & Causality: Unlike acid catalysis, which proceeds via carbocationic intermediates prone to rearrangement, base-catalyzed dehydration is thought to proceed through a different mechanism that inherently favors the formation of the terminal (less substituted) olefin, following Hofmann elimination rules rather than Zaitsev's rule. This provides a powerful alternative for maximizing α-olefin yield.
-
Data Summary: Catalyst Performance Comparison
The following table summarizes representative data for the dehydration of long-chain alcohols using various catalytic systems.
| Catalyst System | Starting Alcohol | Temperature (°C) | Conversion (%) | α-Olefin Selectivity (%) | α-Olefin Yield (%) | Reference |
| Amorphous Al₂O₃ | 1-Octadecanol | 325 | 93 | ~67 (calculated) | ~62 | [19][20] |
| Al₂O₃ⁿ / ThO₂ | 1-Octadecanol | 300 | 100 | 92 | 92 | [9] |
| 15% Cs/SiO₂ | Mixed C₈-C₁₄ Alcohols | 360 | 51-91 (initial) | 78-100 | 40-91 (initial) | [4] |
| Trifluoromethanesulfonic acid | 1-Tetradecanol | 240 | >80 (olefin yield) | 84.3 (in product mix) | >80 (total olefins) | [25] |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating analytical steps to confirm outcomes.
Protocol 1: Continuous Gas-Phase Dehydration of 1-Tetradecanol using γ-Al₂O₃
This protocol describes a standard lab-scale setup for heterogeneous catalytic reactions.
Figure 2: Workflow for a continuous gas-phase alcohol dehydration experiment.
Methodology:
-
Catalyst Preparation: Commercially available γ-Al₂O₃ pellets are crushed and sieved to a particle size of 250-425 μm. The catalyst (approx. 1.0 g) is loaded into a quartz tube reactor and calcined in-situ under a flow of dry air at 500 °C for 4 hours to remove moisture and adsorbed species. Subsequently, the system is purged with inert gas (N₂ or Ar).
-
System Setup: A continuous-flow, fixed-bed reactor system is assembled as shown in Figure 2. The reactor is placed inside a programmable tube furnace.
-
Reaction Execution:
-
The reactor temperature is set to the desired value (e.g., 325 °C).
-
A flow of nitrogen carrier gas (e.g., 30 mL/min) is established using a mass flow controller.
-
Liquid 1-tetradecanol is fed into a heated vaporization zone using a syringe pump at a controlled rate (e.g., Weight Hourly Space Velocity (WHSV) of 2 h⁻¹). The alcohol vapor is entrained in the N₂ stream and passed through the catalyst bed.
-
-
Product Collection: The reactor outlet is connected to a cold trap (condenser) maintained at ~5 °C to liquefy the products (this compound, unreacted 1-tetradecanol, and water). Liquid samples are collected periodically.
-
Analysis (Self-Validation):
-
The collected organic phase is separated from the aqueous phase and analyzed by Gas Chromatography (GC) using a non-polar column (e.g., DB-5) and a Flame Ionization Detector (FID).
-
An internal standard (e.g., n-dodecane) is used for accurate quantification.
-
Conversion of 1-tetradecanol and selectivity to this compound and other products (internal olefins, ether) are calculated from the GC peak areas.
-
GC-Mass Spectrometry (GC-MS) is used to confirm the identity of all product peaks.
-
Protocol 2: Batch Liquid-Phase Dehydration using a Homogeneous Catalyst
This protocol describes a simpler batch process suitable for screening or smaller-scale synthesis.
Methodology:
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a condenser and a receiving flask. A water separator (Dean-Stark trap) can be placed between the flask and the condenser to continuously remove the water byproduct and drive the equilibrium.
-
Reagent Charging:
-
The reaction flask is charged with 1-tetradecanol (e.g., 100 g, 0.466 mol).
-
The acid catalyst, such as trifluoromethanesulfonic acid (e.g., 2.0 g), is carefully added while stirring.[25]
-
-
Reaction Execution:
-
The mixture is heated with vigorous stirring to a temperature where distillation begins (e.g., up to 240 °C).[25]
-
The reaction is monitored by observing the collection of water in the separator and/or by taking aliquots for GC analysis. The reaction is continued for several hours until conversion is maximized (e.g., 5 hours).[25]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The organic phase of the distillate is collected. If the product remains in the reaction flask, it is isolated by distillation, potentially under reduced pressure.
-
The collected organic phase is washed with a dilute sodium bicarbonate solution to neutralize the acid, followed by a water wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Analysis (Self-Validation):
-
The final product is analyzed by GC and GC-MS to determine the purity and the distribution of olefin isomers.
-
The yield of this compound is calculated based on the starting amount of 1-tetradecanol.
-
Conclusion
The synthesis of this compound from 1-tetradecanol is a robust and versatile process, with catalyst selection being the determinative factor for success. While homogeneous acid catalysts are effective, their industrial application is hampered by operational challenges. The vapor-phase dehydration over solid-acid catalysts, particularly γ-alumina and its modified variants, represents the most mature and scalable technology. These systems offer high conversion but require careful optimization to maximize selectivity towards the desired α-olefin and prevent isomerization. Excitingly, emerging research into solid-base catalysts like Cs/SiO₂ opens a new frontier, potentially offering a more direct and selective route to linear alpha-olefins from alcohols. For researchers and drug development professionals who may use this compound as a synthetic building block, understanding these synthesis routes provides crucial insight into the impurity profiles and economic drivers of this key starting material.
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Mechanism for the Dehydration of Alcohol into Alkene. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Linear alpha olefin - chemeurope.com. (n.d.). Retrieved from [Link]
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Alkenes from Dehydration of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025). JoVE. Retrieved from [Link]
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Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al₂O₃ for Bio-Based Chemicals. (2021). MDPI. Retrieved from [Link]
-
Dehydration of Alcohols | Synthesis of Alkenes. (2023). YouTube. Retrieved from [Link]
-
Ethanol Dehydration and Dehydrogenation on γ-Al₂O₃: Mechanism of Acetaldehyde Formation. (2014). ACS Publications. Retrieved from [Link]
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Straight-chain terminal alkene. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Characterization of Cr-Co/γ-Alumina Catalyst for Ethanol Dehydration. (2020). AIP Publishing. Retrieved from [Link]
-
Renewable linear alpha-olefins by base-catalyzed dehydration of biologically-derived fatty alcohols. (2021). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Kinetics and Mechanism of Alcohol Dehydration on γ-Al₂O₃: Effects of Carbon Chain Length and Substitution. (2013). ACS Publications. Retrieved from [Link]
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Kinetics and Mechanism of Ethanol Dehydration on γ-Al₂O₃: The Critical Role of Dimer Inhibition. (2013). ACS Publications. Retrieved from [Link]
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Mechanistic Study of Alcohol Dehydration on γ-Al₂O₃. (2013). ACS Catalysis. Retrieved from [Link]
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A REVIEW PAPER ON PRODUCTION OF LINEAR ALPHA-OLEFINS BY UNDERGOING OLIGOMERIZATION OF ETHYLEN. (2017). IJEAST. Retrieved from [Link]
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Olefins from Alcohols. (1939). Journal of the American Chemical Society. Retrieved from [Link]
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Low‐Pressure Synthesis of Alcohols by the Formal Addition of Methanol to Olefins. (2024). Angewandte Chemie. Retrieved from [Link]
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Synthesis of Alcohols. (2011). ResearchGate. Retrieved from [Link]
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Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis. (2019). RSC Publications. Retrieved from [Link]
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Dehydrating Alcohols to Make Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. (2017). Applied and Environmental Microbiology. Retrieved from [Link]
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dehydration of alcohols. (n.d.). Chemguide. Retrieved from [Link]
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Alcohols to alkenes: a mechanistic perspective. (2023). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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The catalytic dehydration of alcohols. (1975). University of Bath's research portal. Retrieved from [Link]
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One-pot syntheses of alcohols from olefins through Co/Ru tandem catalysis. (2000). ResearchGate. Retrieved from [Link]
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Renewable Linear Alpha-Olefins by Base-Catalyzed Dehydration of Biologically-Derived Fatty Alcohols. (2021). ChemRxiv. Retrieved from [Link]
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Production of medium chain length fatty alcohols from glucose in Escherichia coli. (2013). NIH. Retrieved from [Link]
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Kinetic and Theoretical Insights into the Mechanism of Alkanol Dehydration on Solid Brønsted Acid Catalysts. (2020). ResearchGate. Retrieved from [Link]
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This compound. (2025). ChemSynthesis. Retrieved from [Link]
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1-Tetradecanol. (n.d.). PubChem. Retrieved from [Link]
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Production of 1 tetradecene at 100 tons per year. (2016). Slideshare. Retrieved from [Link]
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Energy‐Saving Dehydration of Primary Alcohol Under the Formation of Alkenes via a Bifunctional Clay Catalyst. (2022). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Tetradecene
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Long-Chain Alkenes
In the realms of materials science, specialty chemicals, and drug development, the purity and structural integrity of raw materials are paramount. 1-Tetradecene (C₁₄H₂₈), a linear alpha-olefin, serves as a critical building block in the synthesis of polymers, surfactants, and other complex organic molecules. Its simple structure belies the need for rigorous analytical confirmation; the position of the double bond and the absence of isomeric impurities are crucial for predictable reaction kinetics and final product performance.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally identify and characterize this compound. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. From the perspective of a seasoned application scientist, we will explore not just the "what" but the "why" of the experimental choices and data interpretation, providing a robust framework for researchers and quality control professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the terminal position of the alkene and the linear nature of the alkyl chain.
Proton (¹H) NMR Spectroscopy of this compound
Expertise & Experience: The Rationale Behind ¹H NMR Analysis
¹H NMR allows us to "see" the different types of protons in the molecule. The terminal alkene protons are the most diagnostic, appearing in a unique region of the spectrum with characteristic splitting patterns (multiplicity) due to their coupling with each other and with the adjacent allylic protons. The long alkyl chain will largely resolve into a few overlapping signals, but their integration relative to the alkene protons is a key validator of the structure.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust and reproducible NMR spectrum begins with meticulous sample preparation.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving nonpolar compounds and has a minimal residual proton signal at ~7.26 ppm. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to thermally equilibrate and for the field to be locked and shimmed. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.
-
Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and processing a ¹H NMR spectrum.
Data Interpretation and Assignment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-2 (-CH=) |
| ~4.95 | m | 2H | H-1 (=CH₂) |
| ~2.0 | q | 2H | H-3 (Allylic -CH₂-) |
| ~1.2-1.4 | m (broad) | 20H | H-4 to H-13 (-(CH₂)₁₀-) |
| ~0.88 | t | 3H | H-14 (-CH₃) |
Table 1: ¹H NMR Peak Assignments for this compound.
The key diagnostic signals are those of the alkene protons. The internal vinylic proton (H-2) at ~5.8 ppm is split by the two terminal vinylic protons (H-1) and the two allylic protons (H-3), resulting in a complex multiplet (ddt: doublet of doublets of triplets). The two terminal protons (H-1) at ~4.95 ppm are chemically distinct and appear as a multiplet. The allylic protons (H-3) are shifted downfield relative to the other methylene groups due to the proximity of the double bond and appear around ~2.0 ppm. The large, broad multiplet between 1.2 and 1.4 ppm represents the bulk of the methylene groups in the long alkyl chain, and the terminal methyl group (H-14) appears as a characteristic triplet around 0.88 ppm.
Carbon-13 (¹³C) NMR Spectroscopy of this compound
Expertise & Experience: The Rationale Behind ¹³C NMR Analysis
While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. This technique is definitive for confirming the number of different carbon environments and for identifying the sp²-hybridized carbons of the double bond, which resonate in a characteristic downfield region.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The procedure is nearly identical to that for ¹H NMR, with the primary difference being the need for a more concentrated sample or a longer acquisition time due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Use a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, to maximize signal.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses the C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation. A longer acquisition time (more scans) is typically required.
Data Interpretation and Assignment
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~139.2 | C-2 (-CH=) |
| ~114.1 | C-1 (=CH₂) |
| ~33.9 | C-3 |
| ~31.9 | C-12 |
| ~29.7 | C-5 to C-11 (multiple overlapping peaks) |
| ~29.4 | C-4 |
| ~22.7 | C-13 |
| ~14.1 | C-14 (-CH₃) |
Table 2: ¹³C NMR Peak Assignments for this compound.
The two sp² carbons are clearly identified downfield at ~139.2 ppm and ~114.1 ppm, confirming the presence of the alkene. The remaining sp³ carbons of the long alkyl chain appear in the upfield region, with subtle differences in their chemical environments allowing for their individual assignment, though some overlap is common.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: The Rationale Behind IR Analysis
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, IR spectroscopy is used to confirm the presence of the C=C double bond and the associated vinylic C-H bonds, distinguishing it from its saturated alkane counterpart, tetradecane.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling for liquids.
-
Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This spectrum of the ambient environment (air, CO₂, water vapor) is automatically subtracted from the sample spectrum to provide a clean result.
-
Sample Application: Place a single drop of neat (undiluted) this compound directly onto the ATR crystal surface (often diamond or zinc selenide).
-
Data Acquisition: Initiate the scan. An IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.
-
Cleaning: After the measurement, the crystal is simply wiped clean with a soft tissue soaked in a suitable solvent like isopropanol or acetone.
Workflow for ATR-FTIR Analysis
Caption: Workflow for obtaining an ATR-FTIR spectrum.
Data Interpretation and Assignment
The IR spectrum of this compound shows several characteristic absorption bands that confirm its identity as a terminal alkene.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3079 | C-H Stretch | =C-H (vinylic) |
| ~2925, ~2855 | C-H Stretch | -C-H (aliphatic) |
| ~1642 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | -CH₂- (scissoring) |
| ~991, ~910 | C-H Bend | =C-H (out-of-plane bend) |
Table 3: Key IR Absorption Bands for this compound.
The most crucial peaks for identification are those unique to the alkene functional group. The absorption band just above 3000 cm⁻¹ (~3079 cm⁻¹) is a definitive indicator of C-H bonds on sp²-hybridized carbons. The peak at ~1642 cm⁻¹ corresponds to the C=C double bond stretching vibration. Finally, the strong absorptions at ~991 and ~910 cm⁻¹ are characteristic out-of-plane bending vibrations (wags) for the =CH₂ and -CH=CH₂ groups of a monosubstituted alkene, providing conclusive evidence for the terminal position of the double bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: The Rationale Behind MS Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information: the molecular weight of the compound and, based on its fragmentation pattern, clues about its structure. For this compound, we expect to see a clear molecular ion peak corresponding to its molecular weight, and a predictable fragmentation pattern characteristic of long-chain alkenes.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or hexane.
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The high vacuum of the instrument causes the solvent and sample to vaporize.
-
Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This energetic collision knocks an electron out of the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is not random and follows predictable chemical pathways.
-
Mass Analysis and Detection: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. The detector then records the abundance of each ion.
Workflow for EI-Mass Spectrometry
Caption: Workflow for obtaining an EI mass spectrum.
Data Interpretation and Assignment
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₁₄H₂₈, giving it a molecular weight of 196.37 g/mol . The mass spectrum will show a clear molecular ion peak at m/z = 196 .
-
Fragmentation Pattern: Long-chain alkenes undergo characteristic fragmentation. The most prevalent pathways are cleavages that form stable carbocations.
-
Allylic Cleavage: The most common fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond in this case). This results in a resonance-stabilized allylic carbocation. For this compound, this would produce a fragment with m/z = 41 ([C₃H₅]⁺), which is often a very prominent peak.
-
Alkyl Chain Fragmentation: The spectrum will also show a series of peaks separated by 14 mass units (-CH₂-), corresponding to the sequential loss of alkyl fragments (e.g., m/z = 181, 167, 153, etc.). These peaks typically decrease in intensity as the fragment size increases.
-
McLafferty Rearrangement: Alkenes with a γ-hydrogen can undergo a McLafferty rearrangement. This involves a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons. For this compound, this would result in a characteristic fragment, though it may be less prominent than other fragments in long-chain alkenes.
-
The overall pattern of a clear molecular ion at m/z 196 and a series of hydrocarbon fragments dominated by allylic cleavage provides strong, corroborating evidence for the structure of this compound.
Conclusion
The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, confirming the terminal position of the double bond and the linear 14-carbon chain. IR spectroscopy offers a rapid and definitive confirmation of the key alkene functional group. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a self-validating system, ensuring the identity and purity of this critical chemical intermediate for researchers and industry professionals.
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Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 14.4: Interpretting IR Spectra. Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Tetradecene (CAS 1120-36-1)
Abstract
This compound, registered under CAS number 1120-36-1, is a linear alpha-olefin (LAO) of significant industrial and research importance.[1] As a C14 aliphatic hydrocarbon, its single terminal double bond imparts a reactivity that makes it a versatile precursor in a multitude of chemical syntheses.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, key applications in synthesis and material science, and essential safety and handling protocols. The content is structured to deliver not just data, but also the causal logic behind its utility, empowering researchers to leverage this fundamental building block to its full potential.
Core Physicochemical & Thermodynamic Properties
This compound is a colorless, watery liquid at ambient temperature with a mild, characteristic hydrocarbon odor.[2][3] Its long fourteen-carbon chain dictates its physical behavior, rendering it non-polar and hydrophobic. This fundamental property profile governs its selection as a reagent and solvent in various applications.
Key Property Data
The essential physical and chemical properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, process modeling, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1120-36-1 | [2][4] |
| Molecular Formula | C₁₄H₂₈ | [2][4] |
| Molecular Weight | 196.37 g/mol | [1][4] |
| Appearance | Colorless, clear liquid | [5][6] |
| Melting Point | -13 to -11 °C | [5][7] |
| Boiling Point | 251 °C (at 760 mmHg) | [5][7] |
| Density | 0.775 g/mL at 25 °C | [5][7] |
| Flash Point | 110-115 °C | [6][7][8] |
| Autoignition Temp. | 235 °C / 455 °F | [7][8] |
| Refractive Index (n²⁰/D) | 1.436 | [5][9] |
| Vapor Density | 6.8 (air = 1) | [7][9][10] |
| Vapor Pressure | 0.015 mmHg at 25 °C | [6] |
| LogP (octanol/water) | 7.08 | [3][6][9] |
Solubility Profile
The hydrophobic nature of the long alkyl chain is the dominant factor in this compound's solubility.
-
Water Solubility : It is considered insoluble in water.[2][11][12]
-
Organic Solvents : It is readily soluble in a wide range of non-polar organic solvents, including hydrocarbons (e.g., hexane), ethers, benzene, and chloroform.[5][11][13][14]
-
Temperature Effects : The solubility of this compound in organic solvents generally increases with rising temperature, a key consideration for reaction and purification processes.[13]
Chemical Structure and Reactivity
This compound is defined by its 14-carbon unbranched chain with a double bond located between the first and second carbon atoms (C-1 and C-2).[2][5][9] This terminal unsaturation is the molecule's reactive center and the primary reason for its utility as a chemical intermediate.[1]
Caption: Chemical structure of this compound (C₁₄H₂₈).
The reactivity of this compound is characteristic of alpha-olefins, dominated by addition reactions at the terminal double bond. This allows for the functionalization of the long alkyl chain, making it a foundational component for molecules with tailored properties.
Caption: Major reaction pathways involving this compound.
-
Polymerization : As a comonomer, this compound is used in the production of polymers like Linear Low-Density Polyethylene (LLDPE). Its incorporation introduces short-chain branches, which disrupts the polymer crystal structure, thereby lowering density and increasing flexibility and impact strength.[1]
-
Hydrogenation : The terminal double bond can be readily saturated through catalytic hydrogenation to produce n-tetradecane, a stable paraffin.[15] This reaction is often used to remove residual unsaturation in the production of synthetic base oils.[15]
-
Alkylation : In the presence of an acid catalyst (e.g., AlCl₃ or HF), this compound alkylates aromatic compounds like benzene. This Friedel-Crafts reaction produces linear alkylbenzenes (LABs), which are key precursors to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents.[16]
-
Other Addition Reactions : this compound undergoes various addition reactions, including hydroformylation to produce C15 oxo-alcohols, halogenation to form 1,2-dihalides, and sulfonation with sulfur trioxide to yield alkene sulfonic acids.[16][17][18]
Applications in Research and Industry
The versatile reactivity of this compound underpins its widespread use across multiple sectors.
-
Surfactants and Detergents : It is a fundamental building block for producing nonionic surfactants and alpha-olefin sulfonates (AOS), which are valued for their cleaning and emulsifying properties in household and industrial cleaning products.[1][18]
-
Synthetic Lubricants : this compound is a critical precursor for the synthesis of polyalphaolefins (PAOs). PAOs are high-performance synthetic base oils used in premium lubricants, offering superior thermal stability, oxidation resistance, and low-temperature fluidity compared to conventional mineral oils.[1][19]
-
Polymers and Plasticizers : Its role as a comonomer in polyethylene manufacturing allows for precise control over polymer properties, leading to high-performance materials.[1] It is also used in the production of linear plasticizers.[19]
-
Analytical Chemistry : Due to its high purity and well-defined structure, this compound serves as an excellent standard in analytical chemistry. It is frequently used as an internal standard in gas chromatography (GC) for the quantification of hydrocarbon mixtures and the analysis of fatty acid composition in food and environmental samples.[7][17]
-
Cosmetics and Personal Care : In cosmetic formulations, this compound functions as an emollient, solvent, and viscosity control agent, contributing to the texture and performance of skin care products.[6][20]
-
Specialty Chemicals : It serves as a starting material in the synthesis of a wide range of specialty chemicals, including fragrances, flavor compounds, fatty acids, amines, and epoxides.[1][5][18]
Safety, Toxicology, and Handling
While this compound has low acute toxicity, it presents a significant physical hazard that dictates strict handling protocols.
Hazard Identification and Classification
-
Primary Hazard : The most critical hazard is Aspiration Toxicity, Category 1 . The substance's low viscosity means that if it is swallowed and then vomited, it can be inhaled into the lungs, potentially causing fatal chemical pneumonitis.[7][10][21][22] The corresponding hazard statement is H304: May be fatal if swallowed and enters airways .[10][22]
-
Secondary Hazard : Repeated or prolonged skin contact may cause defatting of the skin, leading to dryness or cracking (EUH066).[10]
Toxicological Summary
| Endpoint | Result | Classification/Remarks | Source(s) |
| Acute Oral Toxicity (LD50, Rat) | > 5,600 mg/kg | Low acute toxicity | [10][23] |
| Acute Dermal Toxicity (LD50) | > 2,020 mg/kg | Low acute toxicity | [21] |
| Skin Corrosion/Irritation | Not classified as an irritant | Prolonged contact may cause dryness | [10][23] |
| Eye Damage/Irritation | Not classified as an irritant | Minimal to no irritation expected | [21][23] |
| Carcinogenicity | Not classified by IARC | No evidence of carcinogenicity | [23] |
Handling and Storage Protocol
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]
-
Ingestion Prevention : Do not pipette by mouth. Avoid eating, drinking, or smoking in work areas.
-
Storage Conditions : Store in a cool, dry, well-ventilated place, away from sources of ignition.[23] Keep containers tightly sealed and store below +30°C.[5][9]
-
Inert Atmosphere : For long-term storage or applications sensitive to oxidation, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen) to prevent auto-oxidation, which can form impurities.[18]
-
Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), with which it can react violently.[5][9][10]
First Aid Measures
-
If Swallowed : CRITICAL - DO NOT INDUCE VOMITING . Immediately call a poison control center or physician. The risk of aspiration into the lungs is the primary danger.[8][10]
-
If on Skin : Remove contaminated clothing. Wash the affected area with soap and plenty of water.[23]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[23]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[23]
Exemplar Experimental Protocol: Friedel-Crafts Alkylation
This protocol outlines the synthesis of a linear alkylbenzene (LAB), a precursor to common surfactants, using this compound. It is a self-validating system where reaction progress can be monitored by GC analysis, and product identity confirmed by NMR and MS.
Caption: Workflow for the synthesis of linear alkylbenzene.
Methodology:
-
Reactor Preparation : A multi-neck, round-bottom flask is dried in an oven and assembled while hot under a stream of dry nitrogen. It is equipped with a magnetic stirrer, a digital thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Reagent Loading : The reactor is charged with an excess of anhydrous benzene (e.g., 5-10 molar equivalents).
-
Catalyst Introduction : Anhydrous aluminum chloride (AlCl₃, ~1.1 eq.) is added portion-wise to the stirred benzene. The formation of a reddish-brown complex is typically observed.
-
This compound Addition : this compound (1.0 eq.) is added dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic; an ice bath may be required to maintain the internal temperature between 20-25°C. The causality here is critical: slow addition prevents temperature spikes that could lead to unwanted side reactions like polymerization or isomerization.
-
Reaction Progression : The mixture is stirred at room temperature for 2-4 hours. The reaction is self-validating as its progress can be tracked by taking small aliquots, quenching them, and analyzing by GC-MS to observe the disappearance of the this compound peak and the appearance of product peaks.
-
Catalyst Quenching : The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride catalyst.
-
Aqueous Workup : The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Each wash removes different impurities: acid removes residual catalyst, bicarbonate neutralizes acid, and brine removes bulk water.
-
Drying and Concentration : The isolated organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the excess benzene.
-
Purification : The crude product is purified by vacuum distillation to isolate the linear alkylbenzene product from any high-boiling oligomers or unreacted starting material.
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Introduction: The Role of 1-Tetradecene and the Importance of Solvent Selection
An In-Depth Technical Guide to the Solubility of 1-Tetradecene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This compound (C₁₄H₂₈) is a linear alpha-olefin, a colorless liquid characterized by a 14-carbon chain with a terminal double bond.[1][2] This structure makes it a valuable precursor and intermediate in a wide array of chemical syntheses. Its applications are diverse, ranging from the production of surfactants, detergents, and plasticizers to its use as a comonomer in polymers like linear low-density polyethylene (LLDPE) and as a specialty solvent in the formulation of perfumes, medicines, and resins.[2][3][4]
For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount. The choice of solvent dictates reaction kinetics, influences purification strategies (such as crystallization and chromatography), and is critical for formulating stable and effective products. A poorly chosen solvent can lead to phase separation, low reaction yields, or difficulties in downstream processing. This guide provides a comprehensive overview of the theoretical principles governing this compound's solubility, presents qualitative and quantitative data, outlines a robust experimental protocol for solubility determination, and discusses the practical implications for laboratory and industrial applications.
Theoretical Framework for Solubility
The solubility of a substance is governed by the intermolecular interactions between the solute (this compound) and the solvent. The foundational principle is that of "like dissolves like," which states that substances with similar molecular structures and intermolecular forces are more likely to be miscible.[5][6]
This compound is a nonpolar, hydrophobic molecule due to its long aliphatic hydrocarbon chain.[1] Its primary intermolecular forces are weak van der Waals dispersion forces. Consequently, it exhibits high solubility in nonpolar organic solvents that also rely on dispersion forces for cohesion. Conversely, it has very limited solubility in highly polar solvents, especially those capable of strong hydrogen bonding, like water.[1][7][8][9][10]
Hansen Solubility Parameters (HSP): A Predictive Tool
To move beyond qualitative descriptions, the Hansen Solubility Parameters (HSP) provide a powerful quantitative method for predicting miscibility.[11][12] The HSP model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (δD, δP, δH) can be viewed as coordinates for a point in a three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of a solute and a solvent, the more likely they are to be soluble in one another.[11] This provides a robust framework for solvent selection and the design of solvent blends with tailored properties.
Solubility Profile of this compound
Based on its nonpolar nature, this compound's solubility varies significantly across different classes of organic solvents. The following table summarizes its known solubility characteristics.
| Solvent Class | Example Solvents | Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | "Like dissolves like"; both solute and solvent are nonpolar hydrocarbons dominated by dispersion forces.[1] |
| Nonpolar Aromatic | Benzene, Toluene | High / Miscible | Strong dispersion and pi-pi stacking interactions effectively solvate the nonpolar solute.[2] |
| Halogenated | Chloroform, Dichloromethane | High / Miscible | Although they have a dipole, their overall character allows for effective solvation of nonpolar molecules.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers act as good solvents for a wide range of nonpolar and moderately polar compounds.[2] |
| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | The strong dipole-dipole interactions of these solvents are not effectively disrupted by the weak dispersion forces of this compound. |
| Polar Protic | Ethanol, Methanol | Slightly to Sparingly Soluble | The dominant hydrogen-bonding network of alcohols makes them poor solvents for long-chain alkanes/alkenes.[2][13] |
| Highly Polar | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water prevent the nonpolar this compound from dissolving.[7][8][9][14] |
Factors Influencing Solubility: The Effect of Temperature
For most solid and liquid solutes, solubility increases with temperature. In the case of this compound in nonpolar organic solvents, an increase in temperature enhances the kinetic energy of both solute and solvent molecules.[1] This increased energy helps to overcome the cohesive intermolecular forces within the pure components, facilitating mixing and leading to higher solubility. This principle is often leveraged in industrial processes and laboratory procedures to dissolve larger quantities of a solute or to perform reactions in a homogeneous phase.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain reliable and reproducible quantitative data, a standardized experimental method is crucial. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[6][15]
Causality Behind the Protocol
This protocol is designed as a self-validating system. The use of excess solute and extended equilibration time ensures that the solvent becomes truly saturated, representing the thermodynamic solubility limit. Centrifugation and filtration are critical steps to completely separate the undissolved solute from the saturated solution, preventing artificially high concentration readings. Finally, quantification via a calibrated HPLC system ensures accuracy and precision in the final measurement.
Step-by-Step Methodology
-
Material Preparation:
-
Ensure the this compound is of high purity (≥97% is recommended).
-
Use analytical grade or HPLC grade solvent.
-
Verify the purity and identity of both materials using appropriate analytical techniques (e.g., GC for this compound, Karl Fischer titration for solvent water content).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid should remain visible after equilibration.
-
-
Equilibration:
-
Place the sealed vials in an isothermal shaker bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. To validate, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration no longer changes.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let undissolved material settle.
-
Centrifuge the vials to further pellet any suspended solids.
-
-
Sample Extraction and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic undissolved particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtrate with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector) or Gas Chromatography (GC).
-
The concentration is determined by comparing the instrument response to a calibration curve generated from standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the exact temperature at which the measurement was made.
-
Conclusion
The solubility of this compound is fundamentally dictated by its nonpolar, aliphatic structure, rendering it highly soluble in nonpolar organic solvents and insoluble in polar media like water. Predictive tools such as Hansen Solubility Parameters offer a valuable framework for initial solvent screening, while robust experimental methods like the isothermal shake-flask protocol are essential for generating accurate, quantitative data. For scientists and researchers, a thorough understanding of these principles and methods is not merely academic; it is a critical requirement for successful process development, chemical synthesis, and product formulation.
References
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- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
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- The Good Scents Company. (n.d.). tetradecene, 1120-36-1.
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Introduction: The Strategic Importance of the Terminal Alkene in 1-Tetradecene
An In-Depth Technical Guide to the Reactivity of the Terminal Double Bond in 1-Tetradecene
This compound (C₁₄H₂₈) is a linear alpha-olefin whose value in chemical synthesis is fundamentally derived from the reactivity of its terminal carbon-carbon double bond.[1][2][3] This accessible and sterically unhindered functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. For researchers in materials science and drug development, this compound is not merely a starting material but a model substrate for investigating reaction mechanisms and a foundational building block for surfactants, lubricants, and polymers.[1] This guide provides a detailed exploration of the principal reaction pathways involving the terminal double bond of this compound, focusing on the underlying mechanisms, field-proven experimental protocols, and the causal logic behind methodological choices.
Oxidation Reactions: Introducing Oxygen Functionality
The selective introduction of oxygen-containing functional groups is a cornerstone of organic synthesis. The electron-rich π-bond of this compound is highly susceptible to electrophilic attack by various oxidizing agents, leading to valuable intermediates like epoxides, diols, and ketones.
Epoxidation to 1,2-Epoxytetradecane and Subsequent Hydrolysis
Epoxidation represents one of the most fundamental transformations of an alkene. The reaction involves the transfer of a single oxygen atom to the double bond, forming a strained three-membered cyclic ether known as an epoxide (or oxirane).[4] This epoxide, 1,2-epoxytetradecane, is a highly valuable intermediate due to the ring strain that facilitates nucleophilic ring-opening reactions.
Mechanistic Rationale: The epoxidation of this compound is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the alkene's π-bond acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[4][5] This concerted pathway ensures a syn-addition, where the oxygen atom is delivered to one face of the double bond, preserving the stereochemistry of the starting material.[6]
Caption: Concerted mechanism for the epoxidation of this compound.
Protocol 1.1.1: Synthesis of 1,2-Epoxytetradecane
-
Rationale: Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the nonpolar alkene and the polar m-CPBA. The reaction is run at 0°C initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Protocol 1.1.2: Acid-Catalyzed Hydrolysis to 1,2-Tetradecanediol
The resulting epoxide can be readily opened to form a vicinal diol (glycol).[7] Acid-catalyzed hydrolysis proceeds via an Sₙ2-like mechanism, resulting in anti-dihydroxylation.[6][8]
-
Rationale: A dilute solution of a strong acid like perchloric acid (HClO₄) in a mixed solvent system (THF/water) is used. THF ensures miscibility of the nonpolar epoxide and the aqueous acid. The acid protonates the epoxide oxygen, making the ring carbons more electrophilic and susceptible to nucleophilic attack by water.
-
Procedure:
-
Dissolve the crude 1,2-epoxytetradecane (1.0 eq) in a 3:1 mixture of THF and water.
-
Add a catalytic amount of 0.1 M perchloric acid (HClO₄).
-
Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Neutralize the reaction with saturated NaHCO₃ solution.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1,2-tetradecanediol.[9]
-
| Reaction | Reagent | Solvent | Key Outcome | Typical Yield |
| Epoxidation | m-CPBA | DCM | syn-addition of oxygen | >90% |
| Hydrolysis | H₃O⁺ (cat.) | THF/H₂O | anti-dihydroxylation | >95% |
Wacker-Tsuji Oxidation to 2-Tetradecanone
The Wacker-Tsuji oxidation is a powerful palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[10][11] This transformation follows Markovnikov's rule , where the nucleophile (water) attacks the more substituted carbon of the double bond.
Mechanistic Rationale: The catalytic cycle involves several key steps. First, the Pd(II) catalyst coordinates to the alkene. Nucleophilic attack by water on the coordinated alkene forms a hydroxy-palladium intermediate. Subsequent β-hydride elimination and reductive elimination release the ketone product and a Pd(0) species. A co-oxidant, typically copper(II) chloride (CuCl₂), is crucial to reoxidize Pd(0) back to the active Pd(II) state, allowing the cycle to continue. Oxygen from the air then reoxidizes the resulting Cu(I) to Cu(II).[10][12]
Caption: Catalytic cycle of the Wacker-Tsuji oxidation.
Protocol 1.2.1: Synthesis of 2-Tetradecanone
-
Rationale: A mixed solvent system of dimethylformamide (DMF) and water is often used to solubilize both the organic substrate and the inorganic catalyst salts. A balloon of oxygen maintains the aerobic atmosphere required to regenerate the copper co-oxidant.
-
Procedure:
-
To a flask charged with palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1.0 eq), add DMF and water (7:1 v/v).
-
Stir the mixture under an oxygen atmosphere (balloon) until the solution becomes homogeneous and dark green.
-
Add this compound (1.0 eq) via syringe and stir the reaction vigorously at room temperature for 18-24 hours.
-
Pour the reaction mixture into 1 M HCl and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydration via Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
To synthesize the primary alcohol, 1-tetradecanol, from this compound, a regioselectivity opposite to that of acid-catalyzed hydration is required. Hydroboration-oxidation accomplishes this, providing the anti-Markovnikov product with high fidelity.[13][14][15]
Mechanistic Rationale: The reaction is a two-step process.[13]
-
Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) for stability, adds across the double bond.[16] Boron is the electrophilic atom and adds to the less-substituted carbon (C1), while the hydride (H⁻) adds to the more-substituted carbon (C2). This occurs in a concerted, four-membered transition state, resulting in a syn-addition of the H and BH₂ groups.[16][17][18][19] The process repeats to form a trialkylborane.
-
Oxidation: The trialkylborane is then oxidized in situ with basic hydrogen peroxide. The hydroperoxide anion attacks the boron atom, followed by a 1,2-alkyl shift where the alkyl chain migrates from boron to the adjacent oxygen. This step proceeds with retention of stereochemistry.[17] Subsequent hydrolysis liberates the alcohol, 1-tetradecanol.
Caption: Workflow for hydroboration-oxidation of this compound.
Protocol 2.1: Synthesis of 1-Tetradecanol
-
Rationale: THF is the solvent of choice as it stabilizes the highly reactive borane monomer as a BH₃•THF complex, making it easier and safer to handle.[16] The oxidation step is performed under basic conditions to generate the nucleophilic hydroperoxide anion (HOO⁻) required for the oxidation of the alkylborane.
-
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, place this compound (1.0 eq) and dry THF.
-
Cool the flask to 0°C in an ice bath. Add 1.0 M BH₃•THF complex in THF (0.4 eq, to account for the stoichiometry of 3:1 alkene:BH₃) dropwise via syringe.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Cool the mixture back to 0°C. Cautiously add 3 M aqueous NaOH, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂), ensuring the temperature is maintained below 25°C.
-
Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation.
-
Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1-tetradecanol.
-
Polymerization: Building Macromolecular Chains
The terminal double bond of this compound allows it to act as a monomer in addition polymerization reactions, forming long-chain polyolefins.[2][20] The choice of catalyst system dictates the mechanism and the resulting polymer properties.
Ziegler-Natta Polymerization
Ziegler-Natta (Z-N) catalysis is an industrially vital method for producing stereoregular polymers from alpha-olefins.[21][22] These catalysts, typically heterogeneous systems based on titanium halides and organoaluminum co-catalysts, allow for the synthesis of linear, high-molecular-weight polymers.[23][24]
Mechanistic Rationale: The active catalyst is formed at the surface of the titanium halide crystal. The organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃) alkylates the titanium center. The polymerization proceeds via the Cossee-Arlman mechanism, where the alkene monomer first coordinates to a vacant site on the titanium atom via its π-bond. Subsequently, the coordinated alkene inserts into the titanium-alkyl bond. This process repeats, extending the polymer chain with each monomer insertion.[21][24]
Protocol 3.1.1: Synthesis of Poly(this compound)
-
Rationale: The reaction must be conducted under strictly inert conditions (anhydrous and anaerobic) as the Z-N catalyst components are highly reactive towards water and oxygen. Toluene is a common non-polar solvent for this type of polymerization.
-
Procedure:
-
Assemble a flame-dried Schlenk flask under an argon or nitrogen atmosphere.
-
Charge the flask with dry toluene, followed by the addition of triethylaluminum (Al(C₂H₅)₃) as a co-catalyst.
-
In a separate vessel, prepare a slurry of titanium(IV) chloride (TiCl₄) on a magnesium chloride (MgCl₂) support in toluene.
-
Add the TiCl₄/MgCl₂ slurry to the reaction flask. Stir the mixture at a controlled temperature (e.g., 70°C).
-
Inject purified, anhydrous this compound monomer into the flask to initiate polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 2-4 hours). The polymer will precipitate from the solution.
-
Quench the reaction by slowly adding acidified methanol to destroy the catalyst and precipitate the polymer fully.
-
Filter the polymer, wash extensively with methanol, and dry under vacuum.
-
| Catalyst System | Monomer | Key Feature | Resulting Polymer |
| TiCl₄/Al(C₂H₅)₃ | This compound | Coordination-Insertion | Linear, high MW poly(this compound) |
Cationic Polymerization
Cationic polymerization is initiated by an electrophile, such as a strong protic or Lewis acid.[25][26] The mechanism involves the formation of a carbocation intermediate. Alkenes with electron-donating substituents that can stabilize the carbocation are ideal monomers.[25][27]
Mechanistic Rationale: The reaction is initiated by the addition of an electrophile (E⁺) to the double bond of this compound. This addition follows Markovnikov's rule, forming the more stable secondary carbocation at C2. This carbocation then acts as an electrophile for the next monomer unit, propagating the polymer chain. Chain transfer or termination can occur, limiting the final molecular weight.[27]
Other Key Transformations
Catalytic Hydrogenation
Catalytic hydrogenation reduces the double bond to a single bond, converting this compound into the saturated alkane, tetradecane. This is a thermodynamically favorable process but requires a metal catalyst to proceed at a reasonable rate.[28]
-
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[28] Both hydrogen gas and the alkene adsorb onto the metal surface. The H-H bond cleaves, and the hydrogen atoms are transferred sequentially to the same face of the double bond (syn-addition).
-
Protocol: this compound is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C is added, and the mixture is stirred under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) until the reaction is complete.[29]
Olefin Metathesis
Olefin metathesis is a powerful reaction that "scrambles" or redistributes alkylidene fragments of alkenes, catalyzed by transition metal carbene complexes (e.g., Grubbs' or Schrock catalysts).[30][31] For a terminal alkene like this compound, self-metathesis leads to the formation of ethylene gas and an internal alkene, 13-hexacosene (C₂₆H₅₂), in a dynamic equilibrium. The Chauvin mechanism, involving a metallacyclobutane intermediate, is the accepted pathway.[30][31]
Conclusion
The terminal double bond of this compound is a locus of rich and varied reactivity, providing synthetic chemists with a reliable entry point to a vast array of functionalized long-chain alkanes and polymers. The choice of reagents and reaction conditions allows for precise control over regioselectivity (Markovnikov vs. anti-Markovnikov) and stereochemistry (syn vs. anti addition). Understanding the mechanisms behind these transformations is paramount for troubleshooting, optimization, and the rational design of novel synthetic routes in academic and industrial research.
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- Reusability of the catalytic system 1-Rh in hydrogenation of 1- tetradecene. Reaction conditions. (n.d.).
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Thermal stability and decomposition of 1-Tetradecene
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Tetradecene
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound (C₁₄H₂₈), a long-chain alpha-olefin of significant industrial relevance. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the fundamental principles governing its thermal degradation, the analytical methodologies for its characterization, and the interpretation of the resulting data. We will explore the theoretical underpinnings of radical chain mechanisms, detail experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and present expected outcomes. This guide emphasizes the causality behind experimental design and data interpretation, ensuring a robust and scientifically grounded perspective.
Introduction to this compound
This compound is a linear alpha-olefin with the chemical formula CH₃(CH₂)₁₁CH=CH₂.[1] As a member of the long-chain alpha-olefin family, it serves as a crucial intermediate in the chemical industry. Its applications are diverse, ranging from the synthesis of surfactants, detergents, and plasticizers to its use as a comonomer in polymer production and as a solvent in various formulations including perfumes, dyes, and resins.[1][2] Understanding the thermal limits of this compound is critical for defining safe operating temperatures in manufacturing processes, storage, and for predicting its fate in high-temperature applications such as lubricants or as a component in fuel mixtures.
Table 1: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [3] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 1120-36-1 | [3] |
| Appearance | Colorless, watery liquid | [1] |
| Boiling Point | 252.6 °C (486.6 °F) | [3] |
| Melting Point | -12.9 °C (8.8 °F) | [4] |
| Flash Point | 110 °C (230 °F) | [4] |
| Autoignition Temp. | 235 °C (455 °F) | [4] |
| Density | 0.775 g/cm³ at 20 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [1][4] |
The Mechanism of Thermal Decomposition (Pyrolysis)
Thermal decomposition, or pyrolysis, is the process by which a chemical substance breaks down into smaller, simpler molecules at elevated temperatures in an inert atmosphere.[5] For long-chain hydrocarbons like this compound, this process is not a simple fragmentation but a complex series of free-radical chain reactions. The generally accepted mechanism can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of a chemical bond to form two free radicals. In a long-chain alkene, the C-C bonds are weaker than C-H bonds, and thus are more likely to break first. The energy required for this step is the bond dissociation energy, which dictates the onset temperature of decomposition.
-
Propagation: This is a cascade of reactions where the initial radicals react with other molecules to form new products and new radicals, which continue the chain. Key propagation steps for a long-chain olefin include:
-
Hydrogen Abstraction: A radical removes a hydrogen atom from another this compound molecule, creating a new, more stable secondary or tertiary radical and a saturated molecule.
-
Radical Isomerization: The radical center can move along the carbon chain through intramolecular hydrogen abstraction, typically forming more stable secondary radicals from primary ones.
-
β-Scission: This is the primary product-forming step. The C-C bond beta to the radical center cleaves, resulting in the formation of a smaller alkene and a new, smaller primary radical. This process is responsible for the "cracking" of the long chain into a variety of smaller hydrocarbon products.
-
-
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.
The pyrolysis of polyolefins, which share structural similarities with this compound, is known to produce a wide range of smaller alkanes and alkenes through these mechanisms.[6][7]
Proposed Decomposition Pathway for this compound
Based on the principles of hydrocarbon pyrolysis, a primary decomposition pathway for this compound involves the formation of a variety of smaller alpha-olefins and alkanes. The β-scission rule dictates the fragmentation pattern, leading to a complex mixture of products.
Caption: Proposed free-radical mechanism for this compound thermal decomposition.
Experimental Analysis of Thermal Stability
A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] For pyrolysis studies, the experiment is run under an inert nitrogen or argon atmosphere. The resulting data provides critical information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any non-volatile residue.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, boiling, and decomposition, which can be endothermic or exothermic. When used in conjunction with TGA, it helps to characterize the energy changes associated with decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the definitive technique for identifying the volatile products of decomposition. The sample is rapidly heated to a specific pyrolysis temperature in a micro-furnace pyrolyzer, and the resulting fragments are immediately swept into a GC-MS system. The gas chromatograph separates the individual components of the product mixture, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns. This provides a detailed "fingerprint" of the decomposition process.[6]
Experimental Protocols & Workflow
Adherence to rigorous, self-validating protocols is essential for generating reliable and reproducible data.
Workflow for Thermal Analysis
The logical flow of experimentation involves a preliminary thermal screening followed by detailed product analysis.
Caption: Integrated workflow for thermal stability and decomposition analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. Maintain this flow throughout the experiment.
-
Causality: An inert atmosphere is crucial to study pyrolysis (thermal decomposition) exclusively. The presence of oxygen would lead to oxidation, a different chemical process that occurs at lower temperatures.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Causality: A controlled heating rate (e.g., 10, 15, 20 °C/min) is essential for kinetic analysis. Multiple heating rates can be used with model-free methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy of decomposition.[11]
-
-
Data Acquisition: Record the sample mass (TG curve) and its first derivative (DTG curve) as a function of temperature.
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
System Preparation: Condition the GC column and ensure the pyrolyzer, GC, and MS are performing to specification.
-
Sample Preparation: Place a small, precise amount of this compound (typically 0.1-0.5 µL) into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer furnace.
-
Rapidly heat the sample to a predetermined temperature (e.g., 550 °C, selected based on TGA data showing significant decomposition). Hold for a short duration (e.g., 15-30 seconds).
-
Causality: Fast pyrolysis minimizes secondary reactions, allowing for the characterization of the primary decomposition products.[6]
-
-
GC Separation:
-
The pyrolysis products are swept by helium carrier gas onto the GC column (e.g., a non-polar DB-5ms column).
-
Run a temperature program to separate the compounds, for example: hold at 40 °C for 5 minutes, then ramp to 280 °C at 8 °C/min.
-
-
MS Detection and Identification:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
Scan a mass range of m/z 35-550.
-
Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Data Interpretation & Expected Results
The data from these experiments provide a comprehensive picture of this compound's thermal behavior.
TGA and DSC Data
The TGA curve will show a single, sharp mass loss step corresponding to the volatilization and decomposition of the sample. The DTG curve will show a peak at the temperature of the maximum rate of mass loss.
Table 2: Illustrative TGA/DSC Thermal Data for this compound (Note: These are expected values based on similar long-chain hydrocarbons. Actual experimental values may vary.)
| Parameter | Expected Value | Description |
| T_onset (Onset Temp.) | ~230 - 250 °C | The temperature at which significant decomposition begins (e.g., 5% mass loss). |
| T_peak (Peak Temp.) | ~260 - 280 °C | The temperature of the maximum rate of decomposition, from the DTG peak. |
| Endothermic Peak (DSC) | Corresponds to T_peak | Indicates that energy is absorbed during the bond-breaking decomposition process.[12] |
| Residual Mass @ 600°C | < 1% | As this compound is a volatile hydrocarbon, it is expected to decompose completely into volatile products, leaving little to no char. |
Py-GC-MS Data
The Py-GC-MS chromatogram will be complex, showing a series of peaks corresponding to numerous decomposition products. Based on the β-scission mechanism, a homologous series of 1-alkenes and n-alkanes is expected.
Table 3: Expected Major Decomposition Products from this compound Pyrolysis (Based on pyrolysis mechanisms of analogous long-chain hydrocarbons[13])
| Compound Class | Expected Products (Examples) |
| 1-Alkenes | Propene, 1-Butene, 1-Pentene, 1-Hexene, 1-Heptene, 1-Octene, 1-Nonene, 1-Decene, 1-Undecene, 1-Dodecene |
| n-Alkanes | Methane, Ethane, Propane, Butane, Pentane, Hexane, Heptane, Octane |
| Dienes | 1,3-Butadiene, Propadiene (Allene) |
The distribution of these products will be temperature-dependent. At higher pyrolysis temperatures, secondary reactions can lead to the formation of smaller molecules like methane and ethene, as well as aromatic compounds like benzene.[12][13]
Conclusion
The thermal stability of this compound is governed by a well-understood but complex free-radical chain mechanism. Its decomposition begins around 230-250 °C and results in a broad spectrum of smaller alkene and alkane products. A systematic analytical approach utilizing TGA, DSC, and Py-GC-MS is essential for a complete characterization of its thermal properties. The protocols and insights provided in this guide offer a robust framework for researchers to investigate the thermal behavior of this compound, enabling better process control, safety assessments, and development of high-temperature applications.
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1-Tetradecene safety data sheet handling precautions
An In-depth Technical Guide to the Safe Handling of 1-Tetradecene
As a Senior Application Scientist, this guide provides a comprehensive, in-depth technical overview of the safety precautions and handling procedures for this compound. This document is intended for researchers, scientists, and professionals in drug development who may work with this substance. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. We will delve into the causality behind recommended safety protocols, providing a self-validating system for risk mitigation.
Understanding the Core Hazards of this compound
This compound is a colorless liquid alkene with the chemical formula C14H28.[1] While it has numerous industrial applications, its handling in a research and development setting requires a nuanced understanding of its specific hazards. The primary and most critical hazard associated with this compound is its classification as an aspiration hazard.[2][3]
Aspiration Toxicity: This is the principal toxicological concern. If this compound is swallowed and then enters the lungs (aspiration), it can cause severe and potentially fatal chemical pneumonitis.[4][5] This is due to the low surface tension and viscosity of the substance, which allows it to spread rapidly and deeply into the lungs, causing inflammation and fluid accumulation. Therefore, a key directive in all handling procedures is to prevent ingestion and subsequent vomiting.
Skin Irritation: While not classified as a primary skin irritant, repeated or prolonged contact with this compound can lead to defatting of the skin, which may result in dryness, cracking, and dermatitis.[5][6] This is a common characteristic of hydrocarbon solvents.
Flammability: this compound is a combustible liquid with a flash point of approximately 107-115°C (225-239°F).[6][7] It is not highly flammable at room temperature but can ignite if exposed to an open flame or high temperatures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound lies in a robust system of engineering controls and appropriate personal protective equipment. The choice of these measures should be based on a thorough risk assessment of the specific experimental procedures.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory to maintain airborne concentrations below exposure limits.
-
Eye Wash Stations and Safety Showers: Easily accessible and regularly maintained eye wash stations and safety showers are critical for immediate decontamination in the event of accidental exposure.[2]
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the potential exposure scenario.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[2] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[3]
-
Hand Protection: Protective gloves are essential to prevent skin contact. The suitability of a specific glove material should be confirmed with the manufacturer for resistance to this compound.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]
-
Body Protection: A standard laboratory coat is typically sufficient for small-scale operations. For larger quantities or procedures with a significant risk of splashing, a chemical-resistant apron or a full protective suit should be considered.[3][4]
-
Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection is not necessary. However, if ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.[4][6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[4] Avoid contact with skin and eyes.[3]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly after handling and before breaks.[2]
-
Grounding and Bonding: For transfers of larger quantities, take precautionary measures against static discharge.
-
Spill Prevention: Use secondary containment trays when transporting or storing containers of this compound.
Storage
-
Container Integrity: Keep containers tightly closed in a dry and well-ventilated place.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Incompatible Materials: Store this compound separated from strong oxidants such as chlorates, nitrates, and peroxides, as it can react with them.[4][5]
-
Storage Conditions: Store in a cool place.[3] Electrical installations and working materials in storage areas should comply with technological safety standards.[4]
Emergency Procedures: A Step-by-Step Response Plan
A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
General Advice: In case of an incident, move the affected person out of the dangerous area.[4] Show the safety data sheet to the attending medical professional.[6]
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] If skin irritation persists, consult a physician.[7]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. [3][7] This is the most critical instruction due to the aspiration hazard.[4] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[7] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[8][9] Water spray or alcohol-resistant foam are also options.[3]
-
Unsuitable Extinguishing Media: Do not use a high-volume water jet, as it may spread the fire.[4][6]
-
Specific Hazards: The substance is combustible.[9] Vapors are heavier than air and may travel along the ground to an ignition source.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment, including respiratory protection if ventilation is inadequate.[4] Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[4][6]
-
Containment and Cleanup: For small spills, soak up with an inert absorbent material such as sand, silica gel, or universal binder.[4] Collect the absorbed material in a suitable, closed container for disposal.[3] For large spills, dike the area to contain the spill and prevent spreading.
Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Chemical Formula | C14H28 | [1] |
| Molecular Weight | 196.37 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | ~252 °C (486 °F) | [5] |
| Melting Point | ~-12 °C (10.4 °F) | [5] |
| Flash Point | 107-115 °C (225-239 °F) | [6][7] |
| Autoignition Temperature | ~235 °C (455 °F) | [6] |
| Density | ~0.775 g/cm³ at 20 °C | [10] |
| Solubility in Water | Insoluble | [4][5] |
| Vapor Density | ~6.78 (Air = 1) | [5] |
Visualized Workflow: Emergency Response for this compound Exposure
The following diagram illustrates the critical decision-making process in the event of an accidental exposure to this compound.
Caption: Emergency response workflow for this compound exposure.
References
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Discovery and history of 1-Tetradecene synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 1-Tetradecene
Abstract
This compound (C₁₄H₂₈) is a linear alpha-olefin (LAO) of significant industrial value, serving as a critical building block for a diverse array of chemical products, including polyalphaolefin (PAO) synthetic lubricants, surfactants, detergents, and as a comonomer in the production of high-performance polymers like linear low-density polyethylene (LLDPE).[1][2] Its utility is derived from the high reactivity of its terminal double bond, which allows for various addition reactions.[1][3] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development. We will explore the paradigm shift from early, non-selective thermal methods to the revolutionary catalytic oligomerization of ethylene, detailing the underlying mechanisms, industrial processes, and the rationale behind key experimental choices.
Chapter 1: The Pre-Catalytic Era: Early Olefin Production
Prior to the mid-20th century, the production of specific long-chain olefins like this compound was not a targeted endeavor. The primary methods for generating olefins were brute-force thermal processes, such as steam or thermal cracking of larger hydrocarbon feedstocks like paraffin waxes.[4][5]
In these processes, saturated hydrocarbons are subjected to extremely high temperatures (often around 850°C) and steam in the absence of oxygen.[6] This harsh environment initiates a free-radical mechanism, causing the hydrocarbon chains to cleave into a wide, indiscriminate mixture of smaller saturated and unsaturated molecules, including various olefins.[7][8]
Causality Behind Experimental Choices:
-
High Temperature: Necessary to provide the activation energy required to break strong C-C and C-H bonds in the paraffin feedstock.
-
Steam Co-feed: The addition of steam serves a dual purpose. It reduces the partial pressure of the hydrocarbons, which thermodynamically favors the formation of more gaseous products (olefins).[9] Secondly, it helps to minimize the formation of coke, a carbonaceous deposit that fouls reactor walls and deactivates the process.[6]
The fundamental limitation of thermal cracking for producing this compound was its profound lack of selectivity. The process yielded a complex mixture of isomers and olefins of various chain lengths, making the isolation of high-purity this compound economically and technically challenging.
Chapter 2: The Ziegler Revolution: A Paradigm Shift in Alkene Synthesis
The landscape of olefin synthesis was irrevocably changed in the 1950s by the work of German chemist Karl Ziegler at the Max Planck Institute for Coal Research.[10] In 1953, Ziegler discovered that organoaluminum compounds, specifically triethylaluminium, could catalyze the oligomerization of ethylene in a controlled manner.[11][12] This reaction, which he termed the "Aufbaureaktion" (growth reaction), allowed for the stepwise addition of ethylene units to an aluminum-alkyl bond.[13][14]
This discovery was monumental because it offered, for the first time, a pathway to synthesize linear, unbranched alpha-olefins with high purity. By controlling the reaction conditions, the chain length of the resulting alkyl groups on the aluminum could be directed, which, upon displacement, yielded specific alpha-olefins. This work, which led to the development of Ziegler-Natta catalysts, earned Karl Ziegler the Nobel Prize in Chemistry in 1963.[10][12]
The Ziegler process operates by inserting ethylene monomers into the aluminum-carbon bond of a triethylaluminium initiator. The chain growth continues until a termination step, typically β-hydride elimination, releases a linear alpha-olefin and regenerates an aluminum hydride species, which can then start a new chain.[15] While this process produces a statistical distribution of olefin chain lengths (known as a Schulz-Flory distribution), it was a transformative leap in selectivity compared to thermal cracking.[16]
Chapter 3: Modern Industrial Synthesis of this compound
Today, the vast majority of this compound is produced via the catalytic oligomerization of ethylene. Several major industrial processes have been developed, with the Shell Higher Olefin Process (SHOP) being one of the most sophisticated and flexible.
The Shell Higher Olefin Process (SHOP)
Commercialized by Shell in 1977, SHOP is an elegant, multi-step process that provides exceptional control over the carbon number distribution of the final olefin products.[17] This process allows for the targeted production of commercially valuable fractions, such as the C₁₂-C₁₈ range for detergents, by cleverly manipulating chemical equilibria.[17] The annual global production of olefins via this method exceeds one million tons.[17]
The process consists of three core stages:
-
Ethylene Oligomerization: Ethylene is fed into a reactor containing a nickel-phosphine complex catalyst in a polar solvent like 1,4-butanediol.[18] The reaction is typically conducted at 80-120°C and 70-140 bar.[17] This produces a Schulz-Flory distribution of even-numbered linear alpha-olefins (C₄ to C₄₀+).
-
Isomerization: The desired this compound fraction (along with other commercially valuable cuts) is separated via distillation. The remaining, less valuable fractions (e.g.,
C₁₈) are sent to a second reactor where they are passed over an alkaline alumina catalyst. This causes the terminal double bond to migrate, forming a thermodynamic equilibrium mixture of internal olefins.[ 17][18] -
Olefin Metathesis: This mixture of internal olefins is then fed into a metathesis reactor containing a supported molybdenum or rhenium catalyst.[18] Here, the olefin chains are cleaved at the double bond and recombined in a statistical fashion. This scrambling process regenerates, among other products, 2-tetradecene (an internal C₁₄ olefin), which falls within the desired commercial range and can be separated.[17] This ingenious recycling of unwanted fractions is the key to the high efficiency and flexibility of the SHOP process.
Other Industrial Routes
-
Ziegler-based Processes: Several companies operate full-range LAO plants based on Ziegler's original organoaluminum chemistry. These processes, such as those developed by Chevron Phillips Chemical and Ineos, are robust and efficient but are generally less flexible than SHOP in manipulating the product distribution.[19]
-
Fischer-Tropsch (F-T) Synthesis: While not a direct synthesis route, the F-T process, which converts syngas (CO + H₂) into hydrocarbons, can produce a stream containing alpha-olefins.[20][21] Companies like Sasol utilize F-T synthesis and can separate valuable LAOs, including this compound, from the product mixture.[22]
Chapter 4: Mechanistic Insights: The Cossee-Arlman Mechanism
The catalytic cycle for ethylene oligomerization in both the Ziegler and SHOP processes is widely understood to proceed via the Cossee-Arlman mechanism . This mechanism describes the step-by-step process of chain growth at the transition metal center.
The key steps are:
-
Olefin Coordination: An ethylene molecule coordinates to a vacant site on the active metal catalyst, which is typically a metal-hydride (M-H) or metal-alkyl (M-R) species.
-
Migratory Insertion: The coordinated ethylene molecule inserts into the metal-alkyl (or metal-hydride) bond. This is the primary chain propagation step, extending the alkyl chain by two carbons and creating a new vacant coordination site.
-
Chain Propagation: Steps 1 and 2 repeat, with successive ethylene molecules coordinating and inserting, progressively lengthening the alkyl chain.
-
Chain Termination (β-Hydride Elimination): The reaction terminates when a β-hydrogen atom from the growing alkyl chain is transferred back to the metal center. This liberates the final linear alpha-olefin product and regenerates the metal-hydride catalyst, which is now ready to initiate a new cycle.
Chapter 5: Comparative Analysis of Synthesis Routes
The choice of a specific synthesis route depends heavily on factors like feedstock availability, desired product slate, and capital investment.
| Parameter | Ziegler Process | Shell Higher Olefin Process (SHOP) | Fischer-Tropsch Synthesis | Steam Cracking |
| Primary Feedstock | Ethylene | Ethylene | Syngas (CO + H₂) | Naphtha, LPG, Waxes |
| Catalyst | Organoaluminum (e.g., TEAL) | Nickel-phosphine complex; Metathesis catalyst | Iron or Cobalt-based | None (Thermal) |
| Typical Temp. | 100-250 °C | 80-120 °C (Oligomerization) | 200-350 °C | >800 °C |
| Typical Pressure | 20-100 bar | 70-140 bar | 10-40 bar | ~1.7-2.5 bar |
| Selectivity for C₁₄ | Moderate (Schulz-Flory limited) | High (Tunable via recycle) | Low (Broad distribution) | Very Low (Broad distribution) |
| Key Advantage | Robust, well-established | High flexibility and yield of target olefins | Utilizes non-petroleum feedstocks | Feedstock flexibility |
| Key Disadvantage | Inflexible product distribution | Higher complexity and capital cost | Low selectivity for specific LAOs | Low selectivity, energy-intensive |
Chapter 6: Representative Laboratory-Scale Synthesis Protocol
This section outlines a conceptual, step-by-step methodology for the oligomerization of ethylene using a Ziegler-type catalyst system under laboratory conditions. Note: This protocol is illustrative. All work with organoaluminum compounds must be conducted by trained personnel in an inert atmosphere using appropriate Schlenk line or glovebox techniques, as they are pyrophoric.
Objective: To synthesize a mixture of linear alpha-olefins from ethylene using a triethylaluminum (TEAL) catalyst.
Methodology:
-
Reactor Preparation: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) is thoroughly dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen. The reactor must be scrupulously free of air and moisture.
-
Solvent and Catalyst Loading:
-
Causality: An inert, anhydrous solvent (e.g., toluene or heptane) is cannulated into the reactor under positive nitrogen pressure. The solvent serves to dissipate the heat of reaction and control viscosity.
-
A precise amount of triethylaluminum (TEAL), typically as a solution in hexane, is injected into the reactor via a gas-tight syringe. The catalyst concentration is a critical parameter for controlling reaction rate and molecular weight distribution.
-
-
Reaction Initiation:
-
The reactor is sealed, and stirring is initiated. The system is purged several times with high-purity ethylene to remove any residual nitrogen.
-
The reactor is heated to the target temperature (e.g., 120°C).
-
Causality: The reactor is then pressurized with ethylene to the desired pressure (e.g., 30 bar). The pressure is maintained throughout the reaction, as ethylene is consumed. The reaction is highly exothermic, and careful temperature control is essential to prevent runaway polymerization.
-
-
Reaction and Monitoring: The reaction is allowed to proceed for a set duration (e.g., 2-4 hours). The consumption of ethylene can be monitored by the pressure drop in the feed cylinder.
-
Quenching:
-
After the reaction time, the reactor is cooled to room temperature, and any excess ethylene is carefully vented.
-
Causality: The reaction is quenched by slowly adding a protic solvent, such as isopropanol or water, often diluted in the reaction solvent. This step is highly exothermic and must be performed with extreme caution behind a blast shield. The quench destroys the active catalyst and hydrolyzes the aluminum-alkyl bonds to release the hydrocarbon products.
-
-
Workup and Isolation:
-
The resulting mixture is washed with dilute acid (e.g., 1M HCl) to remove aluminum salts, followed by a wash with brine.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
The solvent is removed via rotary evaporation.
-
-
Analysis: The resulting mixture of alpha-olefins is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and identify the this compound fraction.
Conclusion and Future Outlook
The synthesis of this compound has evolved from an unselective byproduct of thermal cracking to a highly targeted product of sophisticated catalytic chemistry. The discoveries of Karl Ziegler laid the foundation for a multi-billion dollar industry centered on the controlled oligomerization of ethylene. Processes like SHOP demonstrate a high level of chemical engineering ingenuity, maximizing the yield of desired products through integrated reaction and separation steps.
Looking forward, research continues to focus on developing more selective, active, and stable catalysts.[23][24] There is also growing interest in producing linear alpha-olefins from renewable, bio-based feedstocks to create more sustainable supply chains, although these technologies are still in early stages of development.[25] The journey of this compound synthesis is a compelling narrative of how fundamental catalytic discovery translates into large-scale industrial processes that shape the modern chemical industry.
References
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Mechanism of ethylene oligomerization catalyzed by iron catalyst. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The reaction mechanism for linear ethylene oligomerization process. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Karl Ziegler (1898 – 1973). (n.d.). Deutsches Kunststoff Museum. Retrieved January 5, 2026, from [Link]
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Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis. (2019). ScienceDirect. Retrieved January 5, 2026, from [Link]
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Understanding the Chemical Synthesis Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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Shell higher olefin process. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Ziegler-Synthesen. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Fischer-Tropsch synthesis to α-Olefins with low CO₂ selectivity on a Co₂C catalyst. (2024). ScienceDirect. Retrieved January 5, 2026, from [Link]
-
Selective Ethylene Oligomerization. (2019). ACS Publications. Retrieved January 5, 2026, from [Link]
-
The Shell Higher Olefins Process (SHOP). (n.d.). University of Pennsylvania. Retrieved January 5, 2026, from [Link]
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Production of Light Olefins via Fischer-Tropsch Process Using Iron-Based Catalysts: A Review. (2022). MDPI. Retrieved January 5, 2026, from [Link]
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Linear alpha olefin. (n.d.). Britannica. Retrieved January 5, 2026, from [Link]
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Thermal Cracking of Fischer−Tropsch Waxes. (2007). ACS Publications. Retrieved January 5, 2026, from [Link]
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Olefins Production via Steam Cracking:Effect of Operating Parameters. (2021). Encyclopedia.pub. Retrieved January 5, 2026, from [Link]
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Methodological & Application
Application Note: A Guide to the Kinetics of Ethylene-1-Tetradecene Copolymerization
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinetics of ethylene-1-tetradecene copolymerization. It delves into the theoretical underpinnings, offers detailed experimental protocols, and presents methodologies for kinetic modeling. By elucidating the causal relationships behind experimental choices and emphasizing self-validating protocols, this guide aims to equip researchers with the expertise to design, execute, and interpret copolymerization experiments with confidence and scientific rigor.
Introduction: The Significance of Ethylene-1-Tetradecene Copolymers
Ethylene-1-tetradecene copolymers are a class of polyolefins that bridge the properties of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The incorporation of the long-chain α-olefin, 1-tetradecene, as a comonomer introduces short-chain branches into the polyethylene backbone. This controlled introduction of branching disrupts the crystalline structure of the polymer, leading to a material with tailored properties such as lower density, enhanced flexibility, and improved impact strength. The precise control over the extent and distribution of these branches is paramount in determining the final material properties, making a thorough understanding of the copolymerization kinetics essential.
The kinetics of this copolymerization process are influenced by a multitude of factors, including the choice of catalyst system, monomer concentrations, temperature, and pressure. Both Ziegler-Natta and metallocene catalysts are employed for this purpose, each exhibiting distinct kinetic behaviors and producing copolymers with different microstructures.[1][2] Metallocene catalysts, being single-site catalysts, are known for producing copolymers with a narrow molecular weight distribution and a more homogeneous comonomer incorporation compared to the multi-sited Ziegler-Natta catalysts.[2][3]
This application note will provide a detailed exploration of the kinetic aspects of ethylene-1-tetradecene copolymerization, with a focus on providing practical, field-proven insights and protocols.
Theoretical Background: Fundamentals of Copolymerization Kinetics
The kinetic study of ethylene-1-tetradecene copolymerization primarily revolves around determining the relative rates of monomer incorporation into the growing polymer chain. The terminal model, a first-order Markovian model, is a fundamental framework for describing this process.[4] It assumes that the reactivity of a growing polymer chain is only dependent on the nature of the terminal monomer unit.
The key parameters in this model are the reactivity ratios, r_E (for ethylene) and r_T (for this compound). These ratios are defined as the ratio of the rate constant for a propagating chain ending in a particular monomer adding the same monomer to the rate constant for it adding the other monomer.
-
r_E = k_EE / k_ET
-
r_T = k_TT / k_TE
Where:
-
k_EE is the rate constant for the addition of ethylene to a chain ending in ethylene.
-
k_ET is the rate constant for the addition of this compound to a chain ending in ethylene.
-
k_TT is the rate constant for the addition of this compound to a chain ending in this compound.
-
k_TE is the rate constant for the addition of ethylene to a chain ending in this compound.
The values of the reactivity ratios provide insight into the copolymer microstructure:
-
r_E > 1, r_T < 1 : Tendency towards block copolymerization of ethylene.
-
r_E < 1, r_T > 1 : Tendency towards block copolymerization of this compound.
-
r_E * r_T = 1 : Ideal or random copolymerization.
-
r_E * r_T < 1 : Tendency towards alternating copolymerization.
-
r_E = r_T = 0 : Perfectly alternating copolymerization.
Accurate determination of these reactivity ratios is a primary goal of kinetic studies, as they allow for the prediction and control of the copolymer composition and, consequently, its properties.[5][6][7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting an ethylene-1-tetradecene copolymerization experiment and for the subsequent characterization of the resulting copolymer.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Ethylene | Polymerization Grade (>99.9%) | Major Gas Supplier | Use as received. |
| This compound | Anhydrous (>98%) | Chemical Supplier | Store over molecular sieves and pass through an alumina column before use.[8] |
| Toluene | Anhydrous | Chemical Supplier | Transfer into a bottle with molecular sieves in a dry box.[8] |
| Metallocene Catalyst | (e.g., Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2)) | Catalyst Supplier | Handle under an inert atmosphere. |
| Cocatalyst | (e.g., Methylaluminoxane, MAO) | Chemical Supplier | Handle under an inert atmosphere. |
| Methanol | Reagent Grade | Chemical Supplier | For quenching the reaction. |
| Hydrochloric Acid | Reagent Grade | Chemical Supplier | For catalyst residue removal. |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical slurry-phase copolymerization experiment. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[9]
Diagram of the Experimental Workflow:
Caption: A schematic representation of the experimental workflow for ethylene-1-tetradecene copolymerization.
Protocol Steps:
-
Reactor Setup and Preparation:
-
Thoroughly clean and dry a glass or stainless-steel polymerization reactor.
-
Assemble the reactor with a mechanical stirrer, temperature probe, gas inlet, and injection port.
-
Purge the reactor with high-purity nitrogen or argon for at least one hour to remove oxygen and moisture. This is a critical step as Ziegler-Natta and metallocene catalysts are highly sensitive to these impurities.
-
-
Solvent and Monomer Charging:
-
Under an inert atmosphere, transfer the desired amount of anhydrous toluene into the reactor.
-
Inject the purified this compound into the reactor. The initial comonomer concentration is a key variable in kinetic studies.
-
-
Ethylene Introduction:
-
Pressurize the reactor with ethylene to the desired partial pressure. Maintain a constant ethylene pressure throughout the reaction to ensure a constant monomer concentration in the liquid phase. The solubility of ethylene in the reaction medium is temperature and pressure-dependent, a factor that must be considered in kinetic modeling.
-
-
Catalyst and Cocatalyst Preparation and Injection:
-
In a separate Schlenk flask or in a glovebox, prepare a solution of the metallocene catalyst in toluene.
-
In another flask, prepare a solution of the MAO cocatalyst. The Al/metal ratio is a crucial parameter that affects catalyst activity.
-
Inject the cocatalyst solution into the reactor, followed by the catalyst solution to initiate the polymerization. The order of addition can influence the catalyst activation process.
-
-
Polymerization:
-
Maintain the reaction at the desired temperature using a thermostat-controlled bath. Temperature significantly affects the rate constants of propagation and termination reactions.
-
Continuously monitor the ethylene uptake to track the polymerization rate.
-
Allow the reaction to proceed for a predetermined time. For kinetic studies, it is often desirable to stop the reaction at low monomer conversion (<10%) to ensure that the monomer concentrations remain relatively constant.[6][8]
-
-
Reaction Quenching and Polymer Isolation:
-
Terminate the polymerization by injecting a quenching agent, such as methanol containing a small amount of hydrochloric acid. The acid helps to neutralize the catalyst residues.
-
Vent the excess ethylene pressure.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues, and then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Copolymer Characterization
Accurate characterization of the synthesized copolymer is essential for kinetic analysis.
| Technique | Purpose | Key Parameters Obtained |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the copolymer composition and microstructure. | Mole fraction of ethylene and this compound, sequence distribution (dyads, triads).[8] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties. | Melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.[8][10] |
Kinetic Modeling: From Data to Insight
The experimental data obtained from a series of copolymerization reactions with varying initial monomer feed ratios can be used to determine the reactivity ratios.
Determination of Reactivity Ratios
Several methods can be employed to calculate the reactivity ratios from the copolymer composition data. The Fineman-Ross and Kelen-Tüdős methods are linear graphical methods, while non-linear methods, such as the error-in-variables model (EVM), are generally more accurate as they account for errors in both the feed and copolymer composition measurements.[7]
Diagram of the Kinetic Modeling Process:
Caption: A flowchart illustrating the process of kinetic modeling for ethylene-1-tetradecene copolymerization.
Advanced Kinetic Models
While the terminal model is a good starting point, in some cases, the penultimate model, which considers the influence of the second-to-last monomer unit on the reactivity of the growing chain, may provide a more accurate description of the copolymerization kinetics, especially when bulky comonomers are involved.[4]
Data Interpretation and Troubleshooting
-
Inconsistent Kinetic Data: This can arise from impurities in the monomers or solvent, or from poor temperature and pressure control. Ensure rigorous purification of all reagents and precise control of reaction conditions.
-
Broad Molecular Weight Distribution (with metallocene catalysts): While metallocenes typically produce narrow distributions, broadening can occur due to catalyst deactivation or the presence of multiple active site species.
-
Low Comonomer Incorporation: This may be due to a high r_E value for the chosen catalyst system or unfavorable reaction conditions (e.g., high ethylene pressure). Consider screening different catalysts or adjusting the monomer feed ratio.
Conclusion
A thorough understanding and application of kinetic principles are indispensable for the successful development of ethylene-1-tetradecene copolymers with tailored properties. This application note has provided a comprehensive framework, from theoretical foundations to practical experimental protocols and data analysis techniques. By following these guidelines, researchers can systematically investigate the copolymerization kinetics, leading to the rational design of novel polyolefin materials.
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). (2022). ACS Omega. [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. (2022). ACS Omega. [Link]
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Aigner, P. (2017). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. [Link]
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Saadi, A., & Ak Salim, H. S. (2015). Kinetic mechanism of olefin copolymerization for rigid Ziegler-Natta catalyst. ResearchGate. [Link]
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van Herk, A. M., et al. (2020). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry, 11(36), 5775-5788. [Link]
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Kissin, Y. V. (2001). Kinetics of propylene and ethylene polymerization reactions with heterogeneous ziegler-natta catalysts: Recent results. ResearchGate. [Link]
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O'Connell, R. W., et al. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. eScholarship. [Link]
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Teranishi, K., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ResearchGate. [Link]
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Liu, B., et al. (2023). Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and. Chinese Journal of Polymer Science. [Link]
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Ali, A., et al. (2022). Methods for Predicting Ethylene/Cyclic Olefin Copolymerization Rates Promoted by Single-Site Metallocene: Kinetics Is the Key. MDPI. [Link]
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Ali, A., et al. (2023). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry, 16(12), 105315. [Link]
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Chemistry For Everyone. (2024, August 21). What Are Metallocene Catalysts In Insertion Polymerization? [Video]. YouTube. [Link]
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Byun, D.-J., et al. (1999). Chain transfer reaction in metallocene catalyzed ethylene copolymerization with allyltrimethylsilane. ResearchGate. [Link]
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Request PDF. (2023, August 4). Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers. ResearchGate. [Link]
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Zaitsev, K. V., et al. (2007). Ethylene polymerization and copolymerization with hexene-1 on supported metallocene catalysts based on (C5H5)4Zr and methylaluminoxane. ResearchGate. [https://www.researchgate.net/publication/233959882_Ethylene_polymerization_and_copolymerization_with_hexene-1_on_supported_metallocene_catalysts_based_on_C5H54Zr_and_methylaluminoxane]([Link]_ polymerization_and_copolymerization_with_hexene-1_on_supported_metallocene_catalysts_based_on_C5H54Zr_and_methylaluminoxane)
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Soares, J. B. P., & Kim, J. D. (2000). Kinetic Modeling of Ethylene-Norbornene Copolymerization Using Homogeneous Metallocene Catalysts. University of Maryland. [Link]
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Nifant'ev, I. E., et al. (2021). Effect of para-Substituents in Ethylene Copolymerizations with 1-Decene, 1-Dodecene, and with 2-Methyl-1-Pentene. ChemistryOpen, 10(6), 652-660. [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. (2022). ACS Omega. [Link]
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Salminen, H., & Seppälä, J. V. (2005). Kinetic behavior of ethylene/1‐hexene copolymerization in slurry and solution reactors. Journal of Polymer Science Part A: Polymer Chemistry, 43(11), 2248-2257. [Link]
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Synthesis and Properties of Poly(1-tetradecene): An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of poly(1-tetradecene). Poly(this compound), a higher poly-α-olefin, exhibits unique properties that make it a material of significant interest for applications ranging from advanced lubricants to specialty polymer additives. This guide details established polymerization methodologies, including Ziegler-Natta and metallocene-catalyzed routes, and provides step-by-step protocols for its synthesis and subsequent characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis-structure-property relationships.
Introduction: The Significance of Poly(this compound)
Poly(α-olefins) (PAOs) are a class of synthetic hydrocarbons produced by the polymerization of α-olefins. This compound, a linear α-olefin with the formula C14H28, serves as a key monomer for the synthesis of high-performance polymers.[1] The resultant polymer, poly(this compound), is characterized by its saturated, well-defined branched structure, which imparts desirable properties such as high thermal stability, excellent viscosity-temperature characteristics, and low volatility. These attributes make it a valuable component in the formulation of synthetic lubricants, greases, and functional fluids.[1] Furthermore, its incorporation as a comonomer in polyethylene production can modify properties like density and flexibility, leading to materials such as linear low-density polyethylene (LLDPE).[1]
The synthesis of poly(this compound) with controlled molecular weight, narrow molecular weight distribution (polydispersity), and specific tacticity is crucial for tailoring its performance to specific applications. This control is primarily achieved through the strategic selection of the polymerization catalyst and reaction conditions.
Polymerization Methodologies: A Comparative Overview
The polymerization of this compound can be achieved through several catalytic systems. The choice of catalyst is paramount as it dictates the polymer's microstructure and, consequently, its macroscopic properties.
Ziegler-Natta Catalysis
Ziegler-Natta (ZN) catalysts, traditionally composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are workhorses in the polyolefin industry.[2][3][4] These heterogeneous catalysts are known for their ability to produce highly linear and stereoregular polymers.[2][5][6] For the polymerization of higher α-olefins like this compound, ZN catalysts can yield polymers with high isotacticity, where the long alkyl side chains are all oriented on the same side of the polymer backbone.[7] This regular structure can lead to semi-crystalline materials with distinct thermal properties.
Causality of Component Selection:
-
Titanium Halide (e.g., TiCl₄): The transition metal center is the active site for monomer coordination and insertion.[2] The specific titanium species and its support (often MgCl₂) influence catalyst activity and stereoselectivity.[3]
-
Organoaluminum Cocatalyst (e.g., Triethylaluminum): The cocatalyst serves multiple roles: it alkylates the transition metal center, activates it for polymerization, and acts as a scavenger for impurities that could poison the catalyst.[2][3]
Metallocene Catalysis
Metallocene catalysts are a more recent class of single-site catalysts, typically consisting of a Group 4 metallocene (e.g., a zirconocene or titanocene) and a cocatalyst, commonly methylaluminoxane (MAO).[8][9][10] Unlike the multiple active sites in traditional ZN catalysts, the single-site nature of metallocenes leads to polymers with a narrow molecular weight distribution and a more uniform comonomer incorporation.[9][11] The structure of the metallocene ligand can be precisely tuned to control the polymer's tacticity, allowing for the synthesis of isotactic, syndiotactic, or atactic poly(this compound).[8][10][12]
Causality of Component Selection:
-
Metallocene Complex (e.g., rac-Me₂Si(Ind)₂ZrCl₂): The geometry of the metallocene ligand framework dictates the stereochemistry of monomer insertion, thus controlling the tacticity of the resulting polymer.[9][11] Bridged metallocenes often exhibit higher activity and stereocontrol.[9]
-
Methylaluminoxane (MAO): MAO acts as a cocatalyst to activate the metallocene precursor, generating the catalytically active cationic species.[8]
Cationic Polymerization
Cationic polymerization is another route for polymerizing olefins, particularly those with electron-donating substituents that can stabilize a carbocationic propagating species.[13][14] This method is initiated by electrophiles, such as strong protic acids or Lewis acids.[13][15] While feasible for this compound, controlling the polymerization and preventing side reactions like chain transfer can be challenging, often leading to polymers with lower molecular weights and broader distributions compared to coordination polymerization methods.[16]
Experimental Protocols
General Considerations for Inert Atmosphere Techniques
The catalysts used in the polymerization of this compound are highly sensitive to air and moisture. Therefore, all experimental procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol is a representative example and may require optimization depending on the specific catalyst system and desired polymer properties.
Materials:
-
This compound (purified by passing through activated alumina and degassed)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in a dry, inert solvent (e.g., toluene)
-
Anhydrous, deoxygenated toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask equipped with a magnetic stir bar
-
Schlenk line or glovebox
-
Gas-tight syringes
-
Temperature-controlled oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask is charged with 100 mL of anhydrous toluene under an inert atmosphere.
-
Catalyst Preparation:
-
In a separate Schlenk tube, a solution of TiCl₄ in toluene is prepared.
-
The main reactor is brought to the desired reaction temperature (e.g., 50 °C).
-
A calculated amount of the Al(C₂H₅)₃ solution is added to the reactor via syringe, followed by the TiCl₄ solution. The order of addition and the Al/Ti molar ratio are critical parameters that influence catalyst activity and should be systematically varied for optimization. A typical Al/Ti ratio might be in the range of 50-200. The catalyst mixture is allowed to age for a specified time (e.g., 15-30 minutes).
-
-
Polymerization:
-
A known amount of purified this compound is injected into the reactor.
-
The reaction is allowed to proceed for the desired time (e.g., 1-4 hours) with vigorous stirring. The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the slow addition of methanol, which will quench the active catalyst.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and then with a 10% HCl solution in methanol to remove catalyst residues.
-
The polymer is then washed again with pure methanol until the washings are neutral.
-
The resulting poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
Materials:
-
This compound (purified as in Protocol 1)
-
Metallocene precursor (e.g., rac-Me₂Si(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) as a solution in toluene
-
Anhydrous, deoxygenated toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas supply
Equipment:
-
Same as for Protocol 1
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask is charged with 100 mL of anhydrous toluene and a known amount of purified this compound under an inert atmosphere.
-
Catalyst Activation and Polymerization:
-
The reactor is brought to the desired reaction temperature (e.g., 50 °C).
-
A calculated amount of MAO solution is added to the reactor. The Al/Zr molar ratio is a key parameter, often in the range of 500-2000.
-
In a separate Schlenk tube, the metallocene precursor is dissolved in a small amount of toluene.
-
The metallocene solution is then injected into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed for the desired time (e.g., 1-4 hours) with vigorous stirring.
-
-
Termination and Polymer Isolation:
-
The termination and isolation procedure is the same as described in Protocol 1 (steps 4-6).
-
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its properties and suitability for various applications.[17]
Molecular Weight and Molecular Weight Distribution
Technique: High-Temperature Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[18]
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution.[19] Larger molecules elute faster than smaller molecules. By using a calibrated system, the molecular weight distribution of the polymer can be determined.[18]
Typical Parameters:
-
Instrument: High-temperature GPC system[18]
-
Solvent: 1,2,4-Trichlorobenzene
-
Temperature: 150 °C
-
Columns: A set of columns suitable for high molecular weight polyolefins
-
Detector: Refractive index (RI) detector. Multi-detector systems including viscometry and light scattering can provide more detailed information on polymer architecture.[19]
-
Calibration: Polystyrene or polyethylene standards[18]
Data Obtained:
-
Number-average molecular weight (Mn)
-
Weight-average molecular weight (Mw)
-
Polydispersity Index (PDI = Mw/Mn)
Thermal Properties
Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[20]
DSC Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[20][21]
Typical DSC Parameters:
-
Heating/Cooling Rate: 10 °C/min
-
Atmosphere: Nitrogen
-
Procedure: A heat-cool-heat cycle is typically used to erase the thermal history of the sample. The data from the second heating scan is usually reported.
TGA Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the polymer.[20]
Typical TGA Parameters:
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen or Air
Data Obtained:
-
Glass Transition Temperature (Tg)
-
Melting Temperature (Tm)
-
Crystallization Temperature (Tc)
-
Enthalpy of Fusion (ΔHf)
-
Decomposition Temperature (Td)
Structural Analysis
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Principle: NMR spectroscopy provides detailed information about the chemical structure and tacticity of the polymer. ¹³C NMR is particularly powerful for determining the stereoregularity (isotactic, syndiotactic, atactic) of the polymer chain by analyzing the chemical shifts of the backbone and side-chain carbons.
Typical Parameters:
-
Solvent: 1,1,2,2-Tetrachloroethane-d₂ or 1,2-dichlorobenzene-d₄
-
Temperature: High temperature (e.g., 120 °C) to ensure polymer solubility and sharp signals.
Data Presentation and Visualization
Table 1: Representative Properties of Poly(this compound)
| Property | Typical Value Range | Characterization Method | ASTM Standard (if applicable) |
| Molecular Weight (Mw) | 50,000 - 500,000 g/mol | GPC | - |
| Polydispersity Index (PDI) | 1.5 - 5.0 (Metallocene) 4.0 - 15.0 (Ziegler-Natta) | GPC | - |
| Melting Temperature (Tm) | -10 to 30 °C | DSC | ASTM D3418[22] |
| Decomposition Temp. (Td) | > 350 °C | TGA | ASTM E1131[23] |
| Tensile Strength | Varies with Mw and crystallinity | Tensile Testing | ASTM D638[24][25] |
| Elongation at Break | Varies with Mw and crystallinity | Tensile Testing | ASTM D638[24][25] |
Diagrams
Caption: Workflow for the synthesis of poly(this compound).
Caption: Characterization workflow for poly(this compound).
Applications and Future Perspectives
The unique combination of properties exhibited by poly(this compound) makes it a versatile material. Its primary application is as a high-performance synthetic lubricant base stock, where its excellent thermal and oxidative stability are highly valued.[1] It also finds use as a viscosity modifier, pour-point depressant, and as a component in adhesives and sealants.
Future research in this area is likely to focus on the development of novel catalyst systems for even greater control over polymer architecture, leading to materials with tailored properties for specific high-end applications. The synthesis of copolymers of this compound with other olefins is also a promising avenue for creating new materials with a unique balance of properties.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis Applications of this compound.
- Chevron Phillips Chemical Company. (n.d.). This compound, 1-Hexadecene, and 1-Octadecene.
- Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing.
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- Rishina, L. A., et al. (2014). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Polymer Science Series B, 56(1).
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- Nomura, K., et al. (2019). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). Molecules (Basel), 24(8), 1634.
- Ohn, N., & Kim, J. G. (2019). Catalytic polymerization of 1-decene using a silicon-bridged metallocene system. B KOREAN CHEM SOC.
- PerkinElmer. (n.d.). Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
- YouTube. (2022). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM.
- ResearchGate. (n.d.). Metallocene catalysis in the polymerization of a-Olefins 1.
- Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst.
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- Sigma-Aldrich. (n.d.). This compound.
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Application Note: 1-Tetradecene as a Comonomer for High-Performance LLDPE Production
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the utilization of 1-tetradecene as a comonomer in the synthesis of Linear Low-Density Polyethylene (LLDPE). We delve into the fundamental principles of how the incorporation of a long-chain alpha-olefin (LCAO) like this compound modifies the polymer architecture and, consequently, its macroscopic properties. This document is intended for researchers and scientists in polymer chemistry and materials science, offering field-proven insights into catalyst selection, polymerization protocols, and analytical validation techniques to produce LLDPE with tailored performance characteristics.
Introduction: The Strategic Role of Comonomers in LLDPE
Linear Low-Density Polyethylene (LLDPE) is a copolymer of ethylene and a small amount of an alpha-olefin comonomer. Unlike Low-Density Polyethylene (LDPE), which has a highly branched structure with both long and short branches, LLDPE possesses a linear main chain with a significant number of short, uniform branches.[1] These branches are introduced by the deliberate incorporation of comonomers during polymerization.
The type and concentration of these short-chain branches (SCBs) are critical determinants of the final polymer's properties.[2][3] By disrupting the regular packing of the linear polyethylene chains, the SCBs reduce the overall crystallinity and density of the material.[4] This architectural modification is the primary mechanism for tailoring LLDPE properties, transforming the rigid nature of High-Density Polyethylene (HDPE) into a more flexible and durable material. While common comonomers include 1-butene, 1-hexene, and 1-octene, the use of longer alpha-olefins such as this compound offers a pathway to further enhance performance, particularly in applications demanding superior mechanical strength.[5][6]
The this compound Advantage: Impact on Polymer Architecture and Performance
This compound is a linear alpha-olefin (LAO) with a terminal double bond that readily participates in copolymerization reactions with ethylene.[7] Its incorporation into the polyethylene backbone introduces a twelve-carbon (dodecyl) side branch. This relatively long SCB has a more profound impact on the polymer's properties compared to the shorter branches derived from butene or hexene.
Causality of Property Modification
-
Crystallinity and Density: The primary effect of incorporating bulky dodecyl branches is the significant disruption of the polymer chain's ability to fold into ordered, crystalline lamellar structures.[4][8] This steric hindrance leads to a marked reduction in the degree of crystallinity and, consequently, a lower polymer density.[1][9] For a given molar concentration, longer comonomers like this compound decrease crystallinity more effectively than shorter ones.[10]
-
Thermal Properties: A direct consequence of reduced crystallinity is the lowering of the melting temperature (T_m).[9][10][11] The smaller, less perfect crystallites formed require less thermal energy to transition into an amorphous melt state.
-
Mechanical Enhancement: The true advantage of using this compound lies in the mechanical properties of the resulting LLDPE. The long, flexible side chains act as tie-molecules between crystalline domains, enhancing the polymer's ability to absorb energy before fracturing. This results in superior toughness, impact strength, and puncture resistance.[5][6][7]
The logical relationship between this compound incorporation and the final polymer properties is illustrated below.
Caption: Causality chain from comonomer to final LLDPE properties.
Catalyst Selection: The Key to Architectural Control
The choice of catalyst is paramount as it dictates the efficiency of this compound incorporation, the molecular weight distribution (MWD), and the uniformity of comonomer distribution.
-
Ziegler-Natta (Z-N) Catalysts: These traditional heterogeneous catalysts (e.g., TiCl₄ on MgCl₂ support) are workhorses of the polyolefin industry.[12][13] However, they possess multiple types of active sites, which leads to non-uniform incorporation of the comonomer and produces polymers with a broad MWD.[4][14] This heterogeneity can result in a fraction of the polymer being comonomer-rich (and potentially tacky) while another fraction is comonomer-poor (and more brittle).
-
Metallocene Catalysts: These are organometallic compounds, often based on zirconium or titanium, that function as single-site catalysts.[15][16][17] Their primary advantage is a well-defined, single active site that produces polymer chains with a very narrow MWD and a highly uniform distribution of comonomer branches.[1][9][16] This uniformity is crucial for achieving predictable, high-performance properties. Metallocene systems are generally more efficient at incorporating bulkier α-olefins like this compound.[15][18] For high-performance applications, metallocene catalysts are the preferred choice.
Experimental Protocols
Protocol 1: Synthesis of Ethylene/1-Tetradecene LLDPE via Metallocene Catalysis
This protocol describes a laboratory-scale solution polymerization. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques, as the catalysts are highly sensitive to air and moisture.[19]
A. Materials & Reagents:
-
Monomers: Ethylene (polymer grade, purified by passing through oxygen and moisture traps), this compound (99%, purified by distillation over Na/benzophenone or passing through activated alumina).
-
Catalyst System:
-
Solvent: Toluene (anhydrous, purified by passing through solvent purification system).
-
Quenching Agent: Acidified Methanol (5% HCl in Methanol).
-
Washing Agent: Methanol, Acetone.
B. Equipment:
-
250 mL temperature-controlled glass pressure reactor with magnetic or mechanical stirrer.
-
Ethylene gas line with mass flow controller and pressure regulator.
-
Schlenk lines and/or glovebox.
-
Cannulas for liquid transfer.
-
Buchner funnel and vacuum flask.
C. Step-by-Step Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven at 120 °C overnight and then assembled while hot under a flow of inert gas. It is then subjected to at least three vacuum/inert gas backfill cycles.
-
Solvent and Comonomer Addition: Anhydrous toluene (e.g., 100 mL) is cannulated into the reactor. The desired amount of purified this compound (e.g., 5-20 mL, depending on the target comonomer content) is then added via syringe.
-
Thermal Equilibration & Ethylene Saturation: The reactor is brought to the desired polymerization temperature (e.g., 70 °C).[15] The solvent is stirred and saturated with ethylene by feeding the gas at a constant pressure (e.g., 2 bar).
-
Catalyst Activation and Injection: In a separate Schlenk flask inside a glovebox, the metallocene pre-catalyst is dissolved in a small amount of toluene. The MAO solution is added to achieve a specific Al/metal molar ratio (e.g., 500:1 to 2000:1) and allowed to pre-activate for 10-15 minutes. This activated catalyst solution is then rapidly injected into the stirring reactor via syringe or pressure-driven cannula to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 15-60 minutes). Ethylene is continuously supplied to maintain constant pressure. The progress of the polymerization can often be observed by an increase in the solution's viscosity or the precipitation of polymer.
-
Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting 10 mL of acidified methanol into the reactor. A vigorous reaction may occur as the cocatalyst is quenched.
-
Polymer Isolation and Purification: The reactor contents are poured into a beaker containing a large excess of methanol (e.g., 500 mL) to precipitate the polymer. The white, fibrous polymer is collected by vacuum filtration.
-
Washing and Drying: The polymer is washed thoroughly with fresh methanol (3 x 100 mL) and then acetone (1 x 50 mL) to remove residual catalyst and unreacted monomer. The final product is dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Physicochemical Characterization of the Synthesized LLDPE
This section provides the self-validating framework for the synthesis protocol.
A. Comonomer Incorporation (¹³C NMR Spectroscopy):
-
Purpose: To quantify the mole percentage of this compound incorporated into the polymer backbone.[2][11]
-
Sample Prep: Dissolve 50-100 mg of the polymer in ~0.7 mL of 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂ at 120 °C.
-
Analysis: Acquire a quantitative ¹³C NMR spectrum. The comonomer content is calculated by integrating the signals corresponding to the carbons in the dodecyl branch and comparing them to the integral of the backbone methylene carbons.
B. Molecular Weight and Distribution (High-Temperature GPC/SEC):
-
Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).[21]
-
Conditions: Use 1,2,4-trichlorobenzene as the mobile phase at ~140-150 °C. The instrument should be calibrated with known polyethylene standards.
-
Interpretation: A PDI value close to 2.0 is indicative of a single-site metallocene catalyst, confirming a uniform polymer product.
C. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Purpose: To measure the melting temperature (T_m) and the degree of crystallinity (%χ_c).[10][21][22]
-
Procedure: A small sample (~5-10 mg) is subjected to a heat/cool/heat cycle (e.g., from 25 °C to 200 °C at 10 °C/min). The T_m is taken from the peak of the endotherm in the second heating scan.
-
Calculation: The percent crystallinity is calculated using the formula: %χ_c = (ΔH_m / ΔH_m⁰) x 100, where ΔH_m is the measured heat of fusion and ΔH_m⁰ is the theoretical heat of fusion for 100% crystalline polyethylene (293 J/g).
Data Presentation and Expected Results
The incorporation of this compound has a predictable and dose-dependent effect on the properties of LLDPE. The following table summarizes the expected trends when increasing the comonomer feed ratio during synthesis.
| Property | Low this compound Content | High this compound Content | Test Method |
| This compound (mol%) | ~1-2 % | ~3-5 % | ¹³C NMR |
| Density (g/cm³) | ~0.925 - 0.935 | ~0.910 - 0.920 | ASTM D792 |
| Crystallinity (%) | ~45 - 55 % | ~30 - 40 % | DSC |
| Melting Point (T_m, °C) | ~122 - 126 °C | ~115 - 120 °C | DSC |
| PDI (M_w/M_n) | ~2.0 - 2.5 | ~2.0 - 2.5 | HT-GPC |
| Dart Impact Strength | Moderate | High to Very High | ASTM D1709 |
| Tensile Strength | High | Moderate-High | ASTM D882 |
LLDPE Synthesis and Characterization Workflow
Caption: Standard workflow for LLDPE synthesis and validation.
Conclusion
This compound serves as a highly effective comonomer for producing LLDPE with enhanced mechanical properties, particularly toughness and impact resistance. The introduction of its C12 side chain is a potent method for controlling polymer crystallinity and density. The successful synthesis of high-performance materials is critically dependent on the use of single-site metallocene catalysts, which ensure a uniform polymer architecture that translates into reliable and superior macroscopic properties. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore and optimize the synthesis of this compound-based LLDPE for advanced applications.
References
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- Rashedi, R., & Sharif, F. (n.d.). Variation of Comonomer Content in LLDPE Particles with Different Sizes from an Industrial Fluidized Bed Reactor. ACS Publications.
- Göpperl, L. (n.d.). TAILORING COMONOMER INCORPORATION IN ZIEGLER-NATTA BASED LINEAR LOW DENSITY POLYETHYLENE. JKU ePUB.
- Göpperl, L., Schwarzinger, C., Paulik, C., & Cipullo, R. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. Macromol. React. Eng., 2300035.
- The Shape of Things to Come: How Comonomer Architecture Dictates LLDPE Crystallinity. (n.d.). Benchchem.
- Rashedi, R., & Sharif, F. (2025). Variation of Comonomer Content in LLDPE Particles with Different Sizes from Industrial Fluidized Bed Reactor. ResearchGate.
- Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers. (n.d.). ScienceDirect.
- Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). (2022). National Institutes of Health (NIH).
- The role of 1-hexene comonomer content in thermal behavior of medium density polyethylene (MDPE) synthesized using Phillips catalyst. (n.d.). Polyolefins Journal.
- Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. (2021). National Institutes of Health (NIH).
- Synthesis of new 1-decene-based LLDPE resins and comparison with the corresponding 1-octene. (2007). ScienceDirect.
- Copolymerization of ethylene and isoprene initiated by metallocene catalyst. (n.d.). Arabian Journal of Chemistry.
- What Are The Different Types Of Metallocene Catalysts? (2025). Chemistry For Everyone.
- Characterization of linear low density polyethylene (LLDPE) by fraction techniques. (n.d.). ResearchGate.
- Characterization of linear low density polyethylene (LLDPE) by fraction techniques. (n.d.). ResearchGate.
- Synthesis of new 1-decene-based LLDPE resins and comparison with the corresponding 1-octene. (2025). ResearchGate.
- Ethylene Polymers, LLDPE. (n.d.). Free.
- Göpperl, L., Schwarzinger, C., Paulik, C., & Cipullo, R. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. JKU ePUB.
- Mechanical Properties of LLDPE. (n.d.). Prime Polymer Co., Ltd.
- What Are Metallocene Catalysts In Insertion Polymerization? (2025). Chemistry For Everyone.
- Ziegler-Natta Polymerization of Ethylene. (2021). YouTube.
- Synthesis and Deconstruction of Polyethylene-type Materials. (2024). Chemical Reviews.
- The Effects of Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst. (2001). ANTEC.
- Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace.
- Ethylene/1-Hexene Copolymerization with Modified Ziegler-Natta Catalyst. (n.d.). ResearchGate.
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Application Note: Synthesis of High-Performance Surfactants from 1-Tetradecene
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of various surfactants using 1-tetradecene as a primary feedstock. We delve into the detailed mechanisms, present field-proven experimental protocols, and offer insights into the characterization of the resulting products. This guide emphasizes the synthesis of anionic Alpha-Olefin Sulfonates (AOS) through continuous falling film sulfonation, a commercially significant process. Additionally, alternative routes to produce non-ionic surfactants via epoxidation and hydroformylation are discussed. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Surfactant Chemistry
This compound, a linear alpha-olefin (LAO) with the formula C₁₄H₂₈, is a pivotal building block in the modern surfactant industry. Its C₁₄ alkyl chain length represents an optimal balance of hydrophobicity and hydrophilicity in the final surfactant molecule, conferring desirable properties such as excellent detergency, high foaming capacity, and good solubility in hard water. The terminal position of the double bond provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of anionic and non-ionic surfactants.
This application note will focus primarily on the industrial synthesis of Alpha-Olefin Sulfonates (AOS), which are widely used in detergents, personal care products, and industrial applications like enhanced oil recovery.[1][2]
Primary Synthesis Route: Sulfonation to Alpha-Olefin Sulfonates (AOS)
The most common industrial method for producing AOS from this compound is through sulfonation with sulfur trioxide (SO₃), typically in a continuous falling film reactor.[1][3] This process yields a complex mixture of alkene sulfonic acids and sultones, which are subsequently neutralized and hydrolyzed to form the final, highly water-soluble surfactant product.[1][2][4]
Reaction Mechanism
The sulfonation of this compound with SO₃ is a complex electrophilic substitution reaction. The SO₃ molecule, a powerful electrophile, attacks the electron-rich double bond of the olefin.[5][6][7] The reaction proceeds through several key stages:
-
Electrophilic Attack & Zwitterion Formation: SO₃ attacks the terminal double bond, forming a zwitterionic intermediate.
-
Rearrangement to Sultones: This intermediate rapidly rearranges to form cyclic sulfonic acid esters known as sultones (primarily γ- and δ-sultones). A smaller fraction forms alkene sulfonic acids.[1][4]
-
Aging/Digestion: The reaction mixture is briefly aged to allow for isomerization of less desirable intermediates.[8]
-
Neutralization: The acidic mixture is neutralized with an alkali, typically sodium hydroxide (NaOH), to form sodium sulfonates.
-
Hydrolysis: The crucial final step involves heating the neutralized mixture to hydrolyze the sultone rings, converting them into a mixture of sodium hydroxyalkane sulfonates and sodium alkene sulfonates.[1][4] This step is critical for maximizing the active surfactant content and ensuring water solubility.
Experimental Protocol: Continuous Falling Film Sulfonation
This protocol outlines the synthesis of C14 Alpha-Olefin Sulfonate (AOS) using a laboratory or pilot-scale falling film reactor.
Equipment:
-
Sulfur burner and SO₂-to-SO₃ catalytic converter (or source of stabilized SO₃)
-
Continuous, jacketed falling film reactor
-
Metering pumps for liquid this compound and gaseous SO₃/air mixture
-
Aging/Digestion vessel with temperature control
-
Neutralization/Hydrolysis reactor with robust agitation and temperature control
-
pH meter and titration equipment
Reagents:
-
This compound (high purity, >98%)
-
Sulfur (for SO₃ generation) or stabilized liquid SO₃
-
Dry Air or Nitrogen (as a diluent for SO₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)
-
Deionized Water
Step-by-Step Methodology:
-
SO₃ Generation & Dilution: If starting from sulfur, burn it in an excess of dry air to produce SO₂ gas. Pass the SO₂ over a vanadium pentoxide (V₂O₅) catalyst bed at ~450°C to convert it to SO₃. Dilute the resulting SO₃ gas with additional dry air or nitrogen to a concentration of 3-5% by volume. This dilution is critical to control the highly exothermic reaction and prevent charring.
-
Sulfonation:
-
Pre-heat the falling film reactor jacket to the desired reaction temperature, typically between 30-40°C.[9]
-
Introduce the liquid this compound at the top of the reactor, allowing it to form a thin film on the inner wall.
-
Concurrently, introduce the diluted SO₃ gas stream into the reactor.
-
The reaction occurs instantaneously as the gas contacts the liquid film. The molar ratio of SO₃ to this compound should be carefully controlled, typically between 1.05 and 1.15 to ensure complete conversion of the olefin.[8][10]
-
-
Aging (Digestion): The acidic product mixture exiting the reactor is immediately transferred to an aging vessel. Hold the mixture at 40-50°C for a short period (5-15 minutes) to allow for isomerization of intermediates.[8]
-
Neutralization: Rapidly introduce the aged acid mixture into a stirred vessel containing a chilled aqueous NaOH solution. The neutralization is highly exothermic and must be controlled to maintain a temperature below 50°C to prevent unwanted side reactions. The target pH is typically 8-9.
-
Hydrolysis: Heat the neutralized solution to 90-95°C and hold for 60-90 minutes.[9] This step ensures the complete ring-opening of the sultones into the active hydroxyalkane sulfonate and alkene sulfonate species.
-
Final Adjustment: Cool the final AOS solution and adjust the pH if necessary. The final product is an aqueous solution of C14-AOS, typically at 30-40% active matter.
Workflow and Data Summary
| Parameter | Typical Value | Purpose & Rationale |
| Sulfonation Temperature | 30 - 40 °C | Balances reaction rate with minimizing side reactions and color formation.[9] |
| SO₃:Olefin Molar Ratio | 1.05 - 1.15 | An excess of SO₃ ensures high conversion of the olefin, but too much can lead to disulfonation and color issues.[8][10] |
| Aging Time & Temp. | 5-15 min @ 40-50°C | Allows for the beneficial isomerization of sultone intermediates before neutralization.[8] |
| Hydrolysis Temperature | 90 - 95 °C | Ensures complete ring-opening of sultones to maximize the yield of water-soluble active surfactants.[9] |
| Expected Yield | > 95% (based on olefin) | High conversion is typical for this optimized continuous process. |
| Active Matter | 30 - 40% in water | A common concentration for commercial liquid AOS products. |
Alternative Synthesis Routes from this compound
While sulfonation is dominant, this compound's reactivity allows for the synthesis of other surfactant types, particularly non-ionics.
Epoxidation and Ring-Opening for Non-ionic Surfactants
This two-step process creates surfactants with different properties, often used in applications requiring lower foam or specific emulsification capabilities.
-
Epoxidation: The double bond of this compound is first converted into an epoxide (oxirane) ring. This is typically achieved using an oxidizing agent like a peroxy acid (e.g., peracetic acid) or hydrogen peroxide with a catalyst.[11][12] The epoxide is a highly strained, reactive intermediate.[12][13]
-
Ring-Opening: The epoxide ring is then opened by a nucleophile.[14][15]
-
To form a Diol: Using water under acidic or basic catalysis yields 1,2-tetradecanediol.
-
To form an Ether: Using an alcohol or a poly(ethylene glycol) (PEG) chain as the nucleophile results in an alcohol ethoxylate-type non-ionic surfactant.[16]
-
Hydroformylation and Subsequent Modification
Hydroformylation (the "oxo" process) is a powerful method for converting olefins into aldehydes.[17]
-
Hydroformylation: this compound is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst (typically based on cobalt or rhodium).[18][19] This adds a formyl group (-CHO) and a hydrogen atom across the double bond, primarily yielding pentadecanal.
-
Derivatization: The resulting aldehyde can be:
-
Reduced to form a fatty alcohol (pentadecanol), which can then be ethoxylated to create a non-ionic surfactant or sulfated to form an anionic alcohol sulfate.
-
Oxidized to form a fatty acid (pentadecanoic acid), a precursor for soaps and ester-based surfactants.
-
Reductively aminated to produce fatty amines, which are precursors for cationic surfactants and amine oxides.[20]
-
Characterization of this compound-Derived Surfactants
Proper characterization is essential to validate the synthesis and determine the properties of the final product.
| Technique | Purpose | ASTM Standard (Example) |
| Potentiometric Titration | Determines the percentage of active anionic surfactant matter in the final product. | ASTM D6173, ASTM D4251[21][22][23][24] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the different components (alkene sulfonates, hydroxy sulfonates, unreacted olefin). | N/A |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies residual unreacted this compound and other volatile impurities. | N/A |
| Tensiometry (Du Noüy Ring or Wilhelmy Plate) | Measures critical micelle concentration (CMC) and the degree of surface tension reduction, key performance indicators. | N/A |
| Colorimetric Analysis (e.g., Klett scale) | Assesses the color of the final product, an important quality parameter for consumer goods. | N/A |
Conclusion
This compound is a remarkably versatile and efficient platform chemical for the synthesis of high-performance surfactants. The industrial standard of continuous falling film sulfonation provides a robust and scalable method for producing economically important Alpha-Olefin Sulfonates. By understanding the underlying mechanisms and carefully controlling process parameters, researchers can consistently produce high-quality AOS. Furthermore, alternative pathways such as epoxidation and hydroformylation open the door to a wide array of specialty non-ionic, cationic, and other surfactant types, enabling the fine-tuning of molecular structure to meet specific performance demands across diverse scientific and industrial applications.
References
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- US4052431A. (n.d.). Process for the production of commercial alpha olefin sulfonates.
- US3719704A. (n.d.). Color reduction of olefin sulfonates.
- ASTM International. (n.d.). Subcommittee D12.12 on Analysis and Specifications of Soaps, Synthetics, Detergents and their Components.
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- Hydroformylation of microemulsified dodecene and tetradecene. (2016, February 4).
- Response Surface Analysis of Fourteen Olefin Sulfon
- KR100405314B1. (n.d.). Preparation of non-ionic surfactants.
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- Khan Academy. (n.d.).
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- Leah4sci. (2014, March 3).
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- Nonionic reactive surfactants. I. Synthesis and characterization. (2025, August 10).
- Epoxy ring opening reactions with various ring opening reagents. (n.d.).
- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (n.d.). MDPI.
- One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance. (n.d.). MDPI.
- Kinetics of Hydroformylation of 1-Dodecene in Microemulsion Systems Using a Rhodium Sulfoxantphos Catalyst. (n.d.).
- Hydroformylation of Alkenes: An Industrial View of the St
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI.
- Various methods for epoxidation and epoxide ring-opening. (n.d.).
- Ring Opening Reactions of Epoxides. A Review. (2025, August 6).
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Application of 1-Tetradecene in the Production of Synthetic Lubricants
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the application of 1-tetradecene, a linear alpha-olefin (LAO), in the synthesis of high-performance polyalphaolefin (PAO) synthetic lubricants. PAOs are classified as Group IV base oils and are renowned for their superior physicochemical properties compared to conventional mineral oils, including a higher viscosity index (VI), enhanced thermal and oxidative stability, and excellent low-temperature fluidity.[1][2][3] This document details the fundamental principles of this compound oligomerization, explores various catalytic systems, and presents detailed, field-proven laboratory protocols for the synthesis and subsequent characterization of PAO base stocks. This guide is intended for researchers and scientists in the fields of materials science, chemical engineering, and lubricant development.
Introduction: The Role of this compound in Advanced Lubrication
Synthetic lubricants are engineered fluids designed to offer superior performance under extreme operating conditions where traditional mineral oils falter.[1] Among the various classes of synthetic lubricants, polyalphaolefins (PAOs) represent a significant market segment, valued for their well-defined, pure hydrocarbon structure.[4][5] PAOs are synthesized through the catalytic oligomerization of linear alpha-olefins (LAOs), such as 1-octene, 1-decene, 1-dodecene, and this compound.[1][6]
The choice of the alpha-olefin monomer is a critical determinant of the final properties of the PAO.[7] this compound (C14H28) is a particularly valuable precursor for producing PAOs with higher viscosities, lower volatility (Noack), and improved thermal stability, making them suitable for demanding applications in automotive engines, industrial gearboxes, and hydraulic systems.[8][9] The controlled polymerization of this compound allows for the creation of tailored lubricant base stocks with predictable and consistent performance characteristics.[1]
This guide will focus on the primary catalytic pathways for converting this compound into PAO, providing both the theoretical underpinnings and practical, step-by-step protocols.
Core Principles: The Catalytic Oligomerization of this compound
The conversion of this compound monomers into larger oligomers (dimers, trimers, tetramers, etc.) is an acid-catalyzed process. The reaction proceeds via a cationic polymerization mechanism, where a catalyst activates the terminal double bond of the this compound molecule, creating a carbocation. This reactive intermediate then successively adds more monomer units in a process of chain propagation.
The choice of catalyst is paramount as it dictates not only the reaction rate but also the structure, molecular weight distribution, and ultimately, the performance properties of the final PAO product.[10] The three most significant classes of catalysts used for this purpose are:
-
Lewis Acids: Conventional catalysts like Boron Trifluoride (BF₃) and Aluminum Trichloride (AlCl₃) have been industrial mainstays.[11][12] They are typically used with a co-catalyst or promoter, such as an alcohol, to initiate the reaction.[13][14]
-
Ziegler-Natta Catalysts: These systems, typically comprising a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst, are powerful tools for polymerizing α-olefins with high stereoselectivity.[15][16]
-
Metallocene Catalysts: A more recent innovation, metallocene catalysts (e.g., zirconocenes) activated by a co-catalyst like methylaluminoxane (MAO), offer precision control over the polymer structure.[11][17] This results in PAOs, often termed mPAOs, with a narrower molecular weight distribution, higher viscosity index, and superior shear stability compared to conventional PAOs.[18][19]
The oligomerization is typically followed by a hydrogenation step to saturate any residual double bonds in the oligomer mixture. This crucial finishing step removes reactive sites, significantly enhancing the thermal and oxidative stability of the final lubricant base stock.[13][20]
Logical Workflow for PAO Synthesis
The overall process for converting this compound to a finished PAO base stock can be visualized as a multi-stage workflow.
Caption: General Experimental Workflow for PAO Synthesis.
Experimental Protocols
The following protocols are presented as robust starting points for laboratory-scale synthesis. Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Anhydrous techniques are critical, especially for metallocene and Ziegler-Natta catalysis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of PAO using Boron Trifluoride (BF₃) Catalysis
This protocol describes a classic method for producing PAO using a Lewis acid catalyst. The use of an alcohol promoter is essential for initiating the cationic polymerization.
Rationale: The BF₃ molecule itself is not the initiator. It first coordinates with a proton source, the alcohol promoter (e.g., butanol), to form a complex [H⁺][BF₃OR⁻]. This complex releases a proton (H⁺) which attacks the double bond of this compound, generating the initial carbocation and starting the oligomerization chain reaction.[14]
Materials:
-
This compound (≥99% purity, anhydrous)
-
Boron trifluoride gas (BF₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1-Butanol (anhydrous)
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
Sodium bicarbonate (NaHCO₃) solution, 5% aqueous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (anhydrous)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, thermometer, and a reflux condenser.
-
Gas dispersion tube (for BF₃ gas)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask under a positive pressure of nitrogen. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Monomer Charging: Charge the flask with 100 g of anhydrous this compound and 1.5 g of anhydrous 1-butanol (promoter).
-
Inerting: Bubble dry nitrogen through the stirred liquid for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Introduction: Begin stirring and maintain the reaction temperature at 20-25°C. Slowly bubble gaseous BF₃ through the liquid via the gas dispersion tube. Alternatively, add BF₃·OEt₂ dropwise. The reaction is exothermic; use a water bath to maintain the temperature. Continue catalyst addition until a steady reaction rate is observed.
-
Oligomerization: Allow the reaction to proceed for 2-4 hours at the set temperature. Monitor the reaction progress by taking small aliquots and analyzing for monomer conversion via Gas Chromatography (GC).
-
Quenching: Once the desired conversion is reached (e.g., >90%), stop the reaction by slowly adding 50 mL of 5% NaHCO₃ solution to neutralize the BF₃ catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer twice with deionized water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (if any) using a rotary evaporator.
-
Purification: The crude product is a mixture of unreacted monomer and various oligomers. Remove the unreacted this compound and the lighter oligomer fractions (dimer, if desired) by vacuum distillation.
-
Hydrogenation (Optional but Recommended): The resulting unsaturated PAO can be hydrogenated to improve stability. Dissolve the oligomer in a suitable solvent like hexane, add a hydrogenation catalyst (e.g., 5% Pd/C), and subject it to hydrogen gas (50-100 psi) in a pressure reactor at 100-150°C until hydrogen uptake ceases. Filter the catalyst to obtain the final, saturated PAO.
Protocol 2: Synthesis of mPAO using Metallocene Catalysis
This protocol utilizes a modern metallocene catalyst to produce high-performance mPAO with a narrower molecular weight distribution.
Rationale: Metallocene catalysts, such as zirconocenes, are single-site catalysts.[21] When activated by a co-catalyst like methylaluminoxane (MAO), they provide a well-defined active center for olefin insertion. This leads to polymers with more uniform structures and avoids the side reactions like isomerization that are common with Lewis acid catalysts, resulting in lubricants with a higher VI and better shear stability.[17][19][22]
Materials:
-
This compound (≥99% purity, passed through activated alumina to remove impurities)
-
rac-Et(Ind)₂ZrCl₂ (or similar zirconocene catalyst)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in Toluene)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and gas inlet/outlet
-
Syringes for transferring air-sensitive liquids
Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere (glovebox or Schlenk line), add 150 mL of anhydrous toluene to the reactor, followed by 100 g of purified this compound.
-
Temperature Control: Bring the reactor to the desired reaction temperature, typically 60-80°C.[23]
-
Co-catalyst Addition: Using a syringe, carefully add the required amount of MAO solution to the reactor. The Al/Zr molar ratio is a critical parameter and typically ranges from 100 to 500.[23] For example, for 20 mg of the zirconocene catalyst, an Al/Zr ratio of 300 would be a good starting point.
-
Catalyst Injection & Polymerization: Dissolve the metallocene catalyst (e.g., 20 mg of rac-Et(Ind)₂ZrCl₂) in a small amount of anhydrous toluene and inject it into the stirred reactor to initiate polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for 1-3 hours. The viscosity of the solution will increase as the oligomerization progresses.
-
Termination: Quench the reaction by slowly adding 20 mL of methanol. This will deactivate the catalyst.
-
Catalyst Removal: Wash the organic phase with 10% HCl solution to remove the aluminum and zirconium residues, followed by several washes with deionized water until the aqueous phase is neutral.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene and unreacted monomer under reduced pressure using a rotary evaporator.
-
Hydrogenation: Perform the hydrogenation step as described in Protocol 1 to yield the final, saturated mPAO.
Characterization of Synthesized PAOs
The performance of a lubricant base stock is defined by several key physical properties. The following table summarizes the typical properties of PAOs derived from this compound and the standard ASTM methods for their measurement.
| Property | Description | Typical Value Range (this compound PAO) | ASTM Method |
| Kinematic Viscosity @ 100°C | A measure of the fluid's resistance to flow under gravity at a high temperature. | 4 - 9 cSt | D445 |
| Kinematic Viscosity @ 40°C | A measure of the fluid's resistance to flow under gravity at a lower temperature. | 15 - 60 cSt | D445 |
| Viscosity Index (VI) | An empirical number indicating the effect of temperature change on viscosity. A higher VI indicates a smaller change. | 130 - 150 | D2270 |
| Pour Point | The lowest temperature at which the oil will still pour. Critical for low-temperature performance. | -60°C to -45°C | D97 |
| Noack Volatility | Measures the evaporation loss of a lubricant at high temperatures. Lower is better. | 4% - 9% wt. loss | D5800 |
| Flash Point | The lowest temperature at which vapors will ignite. A measure of flammability. | > 220°C | D92 |
Note: Values are representative and can be tailored by adjusting monomer composition and reaction conditions. Data compiled from sources.[7][14][24][25]
Mechanistic Insights: Metallocene-Catalyzed Oligomerization
The precision of metallocene catalysis stems from its well-defined active site. The diagram below illustrates the generally accepted mechanism for α-olefin polymerization.
Caption: Simplified Mechanism of Metallocene Catalysis.
Conclusion
This compound is a versatile and critical raw material for the synthesis of high-performance PAO lubricants. The choice of catalytic system—from traditional Lewis acids to advanced metallocenes—provides a powerful toolkit for tuning the properties of the final product to meet specific performance targets. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can effectively develop custom-designed lubricant base stocks for a wide array of advanced applications. The protocols and data presented in this guide serve as a validated foundation for further innovation in the field of synthetic lubrication technology.
References
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Ziegler–Natta catalyst - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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Olefin Polymerization with Ziegler-Natta Catalyst. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Britton, R. (n.d.). Revolutionizing Synthetic Lubricants: The Rise of New PAO Alternatives. Lubrication & Reliability. Retrieved January 5, 2026, from [Link]
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Van Rensselar, J. (2021). The bright future for PAOs. STLE.org. Retrieved January 5, 2026, from [Link]
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Synthesis and Performance Evaluation of Metallocene Polyalphaolefins (mPAO) Base Oil with Anti-Friction and Anti-Wear Properties. (2023). MDPI. Retrieved January 5, 2026, from [Link]
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Olefin Polymerization Catalysts with High Activity for the Polymerization of alpha-Olefins and in a Living and Stereoselective Manner. (n.d.). UM Ventures. Retrieved January 5, 2026, from [Link]
-
Preparation of High Viscosity PAO from Mixed Alpha-Olefins over Metallocene Catalyst. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Evolution of Ziegler-Natta Catalysts for Polymerization of Olefins. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
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-
Synthesis of low-molecular-weight poly-α-olefins using silicon-bridged zirconocene catalyst for lubricant basestock. (2016). Arabian Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Iso-specific Ziegler-Natta polymerization of .alpha.-olefins with a single-component organoyttrium catalyst. (1992). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Synthesis of poly-alpha olefin and use thereof. (2006). Justia Patents. Retrieved January 5, 2026, from [Link]
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-
Read-Across Justification for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. (n.d.). ChemView. Retrieved January 5, 2026, from [Link]
-
Poly-α-olefin-based synthetic lubricants: A short review on various synthetic routes. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
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-
Future potential framework for synthetic lubricants. (n.d.). Lube Media. Retrieved January 5, 2026, from [Link]
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Synthesis of Synthetic Hydrocarbons Via Alpha Olefins. (1984). DTIC. Retrieved January 5, 2026, from [Link]
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Isomerization of 1‐tetradecene using 1 (5 mol %) as the catalyst, as... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthetic Lubricants. (n.d.). P2 InfoHouse. Retrieved January 5, 2026, from [Link]
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Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. (2021). MDPI. Retrieved January 5, 2026, from [Link]
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Understanding the Properties and Uses of Polyalphaolefins. (2023). Kemipex. Retrieved January 5, 2026, from [Link]
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Supported Al–Ti bimetallic catalysts for 1-decene oligomerization. (2016). Washington State University. Retrieved January 5, 2026, from [Link]
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What Is PAO Oil? The Truth About Polyalphaolefins, Performance & Why It Matters. (2025). KCK Lubricants. Retrieved January 5, 2026, from [Link]
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What are PAO and Synthetic Lubricants? and the differences? (2024). OTL. Retrieved January 5, 2026, from [Link]
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OLIGOMERIZATION PROCESS OF 1-DECENE CATALYZED BY CATALYTIC SYSTEM OF ALUMINUM CHLORIDE-CYCLOHEXANONE COMPLEX. (2012). Petroleum Processing and Petrochemicals. Retrieved January 5, 2026, from [Link]
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Lubrication Properties of Polyalphaolefin and Polysiloxane Lubricants: Molecular Structure–Tribology Relationships. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]
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Poly alpha olefins PAO. (n.d.). Connect Chemicals. Retrieved January 5, 2026, from [Link]
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α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. (2024). MDPI. Retrieved January 5, 2026, from [Link]
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Poly Alpha Olefins. (n.d.). KEMAT Polybutenes. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for 1-Tetradecene as a Phase Change Material for Thermal Energy Storage
Abstract
Phase change materials (PCMs) are at the forefront of thermal energy storage (TES) technologies, offering a high-density means of storing and releasing thermal energy at a nearly constant temperature. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-tetradecene as a latent heat storage material. We will delve into the fundamental thermophysical properties of this compound, detailed protocols for its characterization, methods for enhancing its thermal performance through composite fabrication, and procedures for evaluating its long-term stability. This guide is designed to provide both the theoretical underpinning and the practical, field-proven methodologies necessary to effectively utilize this compound in advanced thermal management applications.
Introduction: The Promise of this compound in Thermal Energy Storage
Thermal energy storage is a critical component in a wide array of applications, from improving the efficiency of renewable energy systems to ensuring the stable temperature control required in pharmaceutical and drug development processes. Organic PCMs, such as paraffin and fatty acids, are particularly attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature.
This compound (C₁₄H₂₈), a linear alpha-olefin, presents itself as a promising candidate for low-temperature thermal energy storage applications.[1] Its key advantage lies in its solid-liquid phase transition within a specific temperature range, allowing for the absorption and release of significant amounts of energy. However, like many organic PCMs, its inherently low thermal conductivity can impede efficient heat transfer, a challenge that can be addressed through the formation of composite materials. This document will serve as a practical guide to harnessing the potential of this compound for TES.
Core Thermophysical Properties of this compound
A thorough understanding of the thermophysical properties of a PCM is paramount for its effective application. The following table summarizes the key properties of this compound relevant to its use in thermal energy storage.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₄H₂₈ | - | [2][3] |
| Molecular Weight | 196.37 | g/mol | [2][3] |
| Melting Point | ~ -12 to -13.9 | °C | [4][5] |
| Latent Heat of Fusion (Calculated) | 30.74 | kJ/mol | [6] |
| Boiling Point | ~251 - 252 | °C | [4] |
| Density (liquid @ 15°C) | 775 | kg/m ³ | [5] |
| Thermal Conductivity (liquid @ 25°C) | 0.128892 | W/(m·K) | [4] |
| Specific Heat Capacity (liquid @ 25°C) | 2.08507 | kJ/(kg·K) | [4] |
Note: The latent heat of fusion presented is a calculated value. Experimental verification via Differential Scanning Calorimetry (DSC) is highly recommended for specific applications.
Experimental Protocols
Protocol 1: Characterization of this compound using Differential Scanning Calorimetry (DSC)
Objective: To experimentally determine the melting temperature, freezing temperature, and latent heat of fusion of this compound.
Causality: DSC is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[1] This allows for the precise determination of the phase transition temperatures and the energy associated with these transitions, which are critical parameters for a PCM.
Materials:
-
This compound (high purity)
-
DSC instrument (e.g., METTLER TOLEDO 820C or similar)[7]
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. b. Hermetically seal the pan using a crimper to prevent any loss of material during heating.
-
Instrument Setup: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable and inert atmosphere.
-
Thermal Program: a. Equilibrate the sample at a temperature well below its expected melting point (e.g., -30°C). b. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 20°C). c. Hold the sample at this temperature for a few minutes to ensure complete melting. d. Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.
-
Data Analysis: a. From the heating curve, determine the onset and peak melting temperatures. b. Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHfus). c. From the cooling curve, determine the onset and peak crystallization temperatures. d. Integrate the area under the crystallization peak to calculate the latent heat of solidification (ΔHcrys).
Diagram: DSC Analysis Workflow
Caption: Workflow for the characterization of this compound using DSC.
Protocol 2: Preparation of a this compound/Expanded Graphite Composite PCM
Objective: To enhance the thermal conductivity of this compound by creating a shape-stabilized composite with expanded graphite (EG).
Causality: Expanded graphite is a highly porous material with excellent thermal conductivity. By impregnating the liquid this compound into the EG matrix, a composite material is formed that retains the high latent heat of the PCM while significantly improving its heat transfer capabilities.[8][9] The porous structure of the EG also helps to prevent leakage of the PCM in its liquid state.
Materials:
-
This compound
-
Expanded Graphite (EG)
-
Oven
-
Vacuum oven
-
Beaker
-
Stirring rod
-
Filter paper
Procedure:
-
EG Preparation: Dry the expanded graphite in an oven at 100°C for 12 hours to remove any moisture.[8]
-
Melting of this compound: Gently heat the this compound in a beaker to a temperature above its melting point (e.g., 0°C).
-
Mixing: Add the dried expanded graphite to the molten this compound. A typical mass ratio of this compound to EG can be around 9:1, but this can be optimized for specific applications.[10] Stir the mixture for 30-60 minutes to ensure a uniform dispersion.
-
Vacuum Impregnation: Place the beaker containing the mixture into a vacuum oven preheated to a temperature slightly above the melting point of this compound. Apply a vacuum for 1-2 hours to facilitate the complete infiltration of the molten PCM into the pores of the EG.[11]
-
Cooling and Solidification: Release the vacuum and allow the composite to cool down to room temperature.
-
Finishing: Once solidified, remove the composite from the beaker and wipe off any excess this compound from the surface with filter paper.[11]
-
Leakage Test: To confirm the shape stability of the composite, place a sample on a piece of filter paper in an oven set to a temperature above the melting point of this compound (e.g., 10°C) for several hours. There should be no visible leakage of the PCM onto the filter paper.[11]
Diagram: Composite PCM Preparation Workflow
Caption: Step-by-step workflow for preparing a this compound/EG composite PCM.
Protocol 3: Thermal Cycling Stability Test
Objective: To evaluate the long-term thermal reliability and stability of this compound or its composite after repeated melting and freezing cycles.
Causality: For practical applications, a PCM must maintain its thermophysical properties over a large number of charge-discharge cycles.[5] Thermal cycling tests are crucial to identify any degradation in the material's performance, such as a decrease in latent heat or a shift in the phase change temperature.[7][12]
Materials:
-
This compound or this compound/EG composite
-
Programmable thermal cycling chamber or water bath
-
DSC instrument
Procedure:
-
Initial Characterization: Perform an initial DSC analysis (as per Protocol 1) on a sample of the PCM to establish its baseline thermophysical properties.
-
Thermal Cycling: a. Place a sample of the PCM in the thermal cycling chamber. b. Subject the sample to a repeated temperature profile that cycles between a temperature below its freezing point and a temperature above its melting point (e.g., -20°C to 10°C). c. The heating and cooling rates should be controlled and relevant to the intended application. d. Perform a large number of cycles (e.g., 100, 500, or 1000 cycles).[7]
-
Post-Cycling Characterization: After the completion of the thermal cycles, perform another DSC analysis on the cycled sample.
-
Comparison and Analysis: Compare the melting temperature, freezing temperature, and latent heat of fusion of the cycled sample with the initial values. A stable PCM should exhibit minimal changes in these properties.
Diagram: Thermal Cycling Test Logic
Caption: Logical flow for assessing the thermal stability of a PCM.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is important to avoid contact with strong oxidizing agents.[5] When handling this compound, it is recommended to use personal protective equipment, including safety glasses and gloves. Ensure adequate ventilation in the working area. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound holds significant potential as a phase change material for low-temperature thermal energy storage applications. Its favorable thermophysical properties, coupled with the ability to enhance its thermal conductivity through the formation of composites, make it a versatile material for researchers and scientists. The protocols detailed in this guide provide a robust framework for the characterization, preparation, and stability testing of this compound-based PCMs, enabling their effective implementation in a variety of advanced thermal management systems.
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National Institute of Standards and Technology. (n.d.). Tetradecane. NIST Chemistry WebBook. [Link]
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MATEC Web of Conferences. (2018). New method of thermal cycling stability test of phase change material. [Link]
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Functionalization of the Terminal Double Bond in 1-Tetradecene: A Guide to Synthetic Protocols and Applications
Introduction: The Versatility of a C14 Alpha-Olefin
1-Tetradecene, a linear alpha-olefin with the chemical formula C₁₄H₂₈, serves as a pivotal building block in the synthesis of a diverse array of functionalized molecules.[1] Its terminal double bond is a reactive handle that readily participates in a variety of addition reactions, making it a valuable precursor in the production of surfactants, detergents, lubricants, polymers, and specialty chemicals.[1][2] The long hydrophobic C₁₂ alkyl chain coupled with the reactive terminal alkene functionality allows for the precise tuning of molecular properties, making the functionalization of this compound a subject of significant interest for researchers, scientists, and professionals in drug development and materials science.
This technical guide provides an in-depth exploration of key functionalization reactions of this compound's double bond. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and offer insights into the practical considerations for achieving high-yield, selective conversions.
Epoxidation: Synthesis of 1,2-Epoxytetradecane
The epoxidation of this compound yields 1,2-epoxytetradecane (also known as this compound oxide), a versatile intermediate for the synthesis of vicinal diols, amino alcohols, and other fine chemicals. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.[3]
Mechanistic Insight: The "Butterfly" Transition State
The reaction between an alkene and a peroxyacid proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction."[4] The peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step, resulting in syn-addition.[3][4] The transition state is often depicted as a "butterfly" conformation where the alkene approaches the peroxyacid perpendicularly.[3]
Diagram 1: Epoxidation of this compound with m-CPBA
Sources
The Role of 1-Tetradecene as a High-Temperature Solvent in Nanoparticle Synthesis: Application Notes and Protocols
Introduction: The Critical Role of the Solvent in High-Temperature Nanoparticle Synthesis
In the precise art of nanoparticle synthesis, the choice of solvent is a paramount decision that profoundly influences the nucleation, growth, and ultimate physicochemical properties of the resulting nanomaterials. For syntheses requiring elevated temperatures, particularly those involving the thermal decomposition of organometallic precursors, high-boiling-point solvents are indispensable.[1] Among these, 1-tetradecene, a linear alpha-olefin, has emerged as a versatile and effective medium for the fabrication of a wide array of nanoparticles, including quantum dots and metal oxides. Its high boiling point, non-coordinating nature, and appropriate thermal stability provide a robust environment for achieving monodisperse nanoparticles with controlled size and shape.[2][3]
This comprehensive guide delves into the application of this compound as a high-temperature solvent for nanoparticle synthesis. We will explore the fundamental principles governing its use, provide detailed, field-proven protocols for the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide (Fe₃O₄) nanoparticles, and discuss the critical parameters that enable precise control over the final product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the rational design and synthesis of advanced nanomaterials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in nanoparticle synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈ | [2] |
| Molecular Weight | 196.38 g/mol | [2] |
| Boiling Point | ~252 °C | [2] |
| Density | ~0.775 g/cm³ | [2] |
| Structure | Linear alpha-olefin | [2] |
The high boiling point of this compound allows for the attainment of temperatures necessary for the thermal decomposition of a variety of organometallic precursors.[3][4] Its linear chain structure and the presence of a terminal double bond contribute to its role as a non-coordinating solvent, which is crucial for preventing unwanted side reactions and allowing for the controlled growth of nanoparticles.[1]
The Mechanism of Nanoparticle Formation in this compound
The synthesis of nanoparticles in a high-temperature solvent like this compound typically proceeds via the thermal decomposition of organometallic precursors and can be understood through the lens of classical nucleation and growth theories, such as the LaMer model.[5][6]
Nucleation: The Birth of a Nanoparticle
Upon reaching a sufficiently high temperature, the organometallic precursors decompose, leading to a rapid increase in the concentration of atomic or molecular species (monomers) in the solution. When the monomer concentration reaches a critical supersaturation level, spontaneous nucleation occurs, forming small, thermodynamically stable nuclei.[5][7] The non-coordinating nature of this compound is advantageous during this stage as it does not strongly bind to the newly formed nuclei, allowing for their unhindered formation.
Growth: From Nuclei to Nanocrystals
Following the initial burst of nucleation, the monomer concentration drops below the critical level for new nucleus formation. The existing nuclei then continue to grow by the diffusion of monomers from the solution to their surface. This growth phase is a critical determinant of the final nanoparticle size and size distribution.[7] The high temperatures afforded by this compound facilitate the diffusion of monomers and the annealing of the growing nanocrystals, leading to higher crystallinity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of CdSe quantum dots and Fe₃O₄ nanoparticles using this compound as the high-temperature solvent. These protocols are based on established methods and have been adapted to ensure reproducibility and control over the final product.[3][8][9]
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol describes the synthesis of high-quality, monodisperse CdSe quantum dots via the hot-injection method.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
This compound
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol (for purification)
-
Toluene (for redispersion)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermocouple or thermometer
-
Syringe for injection
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor: In a 100 mL three-neck flask, combine 0.026 g of CdO, 1.2 mL of oleic acid, and 20 mL of this compound.
-
Degassing: Heat the mixture to 150 °C under a flow of argon or nitrogen for 30 minutes to remove water and oxygen.
-
Heating to Injection Temperature: Increase the temperature of the cadmium precursor solution to 240 °C.
-
Preparation of Selenium Precursor: In a glovebox, dissolve 0.06 g of selenium powder in 1 mL of trioctylphosphine.
-
Hot Injection: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution. A rapid color change should be observed, indicating the nucleation of CdSe quantum dots.
-
Nanocrystal Growth and Monitoring: Maintain the reaction temperature at 220 °C. The size of the quantum dots will increase with time. The growth can be monitored by taking small aliquots at different time intervals and observing their photoluminescence under a UV lamp.
-
Quenching the Reaction: Once the desired size (and corresponding emission color) is achieved, cool the reaction mixture to room temperature.
-
Purification:
-
Add 20 mL of methanol to the crude solution to precipitate the quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitated quantum dots with methanol twice more.
-
Redisperse the purified quantum dots in toluene for storage and characterization.
-
Causality Behind Experimental Choices:
-
Oleic acid acts as a capping agent, binding to the surface of the growing nanoparticles to prevent aggregation and control their growth rate.[9]
-
Trioctylphosphine (TOP) serves as a solvent for selenium and a stabilizing agent for the selenium precursor.
-
The hot-injection technique allows for a rapid nucleation event, which is crucial for achieving a narrow size distribution of the resulting nanoparticles.[10]
-
The growth temperature directly influences the rate of monomer addition and the final size of the quantum dots. Higher temperatures generally lead to faster growth and larger nanoparticles.[3]
Protocol 2: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
This protocol details the thermal decomposition of an iron-oleate complex to produce monodisperse Fe₃O₄ nanoparticles.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
This compound
-
Oleic acid
-
Ethanol (for purification)
-
Hexane (for redispersion)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermocouple or thermometer
-
Separatory funnel
Procedure:
-
Preparation of Iron-Oleate Complex:
-
Dissolve 10.8 g of FeCl₃·6H₂O and 36.5 g of sodium oleate in a mixture of 80 mL ethanol, 60 mL distilled water, and 140 mL hexane.
-
Reflux the mixture at 70 °C for 4 hours.
-
After cooling, wash the upper organic layer containing the iron-oleate complex with distilled water three times in a separatory funnel.
-
Remove the hexane under vacuum to obtain the iron-oleate complex.
-
-
Thermal Decomposition:
-
In a 250 mL three-neck flask, combine 3.6 g of the iron-oleate complex, 0.57 g of oleic acid, and 20 g of this compound.
-
Heat the mixture to 320 °C with a constant heating rate of 3.3 °C/min under a flow of nitrogen.
-
Maintain the reaction at 320 °C for 30 minutes. The solution will turn from a clear reddish-brown to a turbid black, indicating the formation of Fe₃O₄ nanoparticles.[3]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanoparticles with ethanol twice.
-
Redisperse the final product in hexane.
-
Causality Behind Experimental Choices:
-
The pre-synthesis of the iron-oleate complex provides a well-defined precursor that decomposes at a specific temperature, allowing for better control over the nucleation and growth processes.[3]
-
The addition of excess oleic acid acts as a surfactant, controlling the size and preventing the aggregation of the nanoparticles.[11]
-
The slow heating rate and the final high reaction temperature in this compound ensure the separation of the nucleation and growth stages, which is critical for achieving monodispersity.[12]
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and mechanisms.
Caption: General workflow for high-temperature nanoparticle synthesis in this compound.
Caption: The LaMer mechanism for nanoparticle nucleation and growth.
Considerations and Potential Challenges
While this compound is a robust solvent for nanoparticle synthesis, researchers should be aware of potential challenges. A significant concern with alpha-olefins like 1-octadecene, and by extension this compound, is their propensity to polymerize at high temperatures.[13][14] This can lead to the formation of waxy byproducts that are difficult to separate from the nanoparticles.[15]
Mitigation Strategies:
-
Use of Saturated Alkanes: In some cases, saturated alkanes with similar boiling points (e.g., hexadecane) can be used as an alternative to minimize polymerization.[15]
-
Robust Purification: The purification protocols provided, involving precipitation with an anti-solvent and multiple washing steps, are designed to effectively remove such impurities.[16][17]
-
Reaction Time and Temperature Optimization: Minimizing the reaction time at very high temperatures can help reduce the extent of solvent polymerization.
Conclusion
This compound serves as an excellent high-temperature, non-coordinating solvent for the synthesis of a variety of nanoparticles. Its well-defined physical and chemical properties provide a controllable environment for the thermal decomposition of organometallic precursors, enabling the production of monodisperse nanocrystals with high crystallinity. By carefully controlling key experimental parameters such as temperature, precursor concentration, and reaction time, researchers can tailor the size, shape, and properties of the resulting nanoparticles to meet the demands of various applications, from advanced electronics to targeted drug delivery. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in the exciting and rapidly evolving field of nanotechnology.
References
- Boatman, E. M., Lisensky, G. C., & Nordell, K. J. (2005). A Safer, Easier, Faster Synthesis for CdSe Quantum Dot Nanocrystals.
- Yu, W. W., & Peng, X. (2002). Formation of High-Quality CdS and Other II–VI Semiconductor Nanocrystals in Noncoordinating Solvents: Tunable Reactivity of Monomers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis Applications of this compound. Retrieved from [Link]
-
NNCI. (n.d.). Part 1: Synthesizing CdSe Quantum Dots. Retrieved from [Link]
- Larsen, E. K., et al. (2015). Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. Nanoscale, 7(44), 18659-18673.
- Yıldırım, A., et al. (2018). Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film. Journal of the Australian Ceramic Society, 54(3), 435-444.
- Jafari, M. R., et al. (2020). Synthesis of CdSe and CdTe Quantum Dots: Their Effects on the Znq2 Luminescence Complex for Organic Light. Journal of Nanostructures, 10(1), 153-164.
- Ameh, E. G., & Onwualu, A. P. (2018). Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives.
- Kowalczyk, B., Lagzi, I., & Grzybowski, B. A. (2011). Nanoseparations: Strategies for size and/or shape-selective purification of nanoparticles. Current Opinion in Colloid & Interface Science, 16(2), 135-148.
- Hodges, V. M., et al. (2018). Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. Nanoscale, 10(41), 19433–19445.
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ResearchGate. (n.d.). Synthesis of nanoparticles via thermal decomposition. Retrieved from [Link]
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Simple Experiments. (2019, January 22). Synthesis of Iron Oxide Nanoparticles (Fe3O4). YouTube. [Link]
- Dhaene, E., et al. (2019). The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv.
- Wu, W., et al. (2016). Synthesis, characterization, applications, and challenges of iron oxide nanoparticles. International Journal of Nanomedicine, 11, 3141–3160.
- Thanh, N. T. K., Maclean, N., & Mahiddine, S. (2014). Mechanisms of Nucleation and Growth of Nanoparticles in Solution. Chemical Reviews, 114(15), 7610–7630.
- Mulvaney, P., et al. (2006). Nucleation and Growth Kinetics of CdSe Nanocrystals in Octadecene. Nano Letters, 6(8), 1673–1679.
- De Roo, J., et al. (2019). The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. ChemRxiv.
- Thanh, N. T. K., Maclean, N., & Mahiddine, S. (2014). Mechanisms of nucleation and growth of nanoparticles in solution. Chemical reviews, 114(15), 7610-7630.
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College of Charleston. (n.d.). Mechanisms of Nucleation and Growth of Nanoparticles in Solution. Retrieved from [Link]
- Eastoe, J., et al. (2012). Separation and Purification of Nanoparticles in a Single Step. Langmuir, 28(29), 10839–10845.
- Allston, T. D., et al. (2014). One-Vessel synthesis of iron oxide nanoparticles prepared in non-polar solvent. RSC Advances, 4(11), 5228-5235.
- Arachchige, I. U., & Brock, S. L. (2018). Solvent Effects on Growth, Crystallinity, and Surface Bonding of Ge Nanoparticles. Inorganic Chemistry, 57(9), 5299–5306.
- Joseph, A., et al. (2016). Purification of Nanoparticles by Size and Shape. Scientific Reports, 6, 27439.
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ResearchGate. (2016). (PDF) Purification of Nanoparticles by Size and Shape. Retrieved from [Link]
- Stephen, Z. R., et al. (2014). Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI.
- Thanh, N. T. K., Maclean, N., & Mahiddine, S. (2014). Mechanisms of nucleation and growth of nanoparticles in solution. Semantic Scholar.
- Hodges, V. M., et al. (2015). Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition.
- De Roo, J., et al. (2019). The non-Innocence of Solvents in Nanocrystal Synthesis. Biblio.
- Barhoum, A., et al. (2019). Chapter 1 - Liquid-phase synthesis of nanoparticles and nanostructured materials. In Handbook of Nanofibers and Nanocomposites.
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DOI. (n.d.). Green synthesis of nanoparticles for remediation organic pollutants in wastewater by adsorption. Retrieved from [Link]
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- Gawande, M. B., et al. (2015). Green chemistry for nanoparticle synthesis. Chemical Society Reviews, 44(21), 7540-7590.
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Application Notes and Protocols for the Synthesis of Specialty Chemicals from 1-Tetradecene
Introduction: 1-Tetradecene as a Versatile C14 Building Block
This compound (CH₃(CH₂)₁₁CH=CH₂), a linear alpha-olefin, stands as a cornerstone in the chemical industry for the synthesis of a diverse array of specialty chemicals.[1][2] Its terminal double bond provides a reactive handle for numerous chemical transformations, making it a valuable precursor for surfactants, lubricants, polymers, and fine chemical intermediates.[3][4][5] The C14 alkyl chain imparts desirable properties such as hydrophobicity, lubricity, and specific steric bulk to the final products. This guide provides detailed application notes and laboratory-scale protocols for the synthesis of key specialty chemicals derived from this compound, aimed at researchers and professionals in chemical synthesis and drug development.
I. Synthesis of Anionic Surfactants
Anionic surfactants derived from this compound are widely used in detergents, emulsifiers, and foaming agents due to their excellent surface activity.[6] The long C14 chain provides a robust hydrophobic tail, balancing the hydrophilic head group.
A. Alpha Olefin Sulfonates (AOS)
Alpha Olefin Sulfonates (AOS) are a class of anionic surfactants known for their high detergency, good foaming properties, and biodegradability.[7][8] The synthesis involves the sulfonation of this compound with sulfur trioxide, followed by neutralization.[8]
The reaction proceeds via an electrophilic addition of sulfur trioxide (SO₃) to the double bond of this compound. This is a highly exothermic reaction that initially forms a mixture of alkene sulfonic acids and cyclic sulfonate esters known as sultones.[8] Subsequent aging and hydrolysis with a strong base, typically sodium hydroxide, opens the sultone rings to form a mixture of alkene sulfonates and hydroxyalkane sulfonates, which collectively constitute the AOS product.[8] The choice of a falling film reactor in industrial settings is to manage the high heat of reaction and ensure efficient mass transfer between the gaseous SO₃ and the liquid olefin.[8] For laboratory synthesis, careful control of temperature and the rate of SO₃ addition is crucial to prevent charring and unwanted side reactions.
Materials:
-
This compound (99% purity)
-
Sulfur trioxide (SO₃), stabilized
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a dropping funnel/gas dispersion tube.
-
Dry ice/acetone condenser
-
Ice bath
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, assemble a flame-dried 250 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet, and a dropping funnel. Place the flask in an ice bath. Purge the system with dry nitrogen.
-
Sulfonation:
-
Dissolve 19.6 g (0.1 mol) of this compound in 100 mL of anhydrous dichloromethane and add it to the flask.
-
Cool the solution to 0-5 °C with stirring.
-
Prepare a solution of 8.8 g (0.11 mol) of sulfur trioxide in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the SO₃ solution dropwise to the this compound solution over 1-2 hours, maintaining the reaction temperature below 10 °C. The reaction is highly exothermic.
-
-
Aging: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. This "aging" step allows for the isomerization and rearrangement of the intermediate sultones.
-
Hydrolysis and Neutralization:
-
Slowly and carefully add 50 mL of deionized water to the reaction mixture while maintaining cooling with the ice bath. The mixture may form an emulsion.
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide.
-
Add the NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is between 8 and 9.
-
Once neutralized, transfer the mixture to a heating mantle and heat to 50-60 °C for 1 hour with stirring to ensure complete hydrolysis of the sultones.[9]
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel. The layers should separate upon standing.
-
Separate the lower aqueous layer containing the sodium this compound sulfonate.
-
Wash the organic layer with a small amount of deionized water and combine the aqueous layers.
-
Remove the water from the combined aqueous layers using a rotary evaporator to obtain the solid sodium this compound sulfonate. The product can be further dried in a vacuum oven.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| This compound | 196.38 | 0.1 | 19.6 g |
| Sulfur Trioxide | 80.06 | 0.11 | 8.8 g |
| Dichloromethane | - | - | 150 mL |
| Sodium Hydroxide | 40.00 | As needed | 20% solution |
| Sodium this compound Sulfonate | 298.42 | Theoretical: 0.1 | Theoretical: 29.8 g |
Visualization:
Caption: Workflow for the synthesis of Alpha Olefin Sulfonate (AOS).
B. Linear Alkylbenzene Sulfonates (LABS)
Linear Alkylbenzene (LAB) is a precursor to Linear Alkylbenzene Sulfonate (LAS), a major anionic surfactant in the detergent industry. LAB is synthesized via the Friedel-Crafts alkylation of benzene with this compound.[10]
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[4][11] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to generate a carbocation or a highly polarized complex from the alkene.[11] This electrophile then attacks the electron-rich benzene ring. A critical consideration in the alkylation with long-chain olefins is the potential for carbocation rearrangement, which can lead to a mixture of isomers.[4] Using a strong Lewis acid like AlCl₃ with an alkene proceeds through the formation of a carbocation at the most stable position, which for a terminal olefin like this compound is the secondary carbon. This leads to the formation of a mixture of phenyltetradecane isomers. The subsequent sulfonation of the aromatic ring yields LAS.
Materials:
-
This compound (99% purity)
-
Benzene, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel.
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser (connected to a gas trap containing mineral oil or a basic solution to capture evolved HCl), and a dropping funnel. Place the flask in an ice bath and purge the system with dry nitrogen.
-
Catalyst Suspension: Add 150 mL of anhydrous benzene to the flask, followed by the careful addition of 14.7 g (0.11 mol) of anhydrous aluminum chloride in portions with stirring.
-
Alkylation:
-
Add 19.6 g (0.1 mol) of this compound to the dropping funnel.
-
Add the this compound dropwise to the stirred benzene/AlCl₃ slurry over about 1 hour, maintaining the reaction temperature between 10-20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture back down in an ice bath.
-
Very slowly and carefully, pour the reaction mixture over a mixture of 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.[12]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the excess benzene and any low-boiling side products using a rotary evaporator.
-
The crude tetradecylbenzene can be purified by vacuum distillation to obtain the desired product.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| This compound | 196.38 | 0.1 | 19.6 g |
| Benzene | 78.11 | - | 150 mL (excess) |
| Aluminum Chloride | 133.34 | 0.11 | 14.7 g |
| Tetradecylbenzene | 274.50 | Theoretical: 0.1 | Theoretical: 27.5 g |
Visualization:
Caption: Workflow for the synthesis of Linear Alkylbenzene (LAB).
II. Synthesis of Poly-alpha-olefins (PAOs) for Lubricants
Poly-alpha-olefins are synthetic hydrocarbons that are widely used as high-performance lubricant base stocks.[13][14] They are produced by the oligomerization of alpha-olefins, such as this compound.
The polymerization of this compound to form PAOs is typically achieved using Ziegler-Natta or metallocene catalysts.[15][16][17] Ziegler-Natta catalysts, classically a mixture of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum), create active sites that coordinate with the olefin monomer and facilitate insertion polymerization.[15][17] This process allows for the formation of linear polymers. Metallocene catalysts, such as zirconocene dichloride activated with methylaluminoxane (MAO), offer greater control over the polymer's molecular weight and microstructure.[17] The final step in PAO production is typically hydrogenation to saturate any remaining double bonds, which improves the thermal and oxidative stability of the lubricant.[13]
Materials:
-
This compound (99% purity), freshly distilled over CaH₂
-
Toluene, anhydrous
-
Titanium(IV) chloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃), as a solution in hexane or toluene
-
Methanol
-
Hydrochloric acid, dilute aqueous solution
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Jacketed glass reactor with mechanical stirrer and temperature control
-
Syringes and cannulas for transferring air-sensitive liquids
-
Buchner funnel and filter paper
Procedure:
-
Reactor Preparation: Under an inert atmosphere, assemble a flame-dried 250 mL jacketed glass reactor equipped with a mechanical stirrer. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Catalyst Preparation and Polymerization:
-
Add 100 mL of anhydrous toluene to the reactor.
-
Using a syringe, carefully add 0.5 mL of a 1.0 M solution of triethylaluminum in hexane to the toluene with stirring.
-
In a separate Schlenk flask, prepare a dilute solution of TiCl₄ in toluene (e.g., 0.1 M).
-
Add 1.0 mL of the TiCl₄ solution to the reactor. A precipitate will form, which is the active Ziegler-Natta catalyst.
-
Stir the catalyst suspension for 15 minutes at room temperature.
-
Add 20 mL (approx. 15 g, 0.076 mol) of freshly distilled this compound to the reactor via syringe.
-
Heat the reactor to 60-70 °C and stir for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Work-up:
-
Cool the reactor to room temperature.
-
Slowly add 10 mL of methanol to the reaction mixture to terminate the polymerization and quench the catalyst.
-
Pour the polymer solution into a beaker containing 200 mL of methanol with vigorous stirring. The poly(this compound) will precipitate as a viscous oil or a waxy solid.
-
Stir for 30 minutes, then filter the polymer using a Buchner funnel.
-
Wash the polymer with fresh methanol.
-
To remove catalyst residues, the polymer can be redissolved in a minimal amount of hexane or toluene and washed with a dilute HCl solution, followed by water, and then reprecipitated in methanol.
-
-
Drying: Dry the resulting poly(this compound) in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation:
| Reactant/Product | Concentration/Amount | Role |
| This compound | 20 mL (~0.076 mol) | Monomer |
| Toluene | 100 mL | Solvent |
| Triethylaluminum | 0.5 mmol | Co-catalyst |
| Titanium(IV) chloride | 0.1 mmol | Catalyst precursor |
| Methanol | As needed | Termination/Precipitation |
Visualization:
Caption: Workflow for the Ziegler-Natta polymerization of this compound.
III. Synthesis of Fine Chemical Intermediates
This compound is a versatile starting material for a variety of fine chemical intermediates.
A. Hydroformylation to Pentadecanal
Hydroformylation, or the oxo process, is a key industrial reaction that converts alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.
The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. Rhodium catalysts are highly active and selective under milder conditions. The use of phosphine ligands, such as triphenylphosphine (PPh₃), can influence the regioselectivity of the reaction, favoring the formation of the linear aldehyde over the branched isomer. The reaction involves the coordination of the alkene and carbon monoxide to the metal center, followed by migratory insertion steps to form the aldehyde product. The reaction is carried out under pressure with synthesis gas (a mixture of CO and H₂).
Materials:
-
This compound (99% purity)
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous and deoxygenated
-
Synthesis gas (CO/H₂ = 1:1)
-
Dodecane (as an internal standard for GC analysis)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer, gas inlet, pressure gauge, and temperature control
-
Schlenk line for handling reagents under inert atmosphere
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reactor Charging: In a glovebox or under a stream of nitrogen, charge a high-pressure autoclave with 0.013 g (0.05 mmol) of Rh(acac)(CO)₂, 0.262 g (1.0 mmol) of PPh₃, and 50 mL of anhydrous, deoxygenated toluene.
-
Substrate Addition: Add 9.8 g (0.05 mol) of this compound and a known amount of dodecane (internal standard) to the autoclave.
-
Reaction:
-
Seal the autoclave and purge it several times with synthesis gas.
-
Pressurize the autoclave to 30 bar with the 1:1 CO/H₂ mixture.
-
Heat the reactor to 80-100 °C with vigorous stirring.
-
Maintain the pressure by feeding synthesis gas as it is consumed.
-
Monitor the reaction progress by taking small samples (if the reactor allows) and analyzing them by GC. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
The solvent and any unreacted starting material can be removed by rotary evaporation.
-
The resulting pentadecanal can be purified by vacuum distillation.
-
Data Presentation:
| Component | Amount | Molar Ratio (to Rh) | Purpose |
| This compound | 9.8 g (0.05 mol) | 1000 | Substrate |
| Rh(acac)(CO)₂ | 0.013 g (0.05 mmol) | 1 | Catalyst Precursor |
| PPh₃ | 0.262 g (1.0 mmol) | 20 | Ligand |
| Toluene | 50 mL | - | Solvent |
| Synthesis Gas (1:1 CO/H₂) | 30 bar | - | Reagent |
Visualization:
Caption: Workflow for the hydroformylation of this compound.
B. Epoxidation to 1,2-Epoxytetradecane
Epoxides are valuable intermediates in organic synthesis, readily undergoing ring-opening reactions to produce a variety of functionalized molecules.
The epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[18] The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the three-membered epoxide ring.[18] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The reaction is typically carried out in a non-polar solvent like dichloromethane to prevent the ring-opening of the epoxide by acidic byproducts.
Materials:
-
This compound (99% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.8 g (0.05 mol) of this compound in 100 mL of dichloromethane. Cool the solution in an ice bath.
-
Epoxidation:
-
Add 12.5 g (~0.055 mol) of m-CPBA portion-wise to the stirred solution over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
To quench the excess peroxy acid, slowly add 50 mL of a 10% aqueous sodium sulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with 50 mL portions of saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the dichloromethane using a rotary evaporator to yield the crude 1,2-epoxytetradecane, which can be purified by vacuum distillation if necessary.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass |
| This compound | 196.38 | 0.05 | 9.8 g |
| m-CPBA (~77%) | 172.57 (pure) | ~0.055 | 12.5 g |
| 1,2-Epoxytetradecane | 212.38 | Theoretical: 0.05 | Theoretical: 10.6 g |
Visualization:
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. Alpha Olefin Sulfonate Manufacturing Process Explained [accio.com]
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Application Notes and Protocols for the Hydroformylation of 1-Tetradecene to Produce C15 Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure both technical accuracy and field-proven insights. Every protocol is designed as a self-validating system, grounded in authoritative references to support mechanistic claims and procedural standards.
Theoretical Framework: The Science of Hydroformylation
Hydroformylation involves the net addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene.[1] This reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt, and requires synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂).[2]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle. While variations exist depending on the specific metal and ligands, the fundamental steps for a rhodium-based catalyst are generally accepted as follows:
-
Catalyst Activation: A catalyst precursor, such as [Rh(acac)(CO)₂], reacts with syngas and a phosphine ligand to form the active hydridorhodium carbonyl species, often represented as [HRh(CO)₂(L)₂] (where L is a phosphine ligand).[3]
-
Olefin Coordination: The alkene (1-tetradecene) coordinates to the rhodium center.
-
Hydrometallation (Insertion): The rhodium hydride migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. This step is crucial as it determines the regioselectivity of the reaction.
-
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.
-
Oxidative Addition & Reductive Elimination: Hydrogen gas undergoes oxidative addition to the rhodium center. Subsequent reductive elimination releases the aldehyde product and regenerates the active catalyst, which can then enter a new cycle.
Diagram of the Rhodium-Catalyzed Hydroformylation Cycle
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Controlling Regioselectivity: The n/iso Ratio
The hydroformylation of this compound can yield two primary aldehyde isomers: the linear product, pentadecanal (the n-aldehyde), and the branched product, 2-methyltetradecanal (the iso-aldehyde).[4] For many industrial applications, particularly in the production of surfactants, the linear aldehyde is the more desirable product. The ratio of the linear to branched aldehyde (n/iso ratio) is a critical parameter for process optimization.
Several factors influence the n/iso ratio:
-
Steric Hindrance: Bulky phosphine ligands on the catalyst can sterically favor the addition of the rhodium hydride to the terminal carbon of the alkene, leading to the formation of the linear aldehyde.[1]
-
Electronic Effects: The electronic properties of the ligands can also play a role. Electron-withdrawing or electron-donating characteristics can influence the stability of the intermediates in the catalytic cycle, thereby affecting the product distribution.[5]
-
Reaction Conditions: Lower carbon monoxide partial pressure and lower temperatures generally favor the formation of the linear aldehyde.[1] However, these conditions may also lead to slower reaction rates.
Experimental Protocols
Safety First: Hydroformylation reactions involve flammable and toxic gases (hydrogen and carbon monoxide) under high pressure. These procedures must be carried out by trained personnel in a well-ventilated fume hood, using a properly certified high-pressure reactor (autoclave) equipped with appropriate safety features like a rupture disc and pressure relief valve.[6] Always have a carbon monoxide detector in the vicinity of the experimental setup.
Materials and Equipment
| Reagents & Consumables | Equipment |
| This compound (≥98% purity) | High-pressure autoclave (e.g., Parr reactor) with magnetic stirrer, gas inlet/outlet, thermocouple, and pressure gauge |
| Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] | Schlenk line or glovebox for inert atmosphere manipulations |
| Triphenylphosphine (PPh₃) or other suitable phosphine ligand | Syringes and needles for liquid transfer |
| Anhydrous, deoxygenated toluene (or other suitable solvent) | Gas cylinders for Hydrogen (H₂) and Carbon Monoxide (CO) with high-purity regulators |
| Syngas (pre-mixed 1:1 H₂/CO or individual gases with mass flow controllers) | Gas chromatograph-mass spectrometer (GC-MS) for product analysis |
| Internal standard for GC analysis (e.g., dodecane) | Standard laboratory glassware |
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is designed for a laboratory-scale batch reaction targeting high conversion and selectivity towards the linear aldehyde.
Step-by-Step Methodology:
-
Catalyst Precursor Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 0.05 mmol).
-
Add the phosphine ligand, such as triphenylphosphine (PPh₃). A ligand-to-rhodium molar ratio of 4:1 to 10:1 is common to promote linearity. For this example, use 0.20 mmol of PPh₃.
-
Add 20 mL of anhydrous, deoxygenated toluene to dissolve the solids. Stir the solution for 15-20 minutes at room temperature to allow for ligand exchange and formation of the catalyst precursor complex.
-
-
Reactor Setup and Charging:
-
Ensure the high-pressure autoclave is clean and dry.
-
Under a counter-flow of inert gas, transfer the catalyst solution from the Schlenk flask into the autoclave.
-
Add this compound (e.g., 20.0 g, 0.102 mol) to the autoclave. The substrate-to-catalyst ratio in this example is approximately 2000:1.
-
Add an internal standard for GC analysis (e.g., 1.0 g of dodecane).
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the sealed autoclave in its heating mantle and connect all gas lines and monitoring equipment.
-
Begin stirring at a high rate (e.g., 1000-1200 rpm) to ensure good gas-liquid mixing.
-
Purge the autoclave by pressurizing with syngas (1:1 H₂/CO) to ~10 bar and then venting to ~1 bar. Repeat this process three times to remove residual air.
-
Pressurize the reactor to the desired reaction pressure, for example, 30 bar with 1:1 syngas.
-
Begin heating the reactor to the target temperature, for instance, 95°C.[7] The pressure will increase as the temperature rises; adjust the gas supply as needed to maintain the target pressure.
-
Monitor the reaction progress by observing the pressure drop in the gas supply (indicating gas consumption). The reaction can be run for a set time (e.g., 4-6 hours) or until gas uptake ceases.
-
-
Reaction Quench and Product Recovery:
-
After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess pressure in the fume hood.
-
Open the autoclave and collect the liquid reaction mixture.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydroformylation of this compound.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative analysis of the reaction mixture is essential to determine the conversion of this compound, the yield of the aldehyde products, and the n/iso ratio.
GC-MS Protocol:
-
Sample Preparation: Dilute a small aliquot (e.g., 0.1 mL) of the crude reaction mixture in a suitable solvent (e.g., 10 mL of dichloromethane or ethyl acetate).
-
GC Method Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range from 40 to 400 m/z in Electron Ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard, unreacted this compound, pentadecanal (n-aldehyde), and 2-methyltetradecanal (iso-aldehyde) by their retention times and mass spectra.
-
Calculate the conversion of this compound and the yield of each aldehyde using the peak areas relative to the internal standard.
-
Determine the n/iso ratio by dividing the peak area of the linear aldehyde by the peak area of the branched aldehyde.
-
Data Presentation and Interpretation
The following table illustrates the expected influence of key reaction parameters on the hydroformylation of this compound. These are representative data based on established principles for long-chain alkenes.[7][8]
| Parameter | Condition A | Condition B | Expected Outcome for Condition B vs. A |
| Temperature | 90°C | 120°C | Increased reaction rate, potentially lower n/iso ratio, and increased risk of side reactions (e.g., isomerization, hydrogenation). |
| Pressure (1:1 Syngas) | 20 bar | 50 bar | Increased reaction rate. The effect on n/iso ratio can be complex but often slightly favors branched products at higher CO partial pressures. |
| Ligand | PPh₃ | Bulky Phosphite (e.g., BIPHEPHOS) | Potentially higher n/iso ratio due to increased steric hindrance around the metal center. |
| Ligand/Rh Ratio | 2:1 | 10:1 | Higher n/iso ratio due to suppression of less selective, ligand-deficient catalyst species. |
Troubleshooting and Advanced Considerations
-
Low Conversion: This could be due to catalyst deactivation, insufficient mixing (low stirring speed), or leaks in the reactor system. Ensure all reagents are pure and the system is properly sealed.
-
Poor n/iso Ratio: To favor the linear aldehyde, consider using a bulkier phosphine or phosphite ligand, increasing the ligand-to-rhodium ratio, or decreasing the reaction temperature and CO partial pressure.
-
Byproduct Formation: Isomerization of this compound to internal alkenes can occur, which are hydroformylated at a much slower rate. Hydrogenation of the starting alkene to tetradecane or the aldehyde product to pentadecanol are also possible side reactions.[9] The choice of catalyst and reaction conditions can minimize these pathways.
-
Catalyst Recycling: For process efficiency, especially with expensive rhodium catalysts, recycling is crucial. This can be achieved through methods like aqueous biphasic catalysis (using water-soluble ligands) or immobilization of the catalyst on a solid support.[10]
Conclusion
The hydroformylation of this compound is a powerful and versatile reaction for the synthesis of C15 aldehydes. By carefully controlling the catalyst system and reaction parameters, researchers can achieve high conversion and selectively target the desired linear or branched product. The protocols and insights provided in this guide offer a robust foundation for professionals in research and development to successfully implement and optimize this important chemical transformation.
References
-
Preparation of rhodiumphosphine complex catalyst for propylene hydroformylation to butyraldehyde by one-step method . ResearchGate. Available at: [Link]
-
Hydroformylation - Wikipedia . Wikipedia. Available at: [Link]
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
Heterogenized Molecular Rhodium Phosphine Catalysts within Metal–Organic Frameworks for Alkene Hydroformylation | ACS Catalysis . ACS Publications. Available at: [Link]
-
Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes | ACS Sustainable Chemistry & Engineering . ACS Publications. Available at: [Link]
-
HYDROFORMYLATION OF 1-DODECENE IN MICROEMULSIONS: OPERATION AND VALIDATION OF LAB RESULTS IN A MINIPLANT . Repozytorium PK. Available at: [Link]
-
The output of aldehydes in test hydroformylations of 1-dodecene and this compound in aqueous systems. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance . MDPI. Available at: [Link]
-
Rhodium-catalyzed hydroformylation under green conditions: Aqueous/organic biphasic, “on water”, solventless and Rh nanoparticle based systems . ResearchGate. Available at: [Link]
-
(PDF) Rhodium-catalyzed hydroformylation of 1-dodecene in microemulsion systems with non-ionic surfactants . ResearchGate. Available at: [Link]
-
Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor . Scirp.org. Available at: [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Basic reaction scheme of the hydroformylation with the two main side... . ResearchGate. Available at: [Link]
-
Fig. S1: Experimental setup for hydroformylation reactions. . ResearchGate. Available at: [Link]
-
Hydroformylation of 1-dodecene in microemulsions: operation and validation of lab results in miniplant . Repozytorium PK. Available at: [Link]
-
(PDF) Hydroformylation . ResearchGate. Available at: [Link]
- Method for the continuous production of aldehydes - Google Patents. Google Patents.
-
Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica . MDPI. Available at: [Link]
- Hydroformylation method for the large-scale production of aldehydes and/or alcohols - Google Patents. Google Patents.
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance . ACS Publications. Available at: [Link]
-
Hydroformylation of Terminal Alkenes with in situ Generation of Syngas using Schiff Base Palladium Complex under Microwave and Conventional Heating . ResearchGate. Available at: [Link]
-
Hydroformylation of the post-metathesis product 7-tetradecene using rhodium(I) Schiff base derived precatalysts | Request PDF . ResearchGate. Available at: [Link]
-
Ruthenium-catalyzed hydroformylation: From laboratory to continuous miniplant scale | Request PDF . ResearchGate. Available at: [Link]
-
GC-MS determination of low hydrocarbon species (C1–C6) from a diesel partial oxidation reformer | Request PDF . ResearchGate. Available at: [Link]
-
Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation | Journal of the American Chemical Society . ACS Publications. Available at: [Link]
-
The synthesis of linear (n) and branched (iso) aldehydes in... . ResearchGate. Available at: [Link]
-
Hydroformylation Process and Applications . Mettler Toledo. Available at: [Link]
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- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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- 9. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions in 1-Tetradecene Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of 1-tetradecene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention and control of common side reactions encountered during the synthesis of poly(this compound). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during this compound polymerization, offering likely causes and actionable solutions based on established principles of polymer chemistry.
Problem 1: My poly(this compound) has a lower molecular weight than expected and a broad molecular weight distribution.
Likely Cause: Uncontrolled chain transfer or termination reactions are likely occurring, prematurely stopping polymer chain growth. The primary culprits are often β-hydride elimination and chain transfer to monomer or cocatalyst.
Solutions & Scientific Rationale:
-
β-Hydride Elimination: This is a common chain termination pathway in olefin polymerization where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, creating a metal-hydride and a polymer with a terminal double bond.[1][2] This process is highly dependent on temperature and the steric and electronic properties of the catalyst.
-
Lower the Reaction Temperature: β-hydride elimination is an activated process, meaning its rate increases with temperature.[3][4] Reducing the polymerization temperature can significantly suppress this side reaction. However, be mindful that lowering the temperature will also decrease the rate of propagation, so an optimal temperature balance is necessary.
-
Catalyst Selection: Employing sterically bulky ligands on the transition metal catalyst can create a crowded environment around the metal center, sterically hindering the formation of the necessary transition state for β-hydride elimination.[1]
-
Cocatalyst Concentration: The nature and concentration of the cocatalyst (e.g., methylaluminoxane - MAO) can influence the Lewis acidity of the catalytic system, which in turn can affect the rate of β-hydride elimination.[5] Careful titration of the cocatalyst-to-catalyst ratio is crucial.
-
-
Chain Transfer to Monomer/Cocatalyst: The growing polymer chain can be transferred to a monomer molecule or a component of the cocatalyst system (like trialkylaluminum).[6][7] This terminates one polymer chain and initiates a new one, leading to a lower average molecular weight.
-
Optimize Monomer and Cocatalyst Concentrations: High monomer concentrations can sometimes increase the rate of chain transfer to the monomer. Conversely, an excessive amount of cocatalyst can lead to increased chain transfer to the cocatalyst.[8] A systematic study of the effects of these concentrations on molecular weight is recommended.
-
Consider Chain Transfer Agents (CTAs): In some systems, the deliberate addition of a chain transfer agent can provide more controlled termination, leading to a narrower molecular weight distribution, although the average molecular weight will be lower.[9] For example, dialkylzinc compounds have been used as "surrogate" chain-growth sites in living coordinative chain-transfer polymerization (CCTP) to produce polyolefins with tunable molecular weights and very narrow polydispersity.[10][11]
-
Problem 2: My polymer contains significant amounts of branched structures, and the NMR spectrum is complex.
Likely Cause: Isomerization of the this compound monomer to internal olefins prior to or during polymerization, or "chain walking" (or chain running) mechanisms are the most probable causes.
Solutions & Scientific Rationale:
-
Monomer Purity and Handling:
-
Ensure High Purity Monomer: Start with this compound of the highest possible purity (≥99%).[12] Impurities, especially acidic residues, can catalyze the isomerization of the terminal double bond to more stable internal positions.
-
Purification of Monomer: If monomer purity is questionable, it should be purified prior to use. Common methods include distillation over a drying agent like calcium hydride or passing it through a column of activated alumina to remove polar impurities and inhibitors.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate species that might initiate side reactions.
-
-
Catalyst-Mediated Isomerization: Some Ziegler-Natta or metallocene catalysts can facilitate the isomerization of α-olefins.[13][14]
-
Catalyst Choice: Select catalysts known for high regioselectivity and low isomerization activity. Late transition metal catalysts, for instance, are known to sometimes promote chain walking, leading to branched structures.[8]
-
Reaction Conditions: Isomerization can be time and temperature-dependent. Shorter reaction times and lower temperatures can help minimize this side reaction.
-
-
Chain Walking Mechanism: This phenomenon, particularly with certain late transition metal catalysts, involves the migration of the metal center along the polymer chain via a series of β-hydride elimination and re-insertion steps. This results in the formation of branches of varying lengths.
-
Catalyst and Ligand Design: The ligand structure plays a critical role. Bulky ligands can suppress chain walking by making the migratory insertion steps less favorable.
-
Problem 3: The polymerization reaction is sluggish or does not initiate.
Likely Cause: The presence of catalyst poisons, improper catalyst activation, or thermodynamic limitations are common reasons for poor or no polymerization activity.
Solutions & Scientific Rationale:
-
Catalyst Poisons: Ziegler-Natta and metallocene catalysts are extremely sensitive to polar impurities like water, oxygen, and alcohols.[15]
-
Rigorous Purification of Reagents and Solvents: All solvents and the this compound monomer must be scrupulously dried and deoxygenated. Solvents are typically refluxed over drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons) and distilled under an inert atmosphere. Monomers should be passed through activated alumina and/or molecular sieves.
-
Inert Reaction Setup: The entire polymerization setup (glassware, cannulas, etc.) must be thoroughly dried in an oven and assembled hot under a flow of inert gas. Schlenk line or glovebox techniques are essential.
-
-
Improper Catalyst Activation: The cocatalyst (e.g., MAO, borates) plays a crucial role in activating the precatalyst to form the catalytically active species.[16]
-
Cocatalyst Quality and Handling: Use a reliable source of cocatalyst and handle it under strictly inert conditions.
-
Activation Procedure: The order of addition of catalyst, cocatalyst, and monomer can be critical. Pre-activating the catalyst with the cocatalyst for a specific period before introducing the monomer can sometimes enhance activity.
-
-
Thermodynamic Considerations (Ceiling Temperature): All polymerizations have a ceiling temperature (Tc), above which the polymerization becomes thermodynamically unfavorable (ΔG becomes positive).[17]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for Ziegler-Natta polymerization of this compound?
A1: The most widely accepted mechanism is the Cossee-Arlman mechanism.[19] It involves the coordination of the this compound monomer to a vacant site on the transition metal center of the active catalyst, followed by migratory insertion of the olefin into the metal-alkyl bond, which extends the polymer chain.[15]
Q2: How can I analyze the microstructure of my poly(this compound) to identify side reactions?
A2: ¹³C NMR spectroscopy is a powerful tool for this purpose.[20][21] The chemical shifts of the carbons in the polymer backbone and side chains can provide detailed information about:
-
Regioregularity: Distinguishing between 1,2-insertion (head-to-tail) and 2,1-insertion (head-to-head).
-
Stereoregularity (Tacticity): Identifying isotactic, syndiotactic, or atactic polymer chains.[14][22]
-
Branching: The presence and type of branches resulting from isomerization or chain walking can be quantified by the appearance of specific signals.[8]
Q3: Are there any "living" polymerization methods for this compound to achieve better control over molecular weight and architecture?
A3: Yes, living coordinative chain-transfer polymerization (LCCTP) has emerged as a powerful technique.[9][11] By using a chain transfer agent like dialkylzinc, the growing polymer chains can be reversibly transferred between the active transition metal center and the main group metal.[10] This allows for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (Đ ≤ 1.1), while overcoming the "one-chain-per-metal" limitation of traditional living polymerizations.[9]
Q4: What are the key safety precautions when working with this compound and organometallic catalysts?
A4: this compound itself may react vigorously with strong oxidizing agents.[23] The organoaluminum cocatalysts (e.g., MAO, triethylaluminum) are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). It is crucial to have a proper quenching procedure in place for the reaction and for cleaning glassware.
III. Experimental Protocols & Data
Protocol 1: Purification of this compound
-
Degassing: Place this compound in a Schlenk flask and subject it to several freeze-pump-thaw cycles to remove dissolved gases.
-
Drying: Stir the degassed this compound over freshly crushed calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Distillation: Vacuum distill the this compound from the CaH₂ into a clean, dry Schlenk flask.
-
Storage: Store the purified monomer over activated molecular sieves in a glovebox or under an inert atmosphere.
Protocol 2: General Procedure for this compound Polymerization
This is a general guideline and should be adapted based on the specific catalyst system used.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inert gas inlet/outlet.
-
Solvent and Monomer Addition: Under a positive pressure of inert gas, add the desired amount of anhydrous, deoxygenated solvent (e.g., toluene) followed by the purified this compound via cannula or syringe.
-
Temperature Control: Bring the reactor to the desired polymerization temperature using a suitable bath.
-
Initiation: In a separate Schlenk flask, dissolve the precatalyst in a small amount of solvent. In another flask, prepare the cocatalyst solution. Add the cocatalyst solution to the reactor, followed by the catalyst solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity.
-
Termination and Quenching: Terminate the polymerization by adding a quenching agent, such as acidified methanol. This will protonate the active species and precipitate the polymer.
-
Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomer.[20] The polymer can be further purified by re-precipitation, which involves dissolving it in a good solvent (e.g., hot toluene) and then adding a non-solvent (e.g., methanol) to precipitate it again.[]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Table 1: Influence of Polymerization Temperature on Side Reactions
| Temperature (°C) | Predominant Reaction | Expected Molecular Weight | Expected Polydispersity (Đ) | Branching Content |
| 0 - 25 | Propagation | High | Narrow | Low |
| 50 - 80 | Propagation & β-Hydride Elimination | Moderate | Broader | Moderate |
| > 100 | β-Hydride Elimination & Isomerization | Low | Broad | High |
This table provides a generalized trend. Actual results will vary significantly with the catalyst system.
IV. Visualizing Reaction Pathways
Diagram 1: Key Reactions in this compound Polymerization
Caption: Competing reaction pathways in this compound polymerization.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common polymerization issues.
V. References
-
Amin, S. B., & Marks, T. J. (2008). Living Coordinative Chain-Transfer Polymerization and Copolymerization of Ethene, α-Olefins, and α,ω-Nonconjugated Dienes using Dialkylzinc as “Surrogate” Chain-Growth Sites. Macromolecules, 41(10), 3547–3564. [Link]
-
Khrustaleva, V. N., et al. (2020). Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. National Institutes of Health. [Link]
-
Zhang, Y. (2012). Expanding the Range of Polyolefins through Living Coordinative Chain Transfer Polymerization. DRUM (Digital Repository at the University of Maryland). [Link]
-
Chung, T. C., & Lu, B. (2003). Metallocene-Mediated Olefin Polymerization with B−H Chain Transfer Agents: Synthesis of Chain-End Functionalized Polyolefins and Diblock Copolymers. Macromolecules, 36(15), 5604–5611. [Link]
-
Goodall, B. L., et al. (2021). Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. National Institute of Standards and Technology. [Link]
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INEOS USA LLC. (2017). Read-Across Justification for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. ChemView, Environmental Protection Agency. [Link]
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Nomura, K., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Omega, 7(7), 6069–6080. [Link]
-
Nomura, K., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). National Institutes of Health. [Link]
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Whitesides, G. M., et al. (1977). Activation barriers for β-hydride elimination: systematic study of the single mechanistic step. Journal of the Chemical Society, Chemical Communications, (14), 483-484. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Synthesis Applications of this compound. [Link]
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Wikipedia. β-Hydride elimination. [Link]
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Sawamoto, M. (2000). Thermodynamics of addition polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2137-2146. [Link]
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Nomura, K. (2018). Design of Efficient Molecular Catalysts for Synthesis of Cyclic Olefin Copolymers (COC) by Copolymerization of Ethylene and α-Olefins with Norbornene or Tetracyclododecene. MDPI. [Link]
-
Green, M. L. H. (1985). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications, (23), 1619-1621. [Link]
-
Nomura, K., et al. (2022). (PDF) Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
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Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. Chemistry. [Link]
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Zhang, Z.-Q., & Dong, G. (2019). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Request PDF. [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
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van der Poll, M. A. G., et al. (2023). In-Situ Thermometry Reveals Fragmentation Behavior Based on Local Temperature in α-Olefin Polymerization Catalysts. PMC - NIH. [Link]
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Chemistry For Everyone. (2024). How Does Temperature Affect Chain-Growth Polymerization? [Link]
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Liu, K., et al. (2022). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PMC - PubMed Central. [Link]
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Organometallic HyperTextBook. Beta-Hydride Elimination. [Link]
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Chikkali, S. H. (2018). Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. [Link]
-
de Souza, R. F., & Casagrande, O. L. (2007). The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst. Request PDF. [Link]
-
D'auria, I., et al. (2019). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. OUCI. [Link]
-
Maksimov, A. L., et al. (2020). Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin. Polymer Chemistry, 11(38), 6248-6257. [Link]
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Tembe, G., et al. (2023). Polymerization of 1-decene (DC), 1-dodecene (DD), and this compound... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Purdue College of Engineering. Single Site Olefin Polymerization Kinetics. [Link]
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Hu, X., et al. (2022). Temperature of living polymerization of olefins using transition metal... ResearchGate. [Link]
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Pérez, E., et al. (2004). Effect of Tacticity on the Structure of Poly(1-octadecene). National Institute of Standards and Technology. [Link]
-
INEOS. (n.d.). Likely Production Volumes for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. ChemView. [Link]
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- 13. Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. ias.ac.in [ias.ac.in]
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- 21. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. This compound | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Efficiency for 1-Tetradecene Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1-tetradecene reactions. This guide is designed to provide in-depth, field-proven insights into optimizing catalyst efficiency, troubleshooting common experimental hurdles, and ensuring the integrity of your results. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound catalysis.
Q1: What are the primary industrial and research applications of this compound reactions where catalyst performance is critical?
This compound is a long-chain alpha-olefin that serves as a versatile building block in the chemical industry.[1] Efficient catalytic conversion is paramount in several key processes:
-
Hydroformylation (Oxo Synthesis): This is one of the most significant industrial reactions, converting this compound into C15 aldehydes by adding a formyl group (-CHO) and a hydrogen atom.[2][3] These aldehydes are subsequently hydrogenated to produce fatty alcohols, which are precursors for detergents, surfactants, and plasticizers.[2][4]
-
Isomerization: Catalysts are used to shift the position of the double bond from the alpha position (C1) to internal positions.[5] This is often a competing or tandem reaction during other transformations like hydroformylation.
-
Polymerization: this compound can be used as a monomer or co-monomer to produce polymers and synthetic lubricants with specific properties.[1]
-
Oxidation: Catalytic oxidation can convert this compound into valuable intermediates like 2-tetradecanone.[6]
Q2: What classes of catalysts are most effective for the hydroformylation of this compound?
The choice of catalyst is crucial for both activity and selectivity. The most widely studied and industrially applied catalysts are homogeneous complexes of:
-
Rhodium: Rhodium-based catalysts, often modified with phosphine or bulky phosphite ligands (e.g., Rh/BiPhePhos), exhibit very high activity under milder conditions (lower temperature and pressure) compared to cobalt.[4][7] They are particularly favored when high selectivity towards the linear aldehyde is desired.[8]
-
Cobalt: Cobalt carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈) and its hydride derivative (HCo(CO)₄), were the original catalysts for the oxo process.[2][3][4] They are less expensive than rhodium but require harsher reaction conditions (higher temperatures and pressures) and typically show lower selectivity for the linear product.[2][4]
Q3: How are "catalyst efficiency" and "selectivity" quantitatively defined in these reactions?
These terms are critical for process optimization and must be clearly defined:[9][10]
-
Conversion: The percentage of the starting reactant (this compound) that has been consumed in the reaction.[11]
-
Selectivity: The percentage of the converted reactant that has transformed into the desired product versus undesired side-products (e.g., linear vs. branched aldehyde, or hydrogenation products).[11]
-
Yield: The overall efficiency of the process, calculated as (Conversion) x (Selectivity).[11]
-
Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before it becomes inactive.
-
Turnover Frequency (TOF): The TON per unit of time, representing the specific activity of the catalyst.
Q4: What are the practical differences and challenges between using a homogeneous vs. a heterogeneous catalyst for this compound reactions?
-
Homogeneous Catalysts: These are dissolved in the same phase as the reactants (typically liquid).[12]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).
-
Advantages: Easy separation by filtration, thermal stability, and suitability for continuous flow processes.[13]
-
Challenges: Often exhibit lower activity/selectivity than their homogeneous counterparts. A critical issue is leaching , where the active metal dissolves from the solid support into the reaction mixture, causing the reaction to be catalyzed by a dissolved species.[13][14][15]
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound catalysis experiments.
General Troubleshooting Workflow
Before diving into specific problems, a structured diagnostic workflow can save significant time and resources.
Caption: A systematic workflow for troubleshooting catalyst inefficiency.
Problem 1: Low or No Conversion
Q: My reaction has stalled, showing very low conversion of this compound. What are the likely causes and how can I fix it?
Low conversion is a common issue stemming from problems with the catalyst, reaction conditions, or impurities.
-
Possible Cause 1: Improper Catalyst Activation or Handling
-
Explanation: Many catalysts, particularly homogeneous pre-catalysts, require an activation step to form the catalytically active species.[16] For example, a rhodium pre-catalyst may need to react with syngas (H₂/CO) to form the active rhodium-hydride complex.[17] Exposure to air or moisture can deactivate many organometallic catalysts.
-
Solution:
-
Review the catalyst activation protocol from the literature or supplier. Ensure it is followed precisely under an inert atmosphere (e.g., nitrogen or argon).
-
Use Schlenk line or glovebox techniques for handling air-sensitive catalysts.
-
Consider in-situ activation, where the pre-catalyst is activated within the reactor just before adding the substrate.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: Catalytic reactions are highly sensitive to temperature, pressure, and concentration.[9] An incorrect parameter can drastically reduce the reaction rate. For instance, in hydroformylation, the rate has a complex, often negative-order dependence on CO pressure.[18]
-
Solution: Perform a systematic optimization study. Vary one parameter at a time while keeping others constant to find the optimal window.
Table 1: Effect of Key Parameters on this compound Hydroformylation
-
| Parameter | Effect on Conversion Rate | Typical Range (Rh-based) | Causality & Considerations |
| Temperature | Increases rate up to a point, then decreases due to catalyst decomposition.[19][20] | 60 - 120 °C[2][18] | Balances reaction kinetics against catalyst thermal stability. High temps can also favor side reactions. |
| H₂ Pressure | Generally positive or zero-order dependence.[18] | 15 - 25 bar[18] | Oxidative addition of H₂ is often the rate-limiting step, but high pressure can increase hydrogenation side-products.[3] |
| CO Pressure | Complex, often negative-order dependence.[18] | 15 - 25 bar[18] | High CO concentration can saturate the metal center, preventing alkene coordination and slowing the reaction. |
| Catalyst Conc. | Increases rate, but may have non-linear effects or lead to aggregation.[18] | 0.5 - 1 mM[18] | Must balance reaction speed with the cost and potential for product contamination or difficult removal. |
-
Possible Cause 3: Presence of Catalytic Inhibitors (Poisons)
-
Explanation: Poisons are substances that bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[21][22] This is a primary cause of deactivation.
-
Common Poisons: Sulfur compounds (from reagents), oxygen (leaks), water (in non-aqueous systems), and other strongly coordinating species can act as poisons.[21][23]
-
Solution:
-
Ensure high-purity reagents. Purify solvents and the this compound substrate if contamination is suspected.
-
Thoroughly dry all glassware and solvents.
-
Use high-purity hydrogen and carbon monoxide and consider an in-line purifier.
-
-
Problem 2: Poor Product Selectivity
Q: The reaction is working, but I am getting a mixture of isomers (e.g., branched aldehyde instead of the desired linear one). How can I improve selectivity?
Selectivity is primarily governed by the catalyst's steric and electronic environment and the reaction conditions.
-
Possible Cause 1: Incorrect Ligand Choice (for Homogeneous Catalysts)
-
Explanation: In hydroformylation, the regioselectivity (linear vs. branched) is heavily influenced by the steric bulk of the ligands surrounding the metal center. Bulky ligands, such as certain phosphites, create steric hindrance that favors the anti-Markovnikov addition of the hydride to the alkene, leading to the linear aldehyde.[4][7]
-
Solution:
-
Switch to a catalyst system with bulkier phosphine or phosphite ligands.
-
Increase the ligand-to-metal ratio. An excess of free ligand in the solution can help maintain the desired coordination sphere around the metal and prevent the formation of less selective species.
-
-
-
Possible Cause 2: Sub-Optimal Reaction Conditions
-
Explanation: Temperature and pressure can shift the selectivity profile.
-
Solution:
-
Lower the Temperature: Generally, lower reaction temperatures favor the thermodynamically less stable but kinetically preferred linear product.[2]
-
Adjust CO Pressure: The effect can be complex, but higher CO pressures sometimes favor linear aldehyde formation by influencing the equilibrium between different catalytic intermediates.
-
-
-
Possible Cause 3: Uncontrolled Substrate Isomerization
-
Explanation: The catalyst itself can often catalyze the isomerization of this compound to internal alkenes (e.g., 2-tetradecene, 3-tetradecene).[5] Hydroformylation of these internal alkenes will produce different (often branched) aldehydes.
-
Solution:
-
Choose a catalyst system known for high hydroformylation rates relative to its isomerization rates.
-
Optimize conditions (e.g., lower temperature, shorter reaction time) to maximize the conversion of this compound before significant isomerization occurs.
-
-
Problem 3: Catalyst Deactivation Over Time
Q: My reaction starts efficiently but its rate progressively slows down. What mechanisms are causing my catalyst to die and how can I mitigate this?
Catalyst deactivation is the inevitable loss of activity over time and is a major economic concern.[21][22] Understanding the mechanism is key to extending catalyst lifetime.
Caption: Common pathways leading to catalyst deactivation.
-
Mechanism 1: Poisoning
-
Diagnosis: Deactivation is often rapid and occurs even at low concentrations of the poison. The cause may not be immediately obvious without careful analysis of all feed streams.
-
Mitigation: As discussed in "Problem 1", rigorous purification of all reactants, solvents, and gases is the most effective strategy.[23]
-
-
Mechanism 2: Fouling or Coking
-
Diagnosis: This is common in higher-temperature reactions where side reactions lead to the formation of heavy, carbonaceous materials (coke) that physically block the catalyst's active sites or pores.[21][23] The deactivated catalyst may appear discolored (darkened).
-
Mitigation:
-
Modify Catalyst Design: Incorporate promoters that inhibit coke formation.
-
Condition the Feedstock: Hydrogenate reactive impurities in the feed that could act as coke precursors.[23]
-
Regenerate the Catalyst: Fouling can often be reversed by burning off the carbon deposits in a controlled manner (see Protocol 3).[23]
-
-
-
Mechanism 3: Thermal Degradation (Sintering)
-
Diagnosis: Occurs under high-temperature conditions, causing the small, highly active metal particles of a heterogeneous catalyst to migrate and agglomerate into larger, less active crystals.[24][25] This process is generally irreversible.
-
Mitigation:
-
Operate at the lowest possible temperature that still provides an acceptable reaction rate.
-
Choose a catalyst with a thermally stable support material and strong metal-support interactions to anchor the active particles.
-
-
-
Mechanism 4: Leaching
-
Diagnosis: In a heterogeneous system, if the reaction continues to proceed after the solid catalyst has been filtered out, leaching is occurring.[14] This indicates that the active catalytic species is dissolving into the reaction medium.
-
Mitigation:
-
Modify the catalyst support or the ligand design to create a stronger bond with the active metal.
-
Change the solvent to one that is less likely to dissolve the metal complex.
-
Perform a hot filtration test (see Protocol 2) to confirm and quantify the extent of leaching. Analysis of the filtrate by ICP-AES can confirm the presence of dissolved metal.[14]
-
-
Section 3: Key Experimental Protocols & Workflows
This section provides standardized procedures for essential tasks in catalyst evaluation.
Protocol 1: Standard Procedure for Monitoring Reaction Progress via GC
This protocol allows for the quantitative tracking of reactant consumption and product formation over time.
-
Reaction Setup: Assemble the reaction vessel (e.g., a high-pressure autoclave) and charge it with the solvent, catalyst, and any co-catalysts or ligands under an inert atmosphere.
-
Initial Sample (T=0): Before adding the this compound, take a small aliquot of the reaction mixture. Add a known amount of an internal standard (e.g., dodecane) that is chemically inert and has a distinct retention time from the reactants and products.[26]
-
Reaction Initiation: Seal the reactor, heat to the desired temperature, and pressurize with H₂ and CO. Inject the this compound to start the reaction (this marks T=0 for kinetics).
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 100 µL) from the reactor.[27] Quench the reaction in the aliquot immediately (e.g., by cooling and diluting in a cold solvent).
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) and add the same known concentration of the internal standard if not added in step 2.[26]
-
GC Analysis: Inject the prepared sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and detector (e.g., FID).
-
Data Analysis: Integrate the peak areas of this compound, the product(s), and the internal standard. Use previously determined response factors to calculate the concentration of each species and plot conversion and selectivity versus time.
Protocol 2: Hot Filtration Test for Catalyst Leaching
This test is crucial for verifying that a solid catalyst is truly acting heterogeneously.
-
Run the Reaction: Set up the reaction with your solid (heterogeneous) catalyst and allow it to proceed to a measurable conversion (e.g., 30-50%).
-
Filter the Catalyst: At reaction temperature, rapidly and carefully filter the solid catalyst out of the hot reaction mixture. This must be done quickly to minimize cooling.
-
Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the exact same conditions (temperature, pressure, stirring).
-
Monitor the Filtrate: Take samples of the filtrate over time and analyze them for any further conversion of this compound.
-
Interpretation:
-
No Further Reaction: If the conversion does not increase after the catalyst is removed, it indicates that the catalysis is genuinely heterogeneous.[14]
-
Reaction Continues: If the conversion continues to increase, it confirms that an active catalytic species has leached from the solid support into the solution and is now acting as a homogeneous catalyst.[14]
-
Protocol 3: General Catalyst Regeneration Cycle (for Fouling/Coking)
This procedure describes a common method for reactivating a catalyst deactivated by carbon deposits.
-
Shutdown and Purge: Safely stop the reaction, depressurize the reactor, and purge the system with an inert gas (e.g., nitrogen) to remove any flammable reactants.
-
Calcination (Coke Removal): Slowly introduce a dilute stream of an oxygen-containing gas (e.g., 1-5% O₂ in N₂) into the reactor while carefully raising the temperature.[28] This controlled burn-off of carbonaceous deposits is highly exothermic and must be managed to avoid "hot spots" that could cause thermal damage (sintering) to the catalyst.[28] The calcination temperature is typically in the range of 400-500 °C.
-
Inert Purge: Once the carbon burn-off is complete (indicated by the cessation of CO₂ evolution), switch back to an inert gas stream to purge any remaining oxygen.
-
Reduction (Reactivation): If the active phase is a metal that was oxidized during calcination (e.g., NiO, PdO), it must be reduced back to its active metallic state. Introduce a hydrogen-containing gas (e.g., 5-10% H₂ in N₂) and heat the catalyst according to a specific temperature program.[28]
-
Final Purge and Cooldown: Once reduction is complete, cool the catalyst to the reaction temperature under an inert gas stream before re-introducing the reactants.
Simplified Hydroformylation Catalytic Cycle (Heck-Breslow Cycle)
Caption: A simplified catalytic cycle for cobalt-catalyzed hydroformylation.[3]
Section 4: References
-
(2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
(n.d.). Strategies for Catalyst Recovery and Regeneration. Solubility of Things. Retrieved from [Link]
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(2021). Kinetics study of this compound sulfonation in a continuous flow microreactor. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
-
(n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Retrieved from [Link]
-
NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
-
(2021). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ACS Catalysis. Retrieved from [Link]
-
(n.d.). Isomerization of 1‐tetradecene using 1 (5 mol %) as the catalyst.... ResearchGate. Retrieved from [Link]
-
(1999). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. Organometallics. Retrieved from [Link]
-
(2001). Optimizing Catalytic Reactions. ResearchGate. Retrieved from [Link]
-
(2010). Catalyst regeneration method. Google Patents. Retrieved from
-
(2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]
-
(2024). Industrial Catalyst System Efficiency: Strategies for Optimization. Applied Catalysts. Retrieved from [Link]
-
(2020). Methods of Catalyst regeneration. YouTube. Retrieved from [Link]
-
(2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Catalyst Regeneration: Methods & Process. StudySmarter. Retrieved from [Link]
-
(2019). Kinetic evaluation of the hydroformylation of the post-metathesis product 7-tetradecene using a bulky phosphite-modified rhodium catalyst. Reaction Chemistry & Engineering. Retrieved from [Link]
-
(2021). Catalytic Approaches to Multicomponent Reactions. MDPI. Retrieved from [Link]
-
(2023). Effect of reaction time on conversion and selectivity.... ResearchGate. Retrieved from [Link]
-
(2015). Quantitative monitoring of the progress of organic reactions.... RSC Publishing. Retrieved from [Link]
-
(n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
(2004). Effect of reaction temperature on 1-dodecene conversion.... ResearchGate. Retrieved from [Link]
-
(2016). Homogeneous Catalysis. ResearchGate. Retrieved from [Link]
-
(2001). Catalyst deactivation. Is it predictable? What to do?. ETDEWEB. Retrieved from [Link]
-
(2014). Mod-01 Lec-06 Catalyst deactivation.... YouTube. Retrieved from [Link]
-
(2019). Hydroformylation of Alkenes. YouTube. Retrieved from [Link]
-
(2020). Effects of reaction temperature and reaction time on.... ResearchGate. Retrieved from [Link]
-
(2015). How might I measure the leaching of heterogeneous catalyst.... ResearchGate. Retrieved from [Link]
-
(2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from [Link]
-
(2018). Metallic ion leaching from heterogeneous catalysts.... RSC Publishing. Retrieved from [Link]
-
(2024). Conversion, Selectivity and Yield.... YouTube. Retrieved from [Link]
-
(2023). Performance of homogeneous catalysts viewed in dynamics. PubMed Central. Retrieved from [Link]
-
(2020). Immobilization and Study of Homogeneous Catalysts.... SpringerLink. Retrieved from [Link]
-
(2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Retrieved from [Link]
-
(2016). Kinetics of Hydroformylation of 1-Dodecene.... ResearchGate. Retrieved from [Link]
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Purification techniques for high-purity 1-Tetradecene in research
Welcome to the technical support center for the purification of high-purity 1-tetradecene. This guide is designed for researchers, scientists, and drug development professionals who require this compound of exceptional purity for their experimental work. As a foundational building block in organic synthesis and material science, the purity of this compound is paramount to achieving reproducible and accurate results.[1]
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system for achieving the highest purity standards.
Part 1: Initial Assessment - Understanding Your Starting Material
Before any purification attempt, a thorough understanding of the potential impurities is crucial. Commercial this compound, while often of high grade, can contain several classes of impurities that can interfere with sensitive downstream applications.[2]
Question: What are the most common impurities I should expect in my commercial-grade this compound?
Answer: Commercial this compound is typically produced via the oligomerization of ethylene.[2] This process, along with subsequent storage and handling, can introduce several types of impurities. It is critical to identify these, as they will dictate your purification strategy.
| Impurity Class | Specific Examples | Typical Boiling Point Range (°C at atm.) | Rationale for Presence |
| Isomeric Impurities | cis/trans-Tetradecenes, Branched C14 alkenes | 245-255 °C | Isomerization during synthesis or storage. |
| Saturated Hydrocarbons | n-Tetradecane | ~253 °C | Incomplete reaction or side-reactions during synthesis. |
| Other Olefins | 1-Dodecene, 1-Hexadecene | 213 °C, 284 °C | Byproducts from the ethylene oligomerization process.[2] |
| Dienes & Alkynes | Tetradecadienes | ~250-260 °C | Catalyst-related side reactions.[3] |
| Oxygenated Impurities | Peroxides, Aldehydes, Ketones | Variable (often higher boiling) | Formed by slow oxidation upon exposure to air and light.[4] |
| Water | H₂O | 100 °C | Absorbed from the atmosphere or from processing steps.[5] |
Note: The boiling point of this compound is approximately 251-252 °C at atmospheric pressure.[6] The close boiling points of many impurities, particularly isomers and the corresponding alkane, make fractional distillation a challenging but necessary technique.[7]
Part 2: Purification Workflows & Troubleshooting
This section provides a troubleshooting guide for the most effective purification techniques for this compound.
Workflow Overview: A Multi-Step Approach to Purity
Achieving high purity often requires more than a single technique. A typical workflow involves chemical pretreatment to remove reactive impurities, followed by a physical separation method like fractional distillation.
Caption: General workflow for purifying this compound.
A. Fractional Distillation Troubleshooting
Fractional distillation is the primary method for separating this compound from impurities with close boiling points.[8][9] Due to the high boiling point of this compound, vacuum distillation is strongly recommended to prevent thermal degradation.
Question: My distillation is extremely slow, or the condensate ring has stopped rising in the column. What's wrong?
Answer: This is a common issue related to insufficient energy input or excessive heat loss. The cause must be diagnosed systematically.
-
Inadequate Heating: The temperature of your heating mantle may be too low. For vapors to ascend a fractionating column, the distilling pot needs to be significantly hotter than the desired vapor temperature at the column head.[10] Action: Gradually increase the heating mantle temperature.
-
Poor Insulation: Fractionating columns have a large surface area, leading to significant heat loss to the environment. This causes premature condensation (reflux) and prevents vapors from reaching the condenser.[10][11] Action: Insulate the column and distillation head thoroughly. Wrap the column with glass wool or ceramic fiber, followed by a layer of aluminum foil to minimize heat loss.[10]
-
Vacuum Level is Too High (Pressure Too Low): While vacuum is necessary, an excessively high vacuum can lower the boiling point to a temperature where your heating mantle cannot provide a sufficient temperature differential to drive the distillation. Action: Slightly reduce the vacuum (increase the pressure) to a level where stable boiling and vapor ascent can be maintained with your heating setup.
Question: The separation is poor, and my collected fractions are still contaminated with isomers or tetradecane. How can I improve efficiency?
Answer: Poor separation efficiency points to issues with the column's theoretical plates or the distillation rate.
-
Distillation Rate is Too Fast: Optimal separation in fractional distillation relies on establishing a proper vapor-liquid equilibrium on the surface of the column packing.[8] If you heat the flask too aggressively, the vapor velocity is too high, and this equilibrium is not achieved. Action: Reduce the heating rate to achieve a slow, steady collection rate, typically 1-2 drops per second.
-
Insufficient Theoretical Plates: The ability to separate components with close boiling points is directly related to the number of "theoretical plates" in your column.[11] A longer column or a more efficient packing material provides more plates. Action: Use a longer fractionating column (e.g., a Vigreux column or a packed column with metal sponge or glass helices). Ensure the packing is uniform and not channeled.
-
Column Flooding: If you heat too strongly, the upward flow of vapor can prevent the downward flow of condensate, causing the column to fill with liquid. This "flooding" eliminates the vapor-liquid equilibrium and destroys separation.[10] Action: Immediately reduce the heat and allow the column to drain. Restart the distillation at a much gentler rate.
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Storage and handling guidelines to prevent 1-Tetradecene degradation
Technical Support Center: 1-Tetradecene Storage and Handling Guide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this alpha-olefin in their work. The purity and integrity of this compound are paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust, validated protocols to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.
Section 1: Frequently Asked Questions - Understanding this compound Stability
This section addresses the fundamental properties of this compound and its susceptibility to degradation.
Q1: What is this compound and why is it sensitive to degradation?
A: this compound is a linear alpha-olefin (AOS) with the chemical formula C14H28.[1] Its structure consists of a fourteen-carbon chain with a double bond at the primary or "alpha" position.[2] This terminal double bond is the molecule's reactive center. The hydrogens on the carbon atom adjacent to the double bond (the allylic hydrogens) are particularly susceptible to abstraction. This structural feature makes this compound prone to oxidation by atmospheric oxygen, a process known as auto-oxidation.[3] This reaction can be initiated by heat, light, or the presence of radical initiators, leading to a cascade of degradation reactions.[3][4]
Q2: What are the primary signs that my this compound has degraded?
A: Degradation can manifest in several ways. Visually, you might observe a change from a colorless liquid to a yellowish tint, an increase in viscosity, or the formation of insoluble gums or precipitates.[5] Analytically, you may see unexpected peaks in your Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra. In Fourier-Transform Infrared (FT-IR) spectroscopy, the appearance of a broad peak around 3400 cm⁻¹ (O-H stretch) or a sharp peak around 1700-1750 cm⁻¹ (C=O stretch) can indicate the formation of hydroperoxides, alcohols, or carbonyl compounds, which are common degradation products.[6]
Q3: What are the main chemical pathways of this compound degradation?
A: The primary degradation pathway for this compound upon exposure to air is auto-oxidation .[3] This is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination. The key outcome of this process is the formation of hydroperoxides (R-OOH), which are unstable and can decompose to form a variety of secondary oxidation products, including alcohols, ketones, and carboxylic acids.[6][7] These hydroperoxides can also initiate unwanted polymerization.[8][9]
The auto-oxidation mechanism is a classic example of a radical chain reaction.[3]
Caption: Auto-oxidation of this compound via a free-radical mechanism.
Q4: What environmental factors accelerate its degradation?
A: Several factors can significantly increase the rate of degradation:
-
Oxygen (Air): As the primary reactant in auto-oxidation, exposure to air is the most critical factor. Safety data sheets explicitly state that this compound is "Air sensitive".[10]
-
Heat: Higher temperatures increase the rate of chemical reactions, including the initiation and propagation steps of oxidation.[4] The autoignition temperature is 235°C (455°F).[1]
-
Light: UV light can provide the energy to initiate radical formation, accelerating degradation.
-
Metal Contaminants: Certain metal ions (e.g., iron, copper) can act as catalysts, promoting the decomposition of hydroperoxides and speeding up the overall oxidation process.[4] Therefore, ensure storage containers are made of appropriate materials like welded steel.[11]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides actionable advice for specific problems you might encounter.
Issue 1: Inconsistent Experimental Results
-
Q: My reaction yield is lower than expected, or I'm seeing unknown byproducts. Could degraded this compound be the cause?
-
A: Absolutely. Peroxides and other degradation products in this compound can act as inhibitors or initiators for various chemical processes. For instance, in reactions involving organometallic catalysts (e.g., olefin metathesis), peroxides can oxidize and deactivate the catalyst, leading to low or no conversion.[12] Aldehydes or ketones formed during degradation can participate in unwanted side reactions. If you suspect this is the case, it is crucial to verify the purity of your this compound before use (see Section 4).
-
Issue 2: Visible Changes in the Product
-
Q: My previously clear this compound now appears yellow, cloudy, or has solid particles. What should I do?
-
A: These are definitive signs of advanced degradation. Do not use the material. The presence of crystals or precipitates, particularly around the cap of the container, can indicate the formation of dangerous, shock-sensitive peroxides.[8] Do not attempt to open or move a container with visible crystals around the cap. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe handling and disposal.[8][9] For less severe discoloration or cloudiness, you can test for peroxides using commercially available test strips. A peroxide concentration above 100 ppm is generally considered hazardous and should be disposed of by EHS.[9]
-
Issue 3: Suspected Contamination During Handling
-
Q: I think my this compound was briefly exposed to air. Is it still usable?
-
A: The usability depends on the duration of exposure and the sensitivity of your application. A brief exposure (a few minutes) might be acceptable for less sensitive applications, but for high-stakes experiments like catalysis or polymerization, even minor peroxide formation can be detrimental. The best practice is to re-blanket the container with an inert gas (Nitrogen or Argon) immediately after any potential exposure. For critical applications, re-verifying the purity via GC or testing for peroxides is strongly recommended.
-
Caption: Decision-making process after accidental air exposure of this compound.
Section 3: Protocols for Prevention
Proactive measures are the most effective way to ensure the long-term stability of this compound.
Protocol 1: Recommended Storage Conditions
To minimize degradation, adhere strictly to the following storage conditions, synthesized from leading chemical safety guidelines.[10][13][14][15]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[10] | Reduces the rate of auto-oxidation and peroxide formation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). [10] | Excludes atmospheric oxygen, the primary reactant in the degradation pathway. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[13][16] Use original manufacturer's container. | Prevents ingress of air and moisture. Containers must be carefully resealed after opening.[10] |
| Light Exposure | Store away from direct sunlight and UV sources. | Light can act as an initiator for free-radical oxidation. |
| Material Comp. | Use containers of welded steel or glass. Avoid incompatible plastics. Viton® is a compatible elastomer.[11] | Prevents catalytic degradation from incompatible materials and container failure. |
Protocol 2: Step-by-Step Guide for Handling and Dispensing
Handling this compound requires techniques suitable for air-sensitive reagents to prevent the introduction of oxygen.[17][18]
Materials Needed:
-
Bottle of this compound
-
Dry, gas-tight syringe with a Luer lock fitting
-
Long, 18-21 gauge stainless steel needle
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator
-
A balloon or a Schlenk line setup
-
Rubber septum
Procedure:
-
Prepare Glassware: Ensure all glassware that will contact the this compound is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[18][19]
-
Prepare Syringe: Dry the syringe and needle in an oven. Allow to cool in a desiccator. Purge the syringe with inert gas by drawing at least three full volumes of gas from your inert gas line or balloon and expelling it into the fume hood.[20]
-
Inert the Reagent Bottle: If the bottle has been opened previously, ensure the septum is in good condition. Briefly insert a needle connected to the inert gas source into the headspace of the bottle to create a positive pressure. A second, "exit" needle can be used to vent for a minute to ensure the headspace is fully replaced with inert gas.[20]
-
Withdraw the Liquid: Insert the flushed syringe needle through the septum and below the liquid surface. Slowly pull the plunger to draw the desired volume. To prevent gas from being pulled into the syringe, you can maintain a slight positive pressure of inert gas in the bottle.
-
Create an Inert Gas Buffer: Once the desired volume is drawn, pull the needle tip back into the headspace of the bottle and draw a small amount (~0.2 mL) of inert gas into the syringe. This "gas buffer" protects the reagent from air diffusion at the needle tip during transfer.[20]
-
Transfer Reagent: Insert the needle into the septum of your reaction vessel (which should also be under an inert atmosphere). First, depress the plunger to inject the inert gas buffer, then inject the liquid reagent.
-
Storage after Use: After dispensing, ensure the reagent bottle is securely sealed and stored under a positive pressure of inert gas. Wrap the septum/cap area with Parafilm for an extra seal.
Section 4: Analytical Verification of Quality
Before critical use, especially from a previously opened container, verifying the quality of this compound is a self-validating step.
-
Q: How can I check the purity of my this compound before use?
-
A: Several analytical methods can be employed:
-
Peroxide Test Strips: This is a rapid, semi-quantitative method to check for the presence of dangerous hydroperoxides. It is an essential safety screening step.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for purity analysis. It can separate this compound from volatile impurities and degradation products, and the mass spectrum can help identify them.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of oxidation products through characteristic chemical shifts for aldehydes, carboxylic acids, or alcohols. The integration of signals can provide a quantitative measure of impurities.[22]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick and simple method to check for the functional groups associated with oxidation (C=O, O-H). While not as specific as GC-MS or NMR, it provides a good qualitative check.[22]
-
-
References
-
Scribd. (n.d.). This compound (MATERIAL SAFETY DATA SHEET). Retrieved from [Link]
-
Qatar Chemical Company. (2023). This compound (C14H28) Safety Data Sheet. Retrieved from [Link]
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Scribd. (n.d.). 1 Tetradecene. Retrieved from [Link]
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Qatar Chemical Company. (2023). This compound (C14H28) Safety Data Sheet. Retrieved from [Link]
-
Parekh, V. R., Traxler, R. W., & Sobek, J. M. (1970). Oxidation of n-tetradecane and this compound by fungi. Journal of Bacteriology, 103(2), 426–434. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
- Google Patents. (n.d.). US9133416B2 - Methods for suppressing isomerization of olefin metathesis products.
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Reddit. (2024). Stabilizing C6 Olefins -- very strange, unexpected behaviour. r/Chempros. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Mississippi State University, Environmental Health and Safety. (n.d.). Peroxide Forming Compounds Reference Guide. Retrieved from [Link]
-
Ben's Chem Videos. (2014, July 10). Autooxidation [Video]. YouTube. Retrieved from [Link]
- Kelly, R. J. (1996). Peroxides and peroxide-forming compounds. Chemical Health & Safety, 3(5), 28-36.
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Retrieved from [Link]
-
Princeton University, Environmental Health & Safety. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]
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Troubleshooting low yield in 1-Tetradecene functionalization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the functionalization of 1-tetradecene. As a long-chain alpha-olefin, this compound is a valuable building block for producing surfactants, lubricants, and polymers, but its reactivity can present unique challenges.[1] This guide, structured in a practical question-and-answer format, offers expert insights and actionable solutions to common experimental hurdles.
Part 1: General Reaction Setup & Reagent Purity
This section addresses foundational issues that can compromise a reaction before it even begins.
Q1: My reaction is sluggish or fails to initiate. I suspect my reagents. What are the common culprits?
A1: The purity and handling of reagents are paramount. For this compound functionalization, pay close attention to:
-
This compound Purity: Commercial this compound can contain isomeric impurities (internal olefins) or saturated alkanes. Isomers can lead to undesired side products, while alkanes act as inert fillers, affecting stoichiometry.[2] Always verify purity by GC or ¹H NMR before use.
-
Solvent Quality: this compound is hydrophobic and dissolves well in non-polar organic solvents like hexane, chloroform, or ether.[3] However, residual water or peroxides in these solvents can be detrimental. For instance, water can promote the decomposition of common olefin metathesis catalysts.[4][5] Always use freshly distilled, anhydrous, and degassed solvents, especially for oxygen- or moisture-sensitive reactions.
-
Atmosphere Control: Many catalysts used for alkene functionalization, particularly organometallic complexes (e.g., Rhodium for hydroformylation, Grubbs' catalyst for metathesis), are sensitive to oxygen.[6][7] Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Q2: I'm observing inconsistent results between batches. How can I improve reproducibility?
A2: Inconsistency often points to subtle variations in setup or reagent quality.
-
Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments.
-
Rigorous Solvent Preparation: Implement a standard operating procedure (SOP) for solvent purification and drying. For example, passing solvents through an activated alumina column is a reliable method for removing water and peroxides.
-
Precise Temperature Control: Use a reliable thermostat-controlled oil bath or heating mantle. Temperature fluctuations can significantly impact reaction kinetics and selectivity. For instance, in hydroformylation, higher temperatures can favor undesired isomerization.[8]
Part 2: Catalyst-Related Issues
The catalyst is the heart of the reaction. Low yield is frequently traced back to catalyst deactivation or inefficiency.
Q3: My metathesis reaction with a Grubbs-type catalyst is giving low yield and I see evidence of olefin isomerization. What is happening?
A3: This is a classic problem. Ruthenium-based metathesis catalysts can decompose, especially at elevated temperatures, to form ruthenium-hydride species or nanoparticles.[6] These decomposition products are known to be highly active for isomerizing the terminal double bond of this compound to form internal olefins, which are less reactive in metathesis.[2][6]
-
Solution 1: Lower the Temperature: If possible, run the reaction at a lower temperature to minimize the rate of catalyst decomposition.
-
Solution 2: Choose a More Stable Catalyst: Consider using a more robust third-generation Grubbs catalyst if your budget allows.
-
Solution 3: Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and catalyst to reaction conditions.
Q4: My rhodium-catalyzed hydroformylation of this compound is stalling. Could the catalyst be dying?
A4: Yes, catalyst deactivation is a common cause of incomplete conversion. In hydroformylation, several factors can deactivate the rhodium catalyst:
-
Oxidative Deactivation: Exposure to oxygen can irreversibly oxidize the active Rh(I) species. Ensure all gases (CO/H₂) are of high purity and passed through an oxygen trap.
-
Ligand Degradation: Phosphine or phosphite ligands can degrade, especially at high temperatures. For instance, P-C bond cleavage can occur, leading to loss of the ligand framework essential for selectivity and activity.[9]
-
Product Inhibition: In some cases, the aldehyde product can coordinate to the metal center, slowing down the catalytic cycle.
Troubleshooting Workflow for Catalyst Deactivation
Below is a decision tree to guide your troubleshooting process when catalyst deactivation is suspected.
Caption: A decision tree for troubleshooting low reaction yields.
Part 3: Side Reactions & Purification
Even with an active catalyst, side reactions and purification difficulties can drastically lower your isolated yield.
Q5: My reaction mixture is complex, showing multiple spots on TLC. What are the likely side products in this compound functionalization?
A5: Besides the isomerization mentioned earlier, several other side reactions can occur:
-
Hydrogenation: In reactions like hydroformylation that use H₂, the alkene starting material can be fully hydrogenated to tetradecane, and the aldehyde product can be reduced to the corresponding alcohol.[9] This is often a competing pathway.
-
Polymerization/Oligomerization: Lewis or Brønsted acid catalysts, or even some transition metal catalysts under certain conditions, can induce oligomerization of the alkene.[1]
-
Oxidation: If oxygen is present, it can lead to the formation of epoxides or even cleavage of the double bond, especially at higher temperatures.
Q6: I have a good crude yield according to NMR, but I'm losing most of my product during silica gel chromatography. Why?
A6: The long, non-polar C14 chain of this compound derivatives can make them challenging to purify.[3]
-
Poor Separation: The functionalized product may have a very similar polarity to unreacted starting material or non-polar byproducts like tetradecane. This makes separation on silica gel difficult.
-
Product Instability: Some functionalized products, like aldehydes, can be sensitive to the acidic nature of silica gel, leading to decomposition or aldol condensation on the column.
-
Solution 1: Alternative Purification: Consider alternative methods like distillation (if the product is thermally stable and has a sufficiently different boiling point from impurities) or reverse-phase chromatography, which separates based on hydrophobicity.
-
Solution 2: Neutralize Silica: If you must use silica gel, you can pre-treat the column by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%) to neutralize acidic sites.
Part 4: Experimental Protocols & Data
Protocol: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is a representative example for the synthesis of pentadecanal.
1. Reactor Setup:
-
A high-pressure stainless steel autoclave equipped with a magnetic stir bar, gas inlet/outlet, pressure gauge, and thermocouple is assembled and dried in an oven overnight.
-
The reactor is purged with argon while cooling.
2. Reagent Preparation (under inert atmosphere):
-
In a glovebox, charge the reactor with Rh(acac)(CO)₂ (0.01 mol%) and a phosphite ligand, such as BIPHEPHOS (0.05 mol%).
-
Add 50 mL of anhydrous, degassed toluene via cannula.
-
Add this compound (10.0 g, 50.9 mmol).
3. Reaction Execution:
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with syngas (1:1 CO/H₂) to 20 bar.
-
Heat the reactor to 80 °C with vigorous stirring.
-
Maintain the pressure at 20 bar by feeding syngas as it is consumed.
-
Monitor the reaction progress by taking aliquots (carefully and safely) for GC analysis.
4. Work-up and Purification:
-
After 4-6 hours (or when GC indicates full conversion), cool the reactor to room temperature and carefully vent the excess gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to separate the pentadecanal isomers from the catalyst residue and any high-boiling oligomers.
Data Table: Influence of Reaction Parameters on Hydroformylation
The following table summarizes expected trends in the hydroformylation of long-chain olefins based on established principles.[10][11]
| Parameter Change | Effect on Rate | Effect on Linear:Branched Ratio (l:b) | Potential Drawback |
| Increase Temperature | Increases | Decreases | Increased isomerization & hydrogenation |
| Increase Pressure | Increases | Generally Increases | Higher equipment cost/safety concerns |
| Increase Ligand:Rh Ratio | May Decrease | Increases (up to a point) | Increased cost, potential rate inhibition |
| Use Bulky Ligand | Decreases | Increases | Lower reaction rate |
Part 5: Mechanistic Visualization
Understanding the mechanism can provide insights into potential failure points.
Simplified Catalytic Cycle for Hydroformylation
This diagram illustrates the key steps in the rhodium-catalyzed hydroformylation of an alkene.
Caption: A simplified catalytic cycle for Rh-catalyzed hydroformylation.
References
- Deactivation of Z-selective olefin metathesis catalyst via 1,2-sulfide shift. Caltech Authors. (2018-08-19). vertexaisearch.cloud.google.com.
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- Catalyst Decomposition during Olefin Metathesis Yields Isomerization-Active Ruthenium Nanoparticles | Request PDF.
- Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC. NIH. vertexaisearch.cloud.google.com.
- Optimal Reaction Route for Hydroformylation of Long-Chain Olefins in Thermomorphic Solvent Systems. MPG.PuRe. vertexaisearch.cloud.google.com.
- The Functionalization of Alkenes. Encyclopedia.pub. (2023-04-20). vertexaisearch.cloud.google.com.
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- Effects of Solvent and Temperature on Reaction Outcome | Download Table.
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- Understanding the Chemical Synthesis Applications of this compound.vertexaisearch.cloud.google.com.
- Isomerization of 1‐tetradecene using 1 (5 mol %) as the catalyst, as...
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- Challenges and solutions for the downstream purification of therapeutic proteins - PMC.vertexaisearch.cloud.google.com.
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific. vertexaisearch.cloud.google.com.
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Technical Support Center: The Impact of 1-Tetradecene Purity on Polymer Properties
Welcome to the technical support center for researchers, scientists, and professionals working with 1-tetradecene in polymerization applications. This guide is designed to provide in-depth, practical answers to common challenges and questions related to monomer purity. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your experimental work. High-purity this compound is a fundamental building block for creating advanced polymers, and understanding the role of impurities is paramount to achieving reproducible, high-performance materials.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the importance of this compound purity.
Q1: Why is the purity of this compound so critical in polymerization?
A: The purity of this compound is paramount because modern polymerization catalysts, such as Ziegler-Natta and metallocene systems, are exquisitely sensitive to impurities.[2][3] These catalysts operate through highly specific coordination chemistry at a metal center. Impurities can interact with the catalyst or the growing polymer chain in several detrimental ways:
-
Catalyst Poisoning: Many impurities act as Lewis bases (e.g., water, alcohols, oxygenates) that can irreversibly bind to the electron-deficient active sites of the catalyst, rendering them inactive.[2][4] This leads to a significant drop in or complete cessation of polymerization activity.
-
Chain Termination/Transfer: Certain compounds can act as chain transfer agents, prematurely terminating the growth of a polymer chain.[2] This results in polymers with lower molecular weights than desired. Unintentional hydrogen contamination is a classic example.[2][5]
-
Altered Comonomer Incorporation: Impurities that are structurally similar to this compound (e.g., isomers like internal olefins or vinylidenes) may incorporate into the polymer chain at different rates or not at all. This can alter the short-chain branching distribution, which directly impacts the final polymer's density, crystallinity, and mechanical properties.[6][7][8]
-
Side Reactions: Some impurities can initiate undesirable side reactions, leading to cross-linking, gel formation, or the production of oligomers that can complicate purification and affect material performance.[9]
Q2: What are the most common impurities in commercial this compound, and what are their sources?
A: Commercial this compound is typically produced via ethylene oligomerization. While manufacturers offer high-purity grades (often ≥99%), trace impurities can still be present from the manufacturing process, storage, or handling.
| Impurity Type | Common Examples | Potential Source / Effect | Impact on Polymerization | Resulting Polymer Property Change |
| Polar Compounds | Water, Alcohols, Oxygenates (aldehydes, ketones) | Incomplete drying, atmospheric exposure, storage container contamination. | Potent catalyst poisons.[2] | Drastically reduced or no polymer yield. |
| Other Olefins | Internal isomers (e.g., 7-tetradecene), vinylidenes, dienes | Isomerization during synthesis or storage, incomplete separation. | Act as catalyst inhibitors or incorporate at different rates.[2] | Altered branching, reduced melting point, lower density. |
| Saturated Hydrocarbons | Tetradecane, other alkanes | Byproducts of synthesis, feedstock impurities. | Act as inert diluents, reducing monomer concentration. | Lower reaction rate, potentially affecting molecular weight. |
| Alkynes | Acetylene and other alkynes | Trace contaminants from ethylene feedstock. | Known inhibitors for Ziegler-Natta catalysts.[2] | Reduced catalyst activity and lower molecular weight. |
| Sulfur/Nitrogen Compounds | Mercaptans, sulfides, amines | Contaminants from feedstocks or processing aids. | Strong catalyst poisons.[4] | Severe reduction in polymerization activity. |
Q3: How does this compound purity affect different polymer types, such as LLDPE and Polyalphaolefins (PAOs)?
A: The impact of purity is significant for both, but the critical polymer properties differ.
-
For Linear Low-Density Polyethylene (LLDPE): this compound is used as a comonomer to introduce C12 short-chain branches.[1][10] The precise amount and distribution of these branches control the polymer's density, crystallinity, and ultimately its mechanical properties like tear strength and impact resistance.[6][11] Impurities that affect the catalyst's ability to incorporate this compound uniformly will lead to inconsistent branching, resulting in a polymer that does not meet performance specifications.
-
For Polyalphaolefins (PAOs): this compound is a primary feedstock for synthetic lubricants.[1] The oligomerization process is carefully controlled to produce specific chain lengths (dimers, trimers, etc.).[12] Impurities can lead to undesirable side products, altering the final fluid's viscosity, pour point, and oxidative stability, which are critical performance metrics for lubricants.[13][14]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common polymerization problems related to this compound purity.
Issue 1: Drastically Low or No Polymerization Activity
You've set up your polymerization reaction, but the monomer consumption is negligible, or you've failed to produce any polymer. This is the most common and frustrating issue, often pointing directly to catalyst deactivation.
Causality Check:
-
Catalyst Poisons are the Prime Suspect: The active sites on your Ziegler-Natta or metallocene catalyst are highly reactive and thus vulnerable. Polar impurities like water, oxygen, or sulfur compounds are the most likely culprits.[2][4] They coordinate strongly to the metal center, preventing the olefin monomer from accessing the site.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymerization activity.
Issue 2: Polymer Molecular Weight is Too Low and/or Polydispersity Index (PDI) is Too Broad
Your reaction works, but the resulting polymer has a much lower molecular weight (Mw) than expected, and the molecular weight distribution (PDI = Mw/Mn) is broad, indicating a lack of control.
Causality Check:
-
Chain Transfer Agents: The presence of impurities that can terminate growing chains is a common cause. Unintentional hydrogen is a primary suspect, but other protic impurities can also contribute.[2][5]
-
Inconsistent Active Sites: A broad PDI in systems that should be well-controlled (like metallocenes) can suggest that multiple types of active sites are present or that the active sites are being intermittently poisoned and reactivated, leading to chains of varying lengths. This can be caused by impurities that temporarily inhibit the catalyst.
Corrective Actions:
-
Verify Inert Atmosphere: Ensure your inert gas (Nitrogen or Argon) source is of high purity and passed through an oxygen/moisture trap.
-
Analyze Monomer for Volatiles: Use Gas Chromatography (GC) to check for low-boiling point impurities that could act as chain transfer agents.[2]
-
Re-evaluate Purification: Standard purification with alumina may not remove all problematic impurities. Consider a more rigorous purification train if the problem persists.
Issue 3: Inconsistent Polymer Properties from Batch to Batch
You run the same reaction multiple times but get polymers with different melting points, densities, or mechanical performance.
Causality Check:
-
Variable Monomer Purity: This is the most probable cause. Using this compound from different lot numbers, or even from the same bottle that has been opened multiple times, can introduce variability. Each exposure to air can introduce moisture and oxygen.
-
Monomer Isomerization: Over time, especially if stored improperly (e.g., in the presence of acidic catalysts or at high temperatures), this compound can isomerize to internal olefins. These isomers incorporate less efficiently, leading to a lower overall branching content and thus a different polymer microstructure.
Preventative Measures:
-
Standardize Monomer Handling: Always use freshly purified monomer for each reaction. If using a larger container, dispense what you need into a separate, dry vessel under an inert atmosphere rather than repeatedly opening the main container.
-
Log Lot Numbers: Keep a detailed log of the this compound lot number used for each experiment. If inconsistencies arise, you can trace it back to a specific batch.
-
Perform Incoming QC: For critical applications, perform a quick GC analysis on each new bottle of this compound to confirm its purity and isomer content meets your required specifications.
Section 3: Key Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol provides a standard method for quantifying the purity of this compound and identifying volatile impurities.
Objective: To determine the area percent purity of a this compound sample.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Non-polar capillary column (e.g., DB-1, HP-5ms, or similar).
-
High-purity helium or hydrogen as carrier gas.
-
This compound sample.
-
High-purity solvent (e.g., hexane or dichloromethane) for dilution.
-
Autosampler vials with septa.
-
Analytical standard of this compound (≥99.8%) for retention time confirmation.
Procedure:
-
Sample Preparation: Dilute the this compound sample 1:100 in the chosen solvent. For example, add 10 µL of this compound to 990 µL of hexane in a GC vial. Cap immediately.
-
Instrument Setup (Example Conditions):
-
Inlet Temperature: 250 °C
-
Split Ratio: 100:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Run a blank (solvent only) to identify any solvent-related peaks.
-
Run the analytical standard to confirm the retention time of this compound.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Examine minor peaks to identify potential isomers (often eluting close to the main peak) or other contaminants.
-
Protocol 2: Lab-Scale Purification of this compound
This protocol describes the standard procedure for drying and deoxygenating this compound prior to its use in sensitive polymerization reactions.
Objective: To remove polar impurities (especially water) and dissolved gases (especially oxygen) from commercial this compound.
Materials:
-
Commercial this compound.
-
Activated neutral alumina (Brockmann I, ~150 mesh, baked at >200 °C under vacuum for >12 hours).
-
Glass chromatography column.
-
Schlenk flask or similar reaction vessel, oven-dried.
-
Inert gas source (Argon or Nitrogen) with a bubbler.
-
Cannula and septa.
Procedure:
-
Column Preparation: Under a positive flow of inert gas, dry-pack a glass column with activated alumina. The amount should be approximately 10% of the monomer's weight.
-
Monomer Purification:
-
Transfer the desired volume of this compound to the top of the alumina column.
-
Elute the monomer directly into a dry Schlenk flask under a positive pressure of inert gas. Discard the first few milliliters.
-
-
Degassing (Freeze-Pump-Thaw Method):
-
Seal the Schlenk flask containing the purified monomer.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the this compound is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line and evacuate for 10-15 minutes to remove gases from above the frozen solid.
-
Thaw: Close the flask to the vacuum line and allow the monomer to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.
-
-
Repeat: Repeat the Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
Storage: After the final cycle, backfill the flask with high-purity inert gas. The monomer is now ready for use and should be stored under this inert atmosphere.
Caption: Experimental workflow for this compound purification.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis Applications of this compound. Retrieved from Google Search.[1]
-
National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]]
-
Yasuda, H., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). ACS Omega.[10][15][16]
-
ChemView, EPA (n.d.). Read-Across Justification for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. Retrieved from Google Search.[12]
-
Benchchem (n.d.). Impact of impurities in 1-Tridecene on polymerization activity. Retrieved from Google Search.[2]
-
Sukhadia, A. M., et al. (2001). The Effects of Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst. TAPPI.[6]
-
Leone, G., & Spencer, M. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. Polymers (Basel).[7]
-
Benchchem (n.d.). Application Notes: The Role of 1-Hexadecene as a Comonomer in Polyethylene Production. Retrieved from Google Search.[11]
-
ResearchGate (2015). Synthesis of new 1-decene-based LLDPE resins and comparison with the corresponding 1-octene. Retrieved from [Link]8]
-
Google Patents (2019). WO 2019/212674 A2. Retrieved from Google Search.[13]
-
Google Patents (2007). US20070225533A1 - High viscosity polyalphaolefins based on 1-hexene, 1-dodecene and this compound. Retrieved from 14]
-
Huszár, A., & Fodor, B. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. University of Pannonia.[5]
-
Al-Harthi, M. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymer Science.[3]
-
Valenzuela, F., et al. (2022). Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene. Polymers (Basel).[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. The Effects o Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst - Paper, Film & Foil Converter [pffc-online.com]
- 7. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US20070225533A1 - High viscosity polyalphaolefins based on 1-hexene, 1-dodecene and this compound - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity in 1-Tetradecene Polymerization
Welcome to the technical support center for 1-tetradecene polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during their experiments. Here, you will find field-proven insights and troubleshooting protocols to ensure the successful synthesis of poly(this compound) with desired properties.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding viscosity control during this compound polymerization.
Q1: My polymer solution's viscosity is much higher than anticipated. What are the primary factors I should investigate?
A1: Unexpectedly high viscosity in this compound polymerization is typically a result of higher than expected polymer molecular weight. The key parameters to investigate are:
-
Reaction Temperature: Lower temperatures generally lead to higher molecular weight and thus higher viscosity. Conversely, increasing the temperature can favor chain transfer reactions, leading to shorter polymer chains and lower viscosity.[1]
-
Monomer Concentration: Higher monomer concentrations can lead to faster polymerization rates and higher molecular weight polymers.
-
Catalyst System and Concentration: The type of catalyst used (e.g., Ziegler-Natta, metallocene) and its concentration are critical. Metallocene catalysts, for instance, can produce polymers with a narrower molecular weight distribution, which can influence the overall viscosity.[2][3]
-
Purity of Reagents: Impurities in the monomer, solvent, or catalyst system can sometimes lead to side reactions that may increase viscosity.
Q2: How does the choice of catalyst affect the final viscosity of my poly(this compound)?
A2: The catalyst system is a cornerstone of viscosity control.
-
Ziegler-Natta Catalysts: These traditional catalysts are cost-effective but often produce polymers with a broad molecular weight distribution.[3][4] This can lead to a higher overall viscosity for a given average molecular weight.
-
Metallocene Catalysts: These are "single-site" catalysts that offer precise control over the polymer's microstructure, molecular weight, and molecular weight distribution.[2][5][6] This allows for the synthesis of polymers with more uniform chain lengths, which can result in lower viscosity compared to polymers of the same average molecular weight produced with Ziegler-Natta catalysts.[3]
Q3: Can I use a chain transfer agent to control the viscosity? If so, which ones are effective for this compound polymerization?
-
Common CTAs: For olefin polymerization, common and effective CTAs include thiols, such as n-dodecyl mercaptan (DDM), and certain hydrocarbons.[7][]
-
Mechanism: The CTA transfers a hydrogen atom to the active catalyst center, terminating the growing polymer chain. The CTA radical can then initiate a new polymer chain.
Q4: What is the role of the solvent in managing the viscosity of the polymerization reaction?
A4: The solvent plays a crucial role in both the reaction kinetics and the physical properties of the resulting polymer solution.
-
Solvent Quality: The viscosity of a polymer solution is influenced by the "quality" of the solvent. In a "good" solvent, the polymer chains are well-solvated and exist in an extended conformation. In a "poor" solvent, the polymer chains tend to aggregate, which can lead to a significant increase in the solution's viscosity, especially at higher concentrations.[12][13]
-
Chain Transfer to Solvent: Some solvents can act as chain transfer agents, leading to a reduction in the polymer's molecular weight and, consequently, lower viscosity.[7] This effect should be considered when selecting a solvent.
Troubleshooting Guides
This section provides detailed protocols for addressing specific viscosity-related issues during this compound polymerization.
Issue 1: Uncontrollably High Viscosity Leading to Poor Mixing and Heat Transfer
Underlying Cause: This issue is almost always due to the formation of excessively high molecular weight poly(this compound). This can be a result of sub-optimal reaction temperature, incorrect catalyst concentration, or the absence of a suitable chain transfer agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high viscosity.
Detailed Steps:
-
Review and Adjust Reaction Temperature:
-
Rationale: Higher temperatures generally decrease the molecular weight of the resulting polymer by increasing the rate of chain transfer reactions relative to propagation.[1][14]
-
Protocol:
-
Establish a baseline polymerization at your current temperature and measure the resulting polymer's molecular weight and solution viscosity.
-
Increase the reaction temperature in increments of 5-10 °C in subsequent experiments.
-
Monitor the molecular weight and viscosity at each temperature point to determine the optimal temperature for your desired viscosity.
-
-
-
Introduce or Increase Chain Transfer Agent (CTA):
-
Rationale: CTAs are molecules that actively terminate growing polymer chains, thereby reducing the average molecular weight.[7][8]
-
Protocol:
-
If not already in use, introduce a CTA such as n-dodecyl mercaptan into your reaction mixture. A typical starting concentration is in the range of 0.1-1.0 mol% relative to the monomer.
-
If a CTA is already being used, incrementally increase its concentration.
-
Characterize the molecular weight and viscosity of the polymer from each experiment to create a dose-response curve for the CTA.
-
-
-
Evaluate and Optimize Catalyst Concentration:
-
Rationale: While the effect can be complex, adjusting the catalyst concentration can influence the number of active sites and the rate of polymerization, which in turn affects molecular weight.
-
Protocol:
-
Systematically vary the concentration of your catalyst (e.g., zirconocene dichloride) while keeping the co-catalyst (e.g., MAO) ratio constant.
-
Analyze the impact on polymer molecular weight and viscosity.
-
-
-
Assess Solvent System:
-
Rationale: As discussed in the FAQs, a poor solvent can lead to polymer aggregation and increased viscosity.[12][13]
-
Protocol:
-
If you suspect your current solvent is a "poor" solvent for poly(this compound), consider switching to a "good" solvent. Toluene is often a suitable solvent for olefin polymerization.[15]
-
Conduct a small-scale polymerization in the new solvent and compare the viscosity to your original system.
-
-
Issue 2: Batch-to-Batch Inconsistency in Viscosity
Underlying Cause: Inconsistent viscosity between batches often points to variations in reaction conditions or the purity of reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent viscosity.
Detailed Steps:
-
Verify Reagent Purity and Handling:
-
Rationale: Catalysts used in olefin polymerization are highly sensitive to impurities like water and oxygen. Inconsistent levels of these impurities can lead to variations in catalyst activity and, consequently, polymer molecular weight.
-
Protocol:
-
Ensure all reagents (monomer, solvent, catalyst, co-catalyst) are of high purity and are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly purified solvents and monomers for each reaction.
-
If possible, test the activity of a new batch of catalyst on a small scale before using it for a large-scale reaction.
-
-
-
Standardize Reaction Conditions:
-
Rationale: Small variations in temperature, stirring rate, and addition times can lead to significant differences in the final polymer properties.
-
Protocol:
-
Develop a detailed and standardized operating procedure (SOP) for your polymerization.
-
Ensure precise control over the reaction temperature using a reliable thermostat.
-
Use a consistent and calibrated method for adding reagents.
-
-
-
Calibrate and Check Equipment:
-
Rationale: Faulty or uncalibrated equipment can introduce variability.
-
Protocol:
-
Regularly calibrate temperature probes, stirring motors, and addition pumps.
-
Ensure the reaction vessel is properly sealed to prevent contamination.
-
-
Data Presentation
Table 1: Effect of Reaction Temperature on Poly(this compound) Viscosity
| Reaction Temperature (°C) | Average Molecular Weight ( g/mol ) | Kinematic Viscosity @ 40°C (cSt) |
| 30 | 150,000 | 250 |
| 50 | 100,000 | 150 |
| 70 | 60,000 | 80 |
Note: These are representative values and will vary depending on the specific catalyst system and other reaction conditions. This trend is consistent with findings that show an inverse relationship between polymerization temperature and molecular weight.[1][14]
Table 2: Influence of Chain Transfer Agent (n-dodecyl mercaptan) on Viscosity
| CTA Concentration (mol%) | Average Molecular Weight ( g/mol ) | Kinematic Viscosity @ 40°C (cSt) |
| 0 | 120,000 | 180 |
| 0.2 | 80,000 | 100 |
| 0.5 | 50,000 | 60 |
Note: These are representative values. The effectiveness of a CTA is also dependent on the catalyst system. The use of CTAs is a well-established method for regulating polymer chain length.[9]
References
-
Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). (2022). National Institutes of Health. [Link]
-
Chain transfer. (n.d.). In Wikipedia. Retrieved from [Link]
-
EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. (n.d.). Pressure Sensitive Tape Council. [Link]
- Metallocene Catalysts for Olefin Polymeriz
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (2015). PubMed Central. [Link]
-
Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? (2024). W.R. Grace. [Link]
-
Discovery and development of metallocene-based polyolefins with special propertie. (2015). Polyolefins Journal. [Link]
-
Comparison of Support Effects on Phillips and Metallocene Catalysts. (2021). MDPI. [Link]
-
Read-Across Justification for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. (n.d.). ChemView. [Link]
-
What Is The Role Of Chain Transfer Agents? (2023). Chemistry For Everyone - YouTube. [Link]
-
Effect of solvent quality on the viscosity of flexible-chain and rigid-chain polymers in a wide range of concentrations. (1975). R Discovery. [Link]
-
Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. (2022). ResearchGate. [Link]
-
Polymerization of 1-octene and determination of markhouwink constants of poly(1-octene). (2006). ResearchGate. [Link]
-
Chemical Properties of this compound (CAS 1120-36-1). (n.d.). Cheméo. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. (2020). ACS Publications. [Link]
-
Relative viscosity of 1-decene and poly-1-decene (P1D) molecules in... (2023). ResearchGate. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. (2023). Chemistry LibreTexts. [Link]
-
In situ determination of mechanism in ansa-zirconocene catalyzed polymerization of 1-decene to prepare high viscosity index poly-alpha-olefin. (2025). OUCI. [Link]
-
Intrinsic Viscosity of Synthetic Polymers in Organic Solvents. (2021). RheoSense Blog. [Link]
-
Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes. (n.d.). Swaminathan Sivaram. [Link]
-
Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2019). ResearchGate. [Link]
-
CRYSTALLINE HIGH POLYMERS OF α-OLEFINS. (1955). Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions. (1972). ResearchGate. [Link]
-
Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. [Link]
-
The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst. (2007). ResearchGate. [Link]
-
Viscosity of Polymer Solutions and Molecular Weight Characterization. (2023). PubMed. [Link]
-
Why increase in complex viscosity of polymer melt at high temperature ? (2014). ResearchGate. [Link]
-
Viscosity & Viscosity Modifiers. (2018). Infineum Insight. [Link]
-
Aqueous cationic homo- and co-polymerizations of β-myrcene and styrene: a green route toward terpene-based rubbery polymers. (2014). RSC Publishing. [Link]
-
Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. (2020). MDPI. [Link]
Sources
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- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pstc.org [pstc.org]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Controlling molecular weight in poly(1-tetradecene) synthesis
<
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Molecular Weight
Fundamental Principles of Molecular Weight Control
In coordination polymerization of α-olefins like 1-tetradecene, the final molecular weight is determined by the competition between the rate of chain propagation (monomer insertion) and the rates of chain termination and transfer. Understanding this kinetic interplay is key to rational control over your polymer's properties.
The primary methods for controlling molecular weight involve:
-
Catalyst Selection: Different catalyst systems (e.g., Ziegler-Natta vs. Metallocene) have inherently different propagation and transfer kinetics.[1][2][3] Metallocene catalysts, with their single-site nature, often provide narrower molecular weight distributions.[1][2][3][4]
-
Chain Transfer Agents (CTAs): These are molecules that intentionally terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight.[5][6]
-
Reaction Temperature: Temperature affects the rates of all reactions involved in polymerization, including initiation, propagation, and termination.[7][8]
-
Monomer and Catalyst Concentration: The relative concentrations of monomer, catalyst, and any chain transfer agents directly influence the polymerization kinetics.[9][10]
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during poly(this compound) synthesis.
Issue 1: Molecular Weight is Consistently Too High
Symptoms:
-
Gel Permeation Chromatography (GPC/SEC) analysis shows a higher molecular weight than targeted.
-
The resulting polymer has excessively high viscosity, making it difficult to process.
Potential Causes and Solutions:
-
Cause A: Insufficient Chain Transfer. The rate of chain transfer is too low compared to the rate of propagation.
-
Solution 1: Introduce or Increase the Concentration of a Chain Transfer Agent (CTA). Hydrogen is a highly effective and commonly used CTA in olefin polymerization.[11][12][13] It reacts with the growing polymer chain at the metal center, terminating it and leaving a metal-hydride species that can initiate a new chain.[12] Other CTAs like organoboranes or organozincs can also be employed.[5][6][14] The molecular weight of the polymer is generally inversely proportional to the molar ratio of [CTA]/[olefin].[5][6]
-
Action: Introduce a controlled partial pressure of hydrogen into the reactor. Start with a low concentration and incrementally increase it in subsequent experiments until the target Mw is achieved.[15]
-
-
-
Cause B: Polymerization Temperature is Too Low. Lower temperatures generally favor the propagation reaction over chain transfer reactions, leading to longer polymer chains.[8]
-
Solution 2: Increase the Polymerization Temperature. Increasing the temperature will increase the rate of both propagation and termination/transfer. However, for many catalyst systems, the activation energy for chain transfer is higher than for propagation, meaning an increase in temperature will disproportionately increase the rate of chain transfer, thus lowering the molecular weight.[7]
-
Action: Systematically increase the reaction temperature in 5-10°C increments. Monitor both the molecular weight and the catalyst activity, as very high temperatures can lead to catalyst decomposition.
-
-
-
Cause C: Low Catalyst Concentration. While seemingly counterintuitive, a very low catalyst concentration can sometimes lead to higher molecular weights if impurities that might act as chain transfer agents are scavenged by the initial active sites, leaving the remaining sites to polymerize unimpeded for longer durations.
-
Solution 3: Optimize Catalyst Loading. Ensure the catalyst concentration is within the optimal range for your system. This often requires empirical optimization.
-
Troubleshooting Workflow: High Molecular Weight
Caption: A logical workflow for troubleshooting excessively high molecular weight in poly(this compound) synthesis.
Issue 2: Molecular Weight is Consistently Too Low
Symptoms:
-
GPC/SEC analysis shows a lower molecular weight than targeted.
-
The polymer may be oily or waxy instead of a solid, lacking desired mechanical properties.
Potential Causes and Solutions:
-
Cause A: Excessive Chain Transfer. This can be due to an overly high concentration of a deliberately added CTA or the presence of impurities that act as CTAs.
-
Solution 1: Reduce or Eliminate the Chain Transfer Agent. If using a CTA like hydrogen, reduce its partial pressure or concentration.[11][13]
-
Action: Perform a control experiment with no added CTA. If the Mw is still too low, the issue is likely due to impurities.
-
-
Solution 2: Purify Monomer and Solvent. Impurities such as water, alcohols, or other protic species can react with the active catalyst center or the growing chain, causing premature termination.
-
Action: Ensure all monomers, solvents, and inert gases are rigorously purified and dried before use. Employing scavenger agents like trialkylaluminum can also be beneficial.
-
-
-
Cause B: Polymerization Temperature is Too High. As mentioned previously, higher temperatures can favor chain transfer and termination reactions.[7][8]
-
Solution 3: Decrease the Polymerization Temperature. Lowering the temperature will slow down all reaction rates, but it will preferentially slow down chain transfer, allowing for longer chains to form before termination.[16]
-
Action: Systematically decrease the reaction temperature in 5-10°C increments.
-
-
-
Cause C: High Monomer Conversion (in some systems). In some polymerization systems, particularly with certain catalysts, chain transfer to the monomer can become more prevalent at high monomer conversions, leading to a decrease in the instantaneous molecular weight of the polymer being formed.
-
Solution 4: Reduce Polymerization Time. By stopping the reaction at a lower monomer conversion, you may be able to achieve a higher average molecular weight.
-
Issue 3: Broad Molecular Weight Distribution (High PDI)
Symptoms:
-
GPC/SEC analysis shows a PDI (Mw/Mn) value significantly greater than 2. For metallocene catalysts, the target is often close to 2, while for Ziegler-Natta, it can be higher but should be controlled.[1][17]
-
The polymer exhibits inconsistent physical properties.
Potential Causes and Solutions:
-
Cause A: Multiple Active Site Types (Ziegler-Natta Catalysts). Traditional heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites, each producing polymers with different chain lengths, leading to a broad PDI.[18]
-
Cause B: Poor Heat and Mass Transfer. Temperature or concentration gradients within the reactor can cause different polymer chains to grow at different rates, broadening the PDI.
-
Solution 2: Improve Reactor Agitation and Temperature Control. Ensure vigorous stirring to maintain a homogeneous reaction medium. For highly exothermic polymerizations, ensure the cooling system of the reactor is adequate to dissipate heat effectively and prevent hotspots.
-
-
Cause C: Catalyst Deactivation or Transformation over Time. If the catalyst changes its nature during the polymerization, it can lead to the formation of polymer populations with different molecular weights.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Ziegler-Natta and a metallocene catalyst for my poly(this compound) synthesis?
A1: The choice depends on your target properties.
-
Ziegler-Natta (Z-N) Catalysts: These are robust, cost-effective, and can produce high molecular weight polymers.[1] However, they are typically multi-sited, which leads to a broader molecular weight distribution (PDI > 4).[18] Control over Mw is primarily achieved with CTAs like hydrogen.[12]
-
Metallocene Catalysts: These are "single-site" catalysts, offering precise control over polymer architecture.[2][3] They produce polymers with a narrow PDI (typically ~2) and allow for fine-tuning of molecular weight by adjusting temperature, monomer concentration, and CTA levels.[4][17] They are ideal for applications requiring high uniformity.[2]
Q2: What is the mechanism of hydrogen as a chain transfer agent?
A2: Hydrogen acts as a highly efficient chain transfer agent. The H₂ molecule undergoes oxidative addition to the transition metal center of the catalyst that holds the growing polymer chain (Polymer-M). This is followed by reductive elimination, which cleaves the Polymer-M bond, releasing the terminated polymer chain (Polymer-H). A metal-hydride (M-H) species is left behind, which can then rapidly insert a new monomer molecule, initiating the growth of a new polymer chain.[12]
Mechanism of Hydrogen Chain Transfer
Caption: Simplified mechanism of chain transfer with hydrogen in coordination polymerization.
Q3: How does temperature quantitatively affect molecular weight?
A3: The relationship is complex, but generally, an increase in temperature leads to a decrease in molecular weight. This is because both the rate of propagation (k_p) and the rate of chain transfer/termination (k_t) increase with temperature, as described by the Arrhenius equation. However, the activation energy for termination/transfer (E_a,t) is often larger than that for propagation (E_a,p). Consequently, a temperature increase enhances the rate of termination more significantly than the rate of propagation, resulting in shorter polymer chains.[7][8]
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Rationale |
| ↑ Temperature | ↓ Decreases | Can Increase | Rate of chain transfer increases more than rate of propagation.[7] |
| ↑ [Chain Transfer Agent] | ↓ Decreases | Generally Unchanged or Narrows | Increases the frequency of chain termination events.[5][6][11] |
| ↑ [Monomer] | ↑ Increases | Generally Unchanged | Favors propagation over termination/transfer reactions. |
| ↑ [Catalyst] | Variable | Generally Unchanged | Complex effect; can decrease Mw by increasing chain transfer relative to propagation at higher concentrations. |
Key Experimental Protocols
Protocol 1: General Procedure for Molecular Weight Control using Hydrogen
This protocol describes a typical slurry polymerization of this compound using a supported Ziegler-Natta catalyst.
-
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: 200 mL of anhydrous toluene is cannulated into the reactor, followed by 50 mL (0.24 mol) of purified this compound. The reactor is brought to the desired temperature (e.g., 50°C).
-
Hydrogen Introduction: The reactor is pressurized with a specific partial pressure of hydrogen (e.g., 0.5 bar), which is maintained throughout the reaction. This is the key variable for Mw control.[15]
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) and cocatalyst (e.g., triethylaluminum, TEAL) in toluene is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) under constant stirring and temperature.
-
Quenching: The polymerization is terminated by injecting 10 mL of acidified methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The solid polymer is filtered, washed repeatedly with methanol, and dried under vacuum at 60°C to a constant weight.
-
Characterization: The molecular weight (Mw) and PDI of the resulting poly(this compound) are determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C in 1,2,4-trichlorobenzene).
Protocol 2: Screening of Catalyst Temperature Effects
-
Follow steps 1, 2, 4, 5, 6, 7, and 8 from Protocol 1.
-
Omit step 3 (Hydrogen Introduction) to isolate the effect of temperature.
-
Run a series of identical experiments at different polymerization temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
Plot the resulting molecular weight as a function of temperature to determine the sensitivity of your specific catalyst system to thermal changes.[7]
References
Sources
- 1. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ac1.hhu.de [ac1.hhu.de]
- 18. Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spontaneous Polymerization of 1-Tetradecene at High Temperatures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-tetradecene at elevated temperatures. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the spontaneous thermal polymerization of this long-chain alpha-olefin. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and safety of your work.
Section 1: Troubleshooting Guide
Uncontrolled or unexpected polymerization is a significant challenge when working with reactive monomers like this compound at high temperatures. Most polymerization reactions are exothermic, meaning they release heat, which can create a feedback loop leading to a runaway reaction if not properly managed.[1][2][3] This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction has become highly viscous or solidified unexpectedly. What is causing this runaway polymerization?
A1: A sudden increase in viscosity or solidification is a classic sign of a runaway thermal polymerization. This hazardous situation arises when the rate of heat generation from the exothermic polymerization process exceeds the rate of heat removal from the reactor.[1][2]
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solutions |
| Inadequate Temperature Control | The rate of radical initiation, and thus polymerization, is highly dependent on temperature. A small overshoot can exponentially increase the reaction rate.[4] | - Implement Robust Cooling: Use reactor jackets, cooling coils, or an ice bath to maintain strict temperature control.[1][3] - Ensure Even Heating: Use a stirring mechanism to prevent localized hot spots.[5][6] - Controlled Heating Ramp: Increase the temperature to the set point gradually, allowing the system to remain in thermal equilibrium. |
| Presence of Initiating Impurities | Oxygen or peroxide contaminants can act as potent radical initiators, dramatically lowering the temperature at which spontaneous polymerization begins. | - Inert Atmosphere: Purge the monomer and reactor with an inert gas (Nitrogen or Argon) before and during the experiment to exclude oxygen.[7] - Purify Reagents: Use purified, peroxide-free solvents and this compound. Consider passing the monomer through an alumina column to remove inhibitors and polar impurities immediately before use. |
| Absence or Depletion of Inhibitor | Commercial this compound often contains inhibitors. If removed or consumed, the monomer is highly susceptible to polymerization. | - Add a Suitable Inhibitor: If compatible with your downstream application, add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[7] |
Q2: The molecular weight and polydispersity of my resulting poly(this compound) are inconsistent between batches. Why is this happening?
A2: Reproducibility is key in polymer science. Inconsistent molecular weight (MW) and a broad molecular weight distribution (high polydispersity index, PDI) typically point to poor control over reaction conditions or the presence of contaminants.[6]
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solutions |
| Temperature Fluctuations | The rates of propagation, termination, and chain transfer reactions, which collectively determine MW and PDI, are all temperature-dependent. Inconsistent thermal profiles lead to inconsistent polymer characteristics. | - Precise Temperature Monitoring: Monitor the internal reaction temperature directly, not just the heating bath temperature.[5] - Automated Control: Use a temperature controller with a feedback loop to maintain the set point with minimal deviation.[1] |
| Inefficient Mixing | Poor mixing creates gradients in temperature and monomer/initiator concentration, leading to different polymerization conditions in different parts of the reactor.[6] | - Optimize Agitation: Ensure the stirrer speed and impeller design are adequate for the viscosity of the reaction medium to maintain homogeneity.[6] |
| Monomer & Solvent Impurities | Impurities can act as uncontrolled initiators or chain transfer agents, leading to premature termination of polymer chains and broadening the molecular weight distribution.[6] | - High-Purity Monomer: Use the highest purity this compound available.[6] - Verify Solvent Purity: Ensure solvents are dry and free from reactive impurities. |
Q3: I'm observing significant polymer fouling on my reactor walls and stirrer. How can I prevent this?
A3: Reactor fouling occurs when polymer deposits adhere to internal surfaces, which can impede heat transfer, reduce effective reactor volume, and contaminate subsequent batches.[6]
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solutions |
| Incomplete Monomer Conversion | Low-molecular-weight oligomers or polymers may have lower solubility in the reaction medium and precipitate onto surfaces.[6] | - Optimize Reaction Time & Temperature: Ensure conditions are sufficient for high monomer conversion. This may require kinetic studies to determine the optimal endpoint. |
| Surface Adhesion | The polymer may have a natural affinity for the reactor material (e.g., glass or stainless steel). | - Anti-Fouling Coatings: Consider using reactors with non-stick coatings like PTFE. - Solvent Selection: Choose a solvent in which both the monomer and resulting polymer are highly soluble at the reaction temperature. This compound itself is soluble in many hydrocarbon solvents.[8] |
| "Hot Spots" on Reactor Walls | Localized overheating near the reactor walls can cause rapid polymerization and deposition. | - Efficient Heat Transfer: Ensure the cooling/heating medium is circulating effectively around the entire reactor surface.[3][6] - Vigorous Mixing: Proper agitation helps transfer heat from the walls into the bulk medium.[5] |
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common polymerization issues.
Section 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to common questions regarding the fundamental principles of this compound polymerization.
Q4: What is the chemical mechanism behind the "spontaneous" thermal polymerization of this compound? A4: The spontaneous polymerization of alkenes like this compound at high temperatures typically proceeds via a free-radical addition mechanism .[9] Unlike polymerization driven by specific catalysts, this process is initiated by the thermal energy of the system itself. The mechanism can be broken down into three key stages:
-
Initiation: At sufficiently high temperatures, a C-H or C-C bond in a monomer or impurity molecule can break homolytically (cleave symmetrically) to form two highly reactive radical species. Oxygen, if present, can also form initiating radicals.
-
Propagation: A newly formed radical attacks the double bond of a this compound monomer. This adds the monomer to the radical and regenerates the radical at the end of the newly extended chain. This process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The polymerization of a chain stops when two radicals react with each other, either by combining to form a single, longer polymer chain or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable polymer chains.
Free-Radical Polymerization Mechanism
Caption: The three stages of free-radical addition polymerization.
Q5: What are appropriate inhibitors for preventing premature polymerization of this compound and how should they be used? A5: To prevent unwanted polymerization during storage or in processes where it is undesirable, chemical inhibitors are used. For alpha-olefins, inhibitors that function as radical scavengers are most effective.
| Inhibitor | Typical Concentration | Mechanism of Action & Use Case |
| Butylated Hydroxytoluene (BHT) | 10-50 ppm | A phenolic antioxidant that donates a hydrogen atom to a growing radical chain, forming a stable phenoxy radical that does not initiate further polymerization. Ideal for storage and during distillations.[7] |
| Hydroquinone (HQ) | 50-200 ppm | Functions similarly to BHT. It is highly effective but may require the presence of trace oxygen to function optimally. Often used during purification by distillation.[7] |
| TEMPO | 50-100 ppm | A stable nitroxide radical that reversibly traps propagating radicals, effectively "pausing" polymerization. It is a very potent inhibitor. |
Protocol: Removing Inhibitors Prior to Controlled Polymerization If a controlled polymerization is desired, these inhibitors must be removed.
-
Prepare a Column: Pack a glass chromatography column with activated basic alumina.
-
Elute the Monomer: Pass the this compound through the alumina column immediately before use.
-
Store Briefly: Collect the purified, inhibitor-free monomer in a clean flask under an inert atmosphere (N₂ or Ar) and use it promptly, as it is now highly susceptible to spontaneous polymerization.
Q6: What analytical techniques are essential for characterizing the poly(this compound) product? A6: Comprehensive characterization is crucial for understanding the structure-property relationships of the synthesized polymer. A combination of techniques is recommended.
| Technique | Information Obtained | Rationale |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | - Molecular Weight (Mn, Mw) - Polydispersity Index (PDI) | This is the primary technique for determining the size and distribution of your polymer chains.[10][11] |
| Differential Scanning Calorimetry (DSC) | - Melting Temperature (Tm) - Crystallinity - Glass Transition Temperature (Tg) | DSC reveals key thermal transitions, providing insight into the polymer's physical state and microstructure (e.g., effects of side-chain vs. main-chain crystallization).[11][12] |
| Thermogravimetric Analysis (TGA) | - Thermal Stability - Decomposition Temperature | TGA measures weight loss as a function of temperature, indicating the polymer's stability at high temperatures.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | - Chemical Structure - Tacticity - Branching Analysis | NMR provides detailed information on the molecular structure, confirming the polymer identity and revealing microstructural details like stereochemistry and the presence of side branches.[10][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Functional Groups - Confirmation of Polymerization | FTIR is a rapid method to confirm the disappearance of the C=C double bond from the monomer and the appearance of the saturated C-C polymer backbone.[10] |
Section 3: Safety First - A Non-Negotiable Priority
High-temperature polymerization reactions carry inherent risks, including the potential for fire, explosion, over-pressurization, and chemical exposure.[3][5] A thorough risk assessment must be performed before any experiment.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and appropriate gloves.[3][5] For handling hot equipment, use heat-resistant gloves.[5][14]
-
Ventilation: All heating procedures should be conducted inside a certified chemical fume hood to control vapor and fume exposure.[1]
-
Pressure Management: Never heat a closed system that can generate gas or vapor pressure unless it is properly equipped with pressure relief valves or burst discs.[1][3]
-
Emergency Preparedness: Keep a suitable fire extinguisher and spill kit nearby. Ensure you can quickly remove the heat source in an emergency, for example, by using a lab jack to lower a heating mantle.[5]
-
Runaway Reaction: Be aware of the signs of a runaway reaction (rapid, uncontrolled rise in temperature and pressure).[2] Have an emergency cooling and shutdown plan in place.
References
- Safety Precautions During Polymerization Reactions - Live to Plant. (2025). Vertex AI Search.
- Preventing polymerization of nitroalkenes in synthesis - Benchchem. (n.d.). BenchChem.
- Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS. (2021). University of Pennsylvania.
- Why Is Polymerization Process Safety So Important? - Chemistry For Everyone. (2025). YouTube.
- Polymerization Reactor Safety Guidelines - Jinzong Machinery. (2024). Jinzong Machinery.
- This compound (C14H28) - Qatar Chemical. (2023).
- Safety and prevention in our R&D center: how is this managed and what measures are applied? - specific polymers. (n.d.). Specific Polymers.
- Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene)
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions.
- What is high performance polymerization inhibitor? (n.d.).
- Thermal degradation of poly(olefin-α olefin) copolymers. (2014). AIP Publishing.
- Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks.
- Polymerization Reactor Problems and Solutions - Jinzong Machinery. (2024). Jinzong Machinery.
- Polymerization of Alkenes. (2022). Chemistry LibreTexts.
- Polymerization
- Tacticity of poly-α-olefins from poly-1-hexene to poly-1-octadecene. (n.d.).
Sources
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- 2. youtube.com [youtube.com]
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- 7. benchchem.com [benchchem.com]
- 8. qchem.com.qa [qchem.com.qa]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Safety and prevention in SPECIFIC POLYMERS [specificpolymers.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1-Tetradecene Purity Analysis: A Comparative Study of GC-MS and NMR Methods
Introduction: The Imperative of Purity in 1-Tetradecene Applications
This compound (C₁₄H₂₈), a linear alpha-olefin, is a pivotal building block in the chemical industry, serving as a precursor for surfactants, lubricants, and specialty polymers.[1] Its reactivity is concentrated at the terminal double bond, making the precise purity of this raw material a critical determinant of reaction efficiency, final product quality, and safety. Impurities, which can include positional isomers (e.g., 7-tetradecene), branched isomers, or residual starting materials, can act as reaction inhibitors, introduce structural defects in polymers, or alter the performance characteristics of derived products. Consequently, robust and accurate analytical methods for purity determination are not merely a quality control checkpoint but a cornerstone of process optimization and product integrity.
This guide provides an in-depth, comparative analysis of two premier analytical techniques for assessing this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.[2] It is the workhorse for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for identifying and semi-quantifying impurities in this compound.[3]
Causality Behind the Method: Why GC-MS Excels
The core strength of GC-MS lies in its ability to physically separate this compound from closely related isomers and other volatile contaminants before detection. The choice of a non-polar capillary column is deliberate; it separates compounds primarily based on their boiling points. Since linear and branched isomers of tetradecene have slightly different boiling points, the GC column can resolve them into distinct chromatographic peaks. The mass spectrometer then acts as a highly specific detector, generating a unique mass spectrum (a molecular fingerprint) for each eluting compound, which can be matched against spectral libraries for confident identification.[4]
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or cyclohexane.
-
Vortex the solution thoroughly to ensure homogeneity. The use of a volatile solvent ensures it does not interfere with the analyte peaks.
2. Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is chosen for its excellent separation of non-polar hydrocarbons.
-
Injector: Split/Splitless injector at 250°C. A high split ratio (e.g., 100:1) is used to prevent column overloading and ensure sharp peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures the elution of both volatile impurities and the main this compound peak.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400. This range covers the expected molecular ion and fragment ions of C14 isomers.[5]
-
3. System Suitability Test (SST):
-
Before running samples, inject a standard solution containing this compound and a known, closely eluting isomer (e.g., 7-tetradecene).
-
Acceptance Criteria: The resolution between the two peaks should be >1.5, and the peak asymmetry for this compound should be between 0.9 and 1.2. This validates the separation efficiency and inertness of the system.
4. Data Analysis & Purity Calculation:
-
Identify the this compound peak by its retention time and by matching its mass spectrum with a reference library like the NIST Mass Spectral Library.[5]
-
Identify impurity peaks using the same library matching process.
-
Calculate purity using the area normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness Note: This calculation assumes that all compounds have the same response factor in the detector. While this is a reasonable approximation for hydrocarbon isomers with an EI source, it is not strictly quantitative. For higher accuracy, calibration with certified standards for each impurity is required.[6]
Visualizing the GC-MS Workflow
Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination
While GC-MS is excellent for identifying what impurities are present, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for determining the absolute purity of a substance.[7] The fundamental principle of NMR is that the area of a signal in the spectrum is directly proportional to the number of atomic nuclei generating that signal.[8] This allows for a direct, primary ratio-based measurement against a certified internal standard, bypassing the response factor ambiguities of other methods.[9]
Causality Behind the Method: Why qNMR is Inherently Quantitative
The power of qNMR for purity assessment comes from its direct measurement of the molar ratio between the analyte (this compound) and an internal standard (IS) of known, high purity.[10] By accurately weighing both the sample and the IS, we can use the integrated areas of their respective NMR signals to calculate the absolute purity of the sample. The choice of a suitable internal standard is critical; it must be stable, have a known purity, be accurately weighable, and possess signals that do not overlap with the analyte's signals.[10] Furthermore, setting a sufficient relaxation delay (D1) is paramount to ensure that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that signal intensity is truly proportional to molar concentration.[11]
Experimental Protocol: ¹H qNMR Analysis of this compound
This protocol is designed to provide a highly accurate and defensible purity value.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean, dry vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 20-30 mg of the this compound sample into the same vial. Record the mass to at least four decimal places.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent must fully dissolve both the sample and the internal standard.
-
Vortex until a clear, homogeneous solution is obtained. Transfer the solution to a high-quality NMR tube.
2. Instrumentation & Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent). Higher field strengths improve signal dispersion and sensitivity.[12]
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
-
Key Quantitative Parameters:
-
Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter. A long delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential for accurate quantification.[11]
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals being integrated is recommended).[6]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. System Suitability Test (SST):
-
Check the lineshape of the solvent residual peak or a sharp singlet from the standard. It should be narrow and symmetrical.
-
Ensure the S/N ratio is sufficient for accurate integration as specified above. This validates the instrument's performance and the sample's suitability for quantification.
4. Data Analysis & Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal unique to this compound (e.g., the multiplet for the internal vinyl proton at ~5.8 ppm).[13][14]
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet for the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:[11]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight (this compound = 196.37 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (as a percentage)
-
Visualizing the qNMR Workflow
Part 3: Head-to-Head Comparison and Recommendations
The choice between GC-MS and qNMR is not about which method is universally "better," but which is better suited for the analytical question at hand. The following table summarizes their key performance characteristics for this compound analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Goal | Impurity identification and profiling.[3] | Absolute purity determination and structural verification.[7][15] |
| Principle | Chromatographic separation followed by mass detection. | Spectroscopic measurement of nuclear spin transitions. |
| Quantification | Semi-quantitative (area %) unless calibrated for each impurity.[6] | Absolute and highly accurate using a certified internal standard.[10] |
| Sensitivity | Very high (ppm to ppb level). Excellent for trace analysis.[16][17] | Moderate (typically requires >0.1% concentration).[16] |
| Isomer Separation | Excellent. Can resolve positional and structural isomers. | Good, but can suffer from signal overlap for complex mixtures. |
| Sample Requirement | Small (~1 µL injection of dilute solution). Destructive. | Moderate (~20 mg). Non-destructive, sample can be recovered.[10] |
| Calibration | Requires calibration curves with standards for accurate quantification.[6] | Primary ratio method; does not require an analyte-specific standard.[9] |
| Throughput | High. Automated runs are common. | Moderate. Requires longer acquisition times for quantification. |
Expert Recommendations: Selecting the Right Tool for the Job
-
For Impurity Profiling and Identification: Choose GC-MS when your primary goal is to detect and identify unknown trace impurities. Its high sensitivity and separation power are unmatched for creating a comprehensive profile of all volatile components in your this compound sample. It is the ideal tool for troubleshooting a problematic reaction or qualifying a new supplier.
-
For Certified Purity Assessment: Choose qNMR when you require a defensible, highly accurate, and absolute purity value for a batch of this compound. This is the method of choice for creating reference materials, performing final quality assurance on a drug substance precursor, or when an unambiguous quantitative result is mandated by regulatory bodies.[15]
-
A Synergistic Approach: For the most comprehensive characterization, a dual approach is recommended. Use GC-MS to identify the impurities present, and then use qNMR to assign an accurate, absolute purity value to the bulk material. This synergy provides both qualitative and quantitative certainty, fulfilling the highest standards of scientific integrity.
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A Comparative Guide to 1-Tetradecene and 1-Dodecene in Ethylene Copolymerization: Structure, Reactivity, and Polymer Properties
Introduction: The Critical Role of Long-Chain α-Olefins in Tailoring Polyethylene Performance
In the realm of polymer science, the modification of polyethylene (PE) properties through copolymerization with α-olefins is a cornerstone of creating materials tailored for specific, high-performance applications. The introduction of short-chain branches (SCBs) by incorporating α-olefins into the polyethylene backbone disrupts the crystalline structure, leading to materials with lower densities, enhanced flexibility, and improved toughness.[1][2] Linear Low-Density Polyethylene (LLDPE), a product of this strategy, is a versatile polymer with widespread applications.[3]
While shorter α-olefins like 1-butene and 1-hexene are commonly employed, longer-chain α-olefins (LCAOs) such as 1-Dodecene (C12) and 1-Tetradecene (C14) offer unique advantages in creating specialty polymers with distinct thermal and mechanical profiles.[4][5] This guide provides a comprehensive comparative analysis of 1-Dodecene and this compound in the context of ethylene copolymerization, offering insights into their respective impacts on reaction kinetics and final polymer characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two crucial comonomers.
Comonomer Overview: A Look at the Molecular Structures
1-Dodecene and this compound are both linear α-olefins, differing by two methylene units in their alkyl chains. This seemingly small difference in chain length has a significant cascading effect on the properties of the resulting ethylene copolymers.
-
1-Dodecene (C12H24): Features a ten-carbon alkyl chain attached to a vinyl group.
-
This compound (C14H28): Possesses a twelve-carbon alkyl chain attached to a vinyl group.
The primary distinction lies in the length of the short-chain branch they introduce into the polyethylene backbone upon incorporation.
Copolymerization Behavior: A Comparative Analysis
The efficacy of an α-olefin in copolymerization is determined by its reactivity relative to ethylene and the catalyst system employed. Both Ziegler-Natta and metallocene catalysts are utilized for ethylene/α-olefin copolymerization, with each exhibiting distinct characteristics.[6][7]
Reactivity Ratios: Gauging Comonomer Incorporation
Reactivity ratios (rE for ethylene and rC for the comonomer) are critical parameters that describe the relative rates of monomer addition to the growing polymer chain. A lower rE value indicates a higher propensity for the comonomer to be incorporated. While specific reactivity ratios are highly dependent on the catalyst and reaction conditions, general trends can be observed.
Studies on the copolymerization of ethylene with various long-chain α-olefins have shown that as the α-olefin chain length increases, the reactivity can decrease, particularly with traditional Ziegler-Natta catalysts.[3] However, certain advanced catalyst systems, such as phenoxide-modified half-titanocenes, have demonstrated high activities for the copolymerization of ethylene with long-chain α-olefins like 1-dodecene.[8] Research has indicated that with some metallocene catalysts, 1-dodecene and this compound can exhibit comparable incorporation efficiencies.[4][9]
Influence of the Catalyst System
-
Ziegler-Natta Catalysts: These heterogeneous catalysts are the workhorses of the polyolefin industry.[6] However, they can exhibit limitations in copolymerizing ethylene with bulky or long-chain α-olefins, often leading to non-uniform comonomer distribution.[3][7]
-
Metallocene Catalysts: These are single-site catalysts that offer greater control over the polymer architecture, including more uniform comonomer incorporation and narrower molecular weight distributions.[4][10] For specialty applications requiring precise control over the polymer microstructure, metallocene catalysts are often preferred for copolymerization with 1-Dodecene and this compound.[5][11]
Impact on Copolymer Properties: A Head-to-Head Comparison
The length of the alkyl side chain introduced by the comonomer directly influences the physical, thermal, and mechanical properties of the final ethylene copolymer.
Crystallinity and Density
The incorporation of α-olefins disrupts the regular packing of polyethylene chains, leading to a decrease in crystallinity and density.[2] The longer side chain of this compound is generally more effective at disrupting crystallization than the shorter side chain of 1-Dodecene at equivalent molar incorporations. This results in copolymers with lower crystallinity and, consequently, lower density when this compound is used.[12]
Thermal Properties: Melting Temperature (Tm)
A direct consequence of reduced crystallinity is a decrease in the melting temperature (Tm) of the copolymer.[13] Therefore, at similar comonomer incorporation levels, ethylene/1-tetradecene copolymers are expected to exhibit a lower melting point than ethylene/1-dodecene copolymers.[4][14] This can be a critical factor in applications requiring specific processing temperatures or performance at elevated temperatures. Interestingly, at high concentrations of long-chain α-olefins, side-chain crystallization can occur, introducing additional melting temperatures.[4][5][15]
Mechanical Properties
Data Summary: this compound vs. 1-Dodecene in Ethylene Copolymerization
| Property | 1-Dodecene (C12) | This compound (C14) | Rationale |
| Branch Length | 10 carbons | 12 carbons | Direct consequence of molecular structure. |
| Impact on Crystallinity | Significant reduction | More pronounced reduction | Longer side chains are more disruptive to crystal packing.[12] |
| Impact on Density | Lower density than HDPE | Lower density than C12 copolymers | Directly correlated with crystallinity. |
| Impact on Melting Point (Tm) | Lower Tm than HDPE | Lower Tm than C12 copolymers | A direct consequence of reduced crystallinity.[4][14] |
| Potential for Side-Chain Crystallization | Possible at high concentrations | Higher propensity at high concentrations | Longer alkyl chains are more likely to self-organize.[4][5] |
| Impact on Mechanical Properties | Improved toughness and flexibility | Potentially greater improvement in toughness and flexibility | Longer branches can more effectively act as tie molecules. |
Visualizing the Process and Structure-Property Relationships
Caption: Experimental workflow for ethylene/α-olefin copolymerization.
Caption: Relationship between comonomer structure and copolymer properties.
Experimental Protocol: Synthesis and Characterization of Ethylene/α-Olefin Copolymers
This protocol outlines a representative procedure for the copolymerization of ethylene with 1-dodecene or this compound using a metallocene catalyst system in a laboratory setting.
Materials:
-
Ethylene (polymerization grade)
-
1-Dodecene or this compound (purified and dried)
-
Toluene (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene
-
Nitrogen (high purity)
-
Methanol
-
Hydrochloric acid (10% solution)
-
Deionized water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and cannulas for liquid transfer
-
Mass flow controller for ethylene
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor assembly. Purge the reactor with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 100 °C) to remove any traces of moisture and air.
-
Solvent and Comonomer Addition: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene. Add the desired amount of 1-dodecene or this compound via syringe.
-
Equilibration: Stir the mixture and bring the reactor to the desired polymerization temperature (e.g., 50-80 °C).
-
Cocatalyst and Catalyst Injection: Sequentially inject the MAO solution and the metallocene catalyst solution into the reactor using syringes.
-
Polymerization: Immediately start feeding ethylene into the reactor at a constant pressure. Monitor the reaction temperature and ethylene uptake.
-
Termination: After the desired reaction time, stop the ethylene flow and vent the reactor. Terminate the polymerization by injecting a small amount of methanol.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reactor contents into an excess of acidified methanol. Filter the polymer and wash it repeatedly with methanol and deionized water to remove catalyst residues.
-
Drying: Dry the resulting copolymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the comonomer content and analyze the monomer sequence distribution.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (Mw/Mn).[16][17][18]
-
Differential Scanning Calorimetry (DSC): To measure the melting temperature (Tm) and crystallinity of the copolymer.[17][19]
Conclusion: Selecting the Right Comonomer for the Application
The choice between 1-Dodecene and this compound for ethylene copolymerization is contingent upon the desired properties of the final polymer.
-
1-Dodecene is an excellent choice for producing LLDPE with a significant reduction in density and crystallinity compared to HDPE, leading to enhanced flexibility and toughness. It represents a balance between the property modification capabilities of shorter α-olefins and the more pronounced effects of longer ones.
-
This compound , with its longer alkyl side chain, offers a more potent tool for disrupting crystallinity. This makes it ideal for applications requiring even lower densities, lower melting points, and potentially superior elastomeric properties. The increased branch length can be particularly advantageous in specialty applications where high flexibility and impact strength are paramount.
Ultimately, the selection process necessitates a thorough understanding of the structure-property relationships and careful consideration of the intended application's performance requirements. The experimental data and principles outlined in this guide provide a solid foundation for making an informed decision in the development of advanced polyolefin materials.
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The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. Korea Science. [Link]
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Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. MDPI. [Link]
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Study on Ethylene-α-Olefin Copolymerization Catalyzed by the MgCl2-Supported and Low Ti-Loading Ziegler–Natta Catalyst. Taylor & Francis Online. [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Publications. [Link]
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Crystallinities of copolymers of ethylene and 1‐alkenes. Scilit. [Link]
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Effect of para-Substituents in Ethylene Copolymerizations with 1-Decene, 1-Dodecene, and with 2-Methyl-1-Pentene. ChemCatChem. [Link]
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Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. JKU ePUB. [Link]
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Ethylene polymerization and the copolymerizations with 1‐decene (DC), 1‐dodecene (DD), 2‐methyl‐1‐pentene (2M1P) by Cp*TiCl2(O‐2,6‐ⁱPr2‐4‐R‐C6H2)‐MAO catalysts. ResearchGate. [Link]
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Examples of using 3D-GPC-TREF for polyolefin characterization. ResearchGate. [Link]
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Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. SciSpace. [Link]
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The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. ResearchGate. [Link]
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Synthesis of Multiblock Ethylene/Long-Chain Α-Olefin. Amanote Research. [Link]
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Characterization and Processing Techniques. Bio-protocol. [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ResearchGate. [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. [Link]
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Production of Ethylene/α-Olefin/1,9-Decadiene Copolymers with Complex Microstructures Using a Two-Stage Polymerization Process. ACS Publications. [Link]
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Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers. ResearchGate. [Link]
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Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. PMC - NIH. [Link]
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Polyolefin microstructural characterizations with NMR and GPC-UV-RI. Prime Scholars. [Link]
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Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems. NIH. [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Omega. [Link]
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METHOD FOR PRODUCING ETHYLENE/ALPHA-OLEFIN COPOLYMER. WIPO Patentscope. [Link]
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Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane. PubMed Central. [Link]
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Analysis of polyolefins by GPC/SEC. Agilent. [Link]
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A Comparative Guide to 1-Tetradecene and 1-Hexadecene as Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of thermal energy storage and management, organic phase change materials (PCMs) offer a compelling combination of high latent heat storage capacity, chemical stability, and tunable phase transition temperatures. Among these, alpha-olefins such as 1-tetradecene and 1-hexadecene are emerging as materials of interest for applications requiring precise thermal regulation. This guide provides an in-depth, objective comparison of the thermophysical properties and performance characteristics of this compound and 1-hexadecene as PCMs, supported by experimental data and established characterization methodologies.
Introduction: The Role of Alkenes in Phase Change Applications
Phase change materials function by absorbing and releasing large amounts of latent heat at a nearly constant temperature during their phase transition (typically solid-liquid). This property makes them highly effective for applications such as thermal energy storage, temperature-controlled shipping of sensitive biologicals, and thermal management of electronic components. This compound and 1-hexadecene, as straight-chain alpha-olefins, offer distinct phase change characteristics that make them suitable for different operational temperature ranges. Their well-defined chemical structures and predictable thermal behavior allow for precise design and optimization of thermal management systems.
Thermophysical Properties: A Head-to-Head Comparison
The suitability of a PCM for a specific application is primarily determined by its thermophysical properties. The following table summarizes the key properties of this compound and 1-hexadecene based on available experimental data.
| Property | This compound | 1-Hexadecene | Source(s) |
| Chemical Formula | C₁₄H₂₈ | C₁₆H₃₂ | [1][2] |
| Molecular Weight ( g/mol ) | 196.37 | 224.42 | [1][2] |
| Melting Point (°C) | -12.5 | 4.0 | [3][4] |
| Latent Heat of Fusion (J/g) | ~156.5 | ~237.7 | [5] |
| Density (liquid, at 20°C, g/cm³) | ~0.775 | ~0.781 | [1][2] |
| Thermal Conductivity (liquid, W/m·K) | ~0.134 | ~0.15 | [3][6] |
| Specific Heat Capacity (liquid, J/g·K) | ~2.15 | ~2.20 | [4] |
Analysis of Properties:
-
Melting Point: The most significant differentiator is the melting point. This compound, with its sub-zero melting point of -12.5 °C, is a candidate for applications requiring cooling and temperature maintenance in cold chains. In contrast, 1-hexadecene's melting point of 4.0 °C positions it for near-ambient temperature regulation, such as protecting products from freezing or maintaining a stable temperature just above the freezing point of water.
-
Latent Heat of Fusion: 1-Hexadecene exhibits a significantly higher latent heat of fusion per unit mass (approximately 237.7 J/g) compared to this compound (approximately 156.5 J/g). This indicates that for a given mass, 1-hexadecene can store and release a larger amount of thermal energy during its phase transition, making it a more efficient PCM in terms of energy storage density.
-
Density and Thermal Conductivity: Both materials have similar liquid densities and relatively low thermal conductivity, which is a common characteristic of organic PCMs. The low thermal conductivity can be a limitation for applications requiring rapid heat transfer, and may necessitate the incorporation of thermal conductivity enhancers.
Experimental Characterization of PCMs: Methodologies and Insights
To ensure the reliability and accuracy of the thermophysical data presented, standardized experimental techniques are employed. For researchers looking to validate or further characterize these materials, the following protocols are recommended.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the melting point and latent heat of fusion of the PCM.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C for this compound, -20 °C for 1-hexadecene).
-
Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature above the melting point (e.g., 10 °C for this compound, 30 °C for 1-hexadecene).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium within the sample and obtaining accurate and sharp phase transition peaks. Hermetically sealed pans are essential to prevent the volatilization of the alkene samples during heating.
Diagram of DSC Workflow:
Caption: Workflow for DSC analysis of PCMs.
Transient Plane Source (TPS) Method for Thermal Conductivity Measurement
Objective: To measure the thermal conductivity of the PCM in its liquid and solid states.
Methodology:
-
Sample Preparation: The liquid PCM is placed in a sample holder that allows for the insertion of the TPS sensor. For solid-state measurements, the PCM is first solidified in a controlled manner around the sensor.
-
Measurement Principle: The TPS sensor acts as both a heat source and a temperature sensor. A short electrical pulse is passed through the sensor, generating a small amount of heat that diffuses into the sample.
-
Data Acquisition: The temperature increase of the sensor is recorded as a function of time.
-
Data Analysis: The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the material.
Authoritative Grounding: The Transient Plane Source method is a well-established and reliable technique for measuring the thermal properties of materials, including liquids and solids.
Diagram of TPS Measurement Principle:
Caption: Principle of the Transient Plane Source method.
Application-Specific Considerations
The choice between this compound and 1-hexadecene is fundamentally driven by the target application's temperature requirements.
-
This compound: Its low melting point makes it suitable for:
-
Cold Chain Logistics: Maintaining the temperature of pharmaceuticals, vaccines, and biological samples below freezing during transport.
-
Cooling of Electronics: In systems where operating temperatures need to be maintained at or below 0 °C.
-
-
1-Hexadecene: Its near-ambient melting point is advantageous for:
-
Protection from Freezing: Preventing temperature-sensitive products, such as certain medications or food items, from freezing during shipping or storage in environments with fluctuating temperatures.
-
Building Temperature Regulation: Incorporation into building materials to absorb solar heat during the day and release it at night, thereby stabilizing indoor temperatures.
-
Conclusion and Future Outlook
Both this compound and 1-hexadecene present viable options as phase change materials, each with a distinct and valuable operational temperature range. 1-Hexadecene offers a superior latent heat of fusion, making it a more efficient energy storage medium for applications around 4 °C. This compound, on the other hand, provides a solution for sub-zero thermal management.
The primary challenge for both materials remains their inherently low thermal conductivity. Future research and development efforts will likely focus on the formulation of composite PCMs, where these alkenes are combined with high-conductivity materials such as graphite, carbon nanotubes, or metal foams to enhance heat transfer rates and broaden their applicability in demanding thermal management scenarios. For drug development professionals, the high purity and well-defined properties of these single-component alkenes offer a level of predictability and control that is crucial for ensuring the stability and efficacy of temperature-sensitive formulations.
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
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Thermal properties of 1-hexadecanol/high density polyethylene/graphene nanoplates composites as form-stable heat storage materials. (2022). Solar Energy Materials and Solar Cells. [Link]
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Gelest, Inc. (2016). 1-HEXADECENE, 95% Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alpha-Olefin Sulfonate (AOS) Surfactants: A Performance Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of surface-active agents, Alpha-Olefin Sulfonates (AOS) have carved out a significant niche, lauded for their potent detergency, high foaming capabilities, and favorable environmental profile.[1][2][3] As anionic surfactants, they are integral to a multitude of formulations, from high-performance industrial cleaners and laundry detergents to gentle personal care products like shampoos and body washes.[4][5] Their versatility stems from a unique molecular structure synthesized through the sulfonation of alpha-olefins, which are unsaturated hydrocarbons with a double bond at the primary or alpha position.[6][7]
This guide offers an in-depth comparison of the performance characteristics of AOS surfactants derived from different alpha-olefin chain lengths. We will delve into the critical structure-property relationships that govern their efficacy, supported by quantitative data and standardized experimental protocols to provide a comprehensive framework for formulation and development.
The Genesis of Performance: Synthesis and Structure
The journey from alpha-olefin to a high-performance surfactant is a multi-step chemical process. It begins with the sulfonation of linear alpha-olefins, typically using sulfur trioxide (SO₃) in a continuous falling film reactor.[6][8] This highly exothermic reaction requires precise temperature control to yield olefin sulfonic acids. The subsequent steps of neutralization with an alkali (like sodium hydroxide) and hydrolysis complete the synthesis, resulting in a mixture primarily composed of alkene sulfonates and hydroxyalkane sulfonates.[4][9]
The crucial determinant of the final surfactant's performance is the carbon chain length of the initial alpha-olefin feedstock.[10] Commercially prevalent varieties include C12-14, C14-16, and C16-18 alpha-olefin sulfonates, each exhibiting a distinct profile of solubility, surface activity, and cleaning power.[11]
Caption: Relationship between AOS alkyl chain length and key performance metrics.
Experimental Protocols: A Guide to Performance Validation
To ensure trustworthiness and reproducibility, the performance of surfactants is evaluated using standardized methodologies. The following protocols are foundational for comparing different AOS derivatives.
Protocol 1: Determination of Foaming Properties (Ross-Miles Method)
This method is based on the ASTM D1173-07 standard and is widely used to measure the foamability and foam stability of surfactants. [12][13][14] Principle: A fixed volume of a surfactant solution is dropped from a specified height into a larger volume of the same solution contained within a graduated cylinder. The turbulence generates foam, and the initial height and its decay over time are measured.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1% (w/v) solution of the AOS surfactant in water of a specified hardness and at a controlled temperature (e.g., 25°C).
-
Apparatus Setup: Use a standardized Ross-Miles apparatus, which consists of a jacketed glass receiver (graduated cylinder) and a pipette with a specified orifice and delivery time. [14]3. Initial Measurement: Add 200 mL of the test solution to the receiver. Pipette 50 mL of the same solution into the pipette.
-
Foam Generation: Position the pipette vertically above the receiver and allow the 50 mL of solution to fall into the 200 mL portion. Start a timer the moment the solution begins to fall.
-
Data Collection:
-
Record the initial foam height (in mm) immediately after all the solution has been discharged from the pipette. This value represents the foamability .
-
Record the foam height at subsequent intervals, typically 1, 3, and 5 minutes. [14]The rate of decrease in foam height is a measure of foam stability .
-
-
Analysis: Compare the initial foam heights and the foam stability curves for AOS surfactants of different chain lengths. Higher initial heights indicate better foamability, while a slower decay rate signifies greater foam stability.
Protocol 2: Evaluation of Detergency (Stain Removal Performance)
This protocol is guided by ASTM D4265-14 , a standard for evaluating the stain removal performance of home laundry products. [15][16][17] Principle: Standardized stained fabrics are washed with the surfactant solution under controlled conditions. The degree of stain removal is quantified by measuring the color difference of the fabric before and after washing using a spectrophotometer or colorimeter.
Step-by-Step Methodology:
-
Fabric Preparation: Use pre-stained fabric swatches (e.g., with common household stains like wine, grass, oil, and sebum). Measure the initial color of each swatch using a calibrated colorimeter, recording the Lab* values.
-
Washing Cycle:
-
Place the stained swatches in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) along with ballast fabrics to simulate a standard laundry load.
-
Add a standardized dose of the AOS surfactant solution. The washing conditions (water volume, temperature, hardness, and agitation speed) must be precisely controlled and kept consistent across all tests.
-
-
Rinsing and Drying: After the wash cycle, rinse the fabric swatches thoroughly with clean water and dry them under controlled conditions (e.g., air-drying in a conditioned room).
-
Post-Wash Measurement: Measure the final Lab* values of the dried, washed swatches.
-
Data Analysis:
-
Calculate the Stain Removal Index (SRI) for each swatch. The SRI is typically calculated based on the difference in color between the unwashed stain, the washed stain, and the original unstained fabric.
-
A higher SRI value indicates better detergency. Compare the average SRI values for different AOS derivatives across a range of stains to determine their cleaning efficacy.
-
Conclusion and Field Insights
The selection of an alpha-olefin sulfonate surfactant is a decision guided by the specific performance requirements of the end application. This guide demonstrates that a direct correlation exists between the alkyl chain length and the surfactant's functional properties.
-
For applications demanding maximum efficiency and surface tension reduction at low concentrations, longer-chain AOS (C16-18) are superior due to their very low CMC values. [18]* For personal care products where a luxurious, stable foam is paramount, C14-C16 or C16-18 AOS often provide the optimal balance. [8][19]* In laundry and household detergents, where effective wetting and removal of oily stains are critical, C14-16 AOS demonstrates a distinct performance advantage. [10][20] By leveraging the quantitative data and standardized protocols presented, researchers and formulators can make informed, evidence-based decisions, moving beyond empirical trial-and-error to a more predictive and efficient development process. The inherent biodegradability and mildness of AOS, coupled with its high performance, solidify its position as a key ingredient in modern formulations that are both effective and environmentally responsible. [3][21]
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A Senior Application Scientist’s Guide to Reproducible 1-Tetradecene Polymerization
In the realm of polymer science, particularly in the development of materials for high-performance applications such as synthetic lubricants and specialty polymers, the reproducibility of experimental results is paramount. Poly(1-tetradecene), a polymer derived from the C14 alpha-olefin, serves as a critical component in many advanced formulations. However, achieving consistent polymer characteristics—such as molecular weight (Mn), molecular weight distribution (polydispersity index, PDI or MWD), and microstructure—can be a significant challenge.
This guide provides an in-depth comparison of common this compound polymerization methodologies, focusing on the critical factors that govern experimental reproducibility. We will dissect the causality behind protocol choices, offer validated experimental workflows, and present comparative data to empower researchers in drug development and materials science to achieve reliable and repeatable outcomes.
Core Factors Governing Reproducibility in Alkene Polymerization
The consistency of a polymerization reaction is not accidental; it is the result of meticulous control over several interconnected variables. Understanding these factors is the first step toward mastering reproducibility.
-
Catalyst System: The choice of catalyst is the single most important factor. The nature of the active site—whether it is a single, well-defined species or a collection of different active centers—directly dictates the uniformity of the resulting polymer chains. As we will explore, single-site catalysts like metallocenes offer inherently higher control than traditional multi-site heterogeneous catalysts[1].
-
Temperature: Polymerization is an exothermic process[2][3]. Even minor temperature fluctuations can alter the rates of propagation, chain transfer, and termination reactions, leading to significant variations in molecular weight and PDI[4]. Low-temperature conditions are often employed to suppress chain transfer reactions, promoting a more "living" polymerization character and narrower PDI[5].
-
Purity of Reagents and Solvent: Chain growth polymerization mechanisms, especially cationic and coordination polymerizations, are notoriously sensitive to impurities. Water, oxygen, and other protic or polar substances can react with and deactivate the catalyst or growing polymer chain, leading to premature termination and inconsistent results[4][6]. Therefore, rigorous purification of the monomer, solvent, and inert gas atmosphere is non-negotiable.
-
Concentration of Reactants: The concentration of the monomer, catalyst, and any co-catalyst or initiator directly influences reaction kinetics. Maintaining precise and consistent concentrations from run to run is essential for achieving the same reaction rate and, consequently, similar polymer characteristics[4].
-
Chain Transfer Agents: The presence and concentration of chain transfer agents, which can be impurities or intentionally added compounds, can terminate a growing polymer chain and initiate a new one. This process is a primary determinant of the final molecular weight of the polymer[4].
Comparative Analysis of Polymerization Methodologies
We will now compare three primary methods for this compound polymerization: Metallocene-catalyzed, Ziegler-Natta-catalyzed, and Cationic polymerization. Each method presents a unique set of advantages and challenges concerning reproducibility.
| Catalyst System | Primary Mechanism | Key Advantages | Major Challenges for Reproducibility |
| Metallocene Catalysts | Coordination Polymerization | Single, well-defined active sites; Excellent control over stereochemistry, Mn, and PDI; High activity.[1][7] | High sensitivity to impurities; Cost of catalyst and co-catalyst (e.g., MAO). |
| Ziegler-Natta Catalysts | Coordination Polymerization | High molecular weight polymers; Low cost and industrially dominant for polyolefins.[8][9] | Multiple active sites on heterogeneous support lead to broad PDI; Lower control over microstructure.[1] |
| Cationic Polymerization | Chain-Growth Polymerization | Effective for alkenes with electron-donating groups; Can be initiated by simple acids.[6][10] | Extreme sensitivity to solvent, counter-ion, and impurities; Prone to side reactions (rearrangement, chain transfer).[6][11] |
Metallocene-Catalyzed Polymerization: The Gold Standard for Control
Metallocene catalysts are organometallic compounds featuring a transition metal (e.g., Titanium, Zirconium) sandwiched between cyclopentadienyl-type ligands[12]. Their key feature is the presence of a single, well-defined active site. This uniformity ensures that nearly all polymer chains grow under identical conditions, resulting in polymers with narrow molecular weight distributions (PDI values approaching 1.1 - 1.5) and highly controlled microstructures[1][5].
The mechanism proceeds via the coordination of the alkene monomer to the vacant orbital of the cationic metal center, followed by migratory insertion into the metal-carbon bond of the growing polymer chain[12]. This process allows for precise control over polymer architecture, making it a highly reproducible method when executed correctly.
A study by Nomura et al. demonstrated the synthesis of ultrahigh molecular weight poly(this compound) (Mn up to 1.02 × 10⁶ g/mol ) with a low PDI of 1.38 using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system at -30 °C[5]. This highlights the capability of metallocene systems to produce highly uniform polymers under controlled conditions.
Ziegler-Natta (Z-N) Catalyzed Polymerization: The Industrial Workhorse
Traditional Ziegler-Natta catalysts, typically composed of a titanium halide (e.g., TiCl₄) on a magnesium chloride support, are activated by an organoaluminum co-catalyst (e.g., triethylaluminium)[8][13]. While highly effective and economical for the bulk production of polyolefins, their reproducibility at the lab scale for specialty polymers can be challenging.
The primary issue stems from the heterogeneous nature of the catalyst. The active sites are formed on the surface of a solid support, and multiple types of active sites exist, each with different reactivity[1]. This inherent non-uniformity leads to the production of polymer chains with varying lengths, resulting in a broad molecular weight distribution (PDI typically > 4). Achieving run-to-run consistency requires precise control over catalyst preparation, particle size, and reaction conditions, which can be difficult to replicate perfectly.
Cationic Polymerization: High Sensitivity, High Challenge
Cationic polymerization is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which attacks the double bond of the this compound monomer to generate a carbocation[10]. This carbocation then propagates by adding to subsequent monomer units[6].
The central challenge to reproducibility in cationic polymerization is the high reactivity of the carbocation intermediate. It is susceptible to a host of side reactions, including:
-
Chain transfer to monomer, solvent, or counter-ion, which terminates the growing chain and starts a new one, thereby limiting molecular weight.
-
Rearrangement to a more stable carbocation, altering the polymer microstructure.
-
Termination by reaction with trace nucleophilic impurities (e.g., water).
These competing reactions make the final polymer properties extremely sensitive to the reaction environment, particularly the choice of solvent and the rigorous exclusion of impurities[6][11]. While viable, achieving high reproducibility requires an exceptionally high degree of experimental control.
Experimental Protocols & Workflows
To ensure trustworthiness, a protocol must be a self-validating system. The following protocols are designed with checkpoints and rationale to guide the researcher.
Diagram: General Polymerization Workflow
The following diagram illustrates the essential stages common to all this compound polymerization experiments, emphasizing the critical need for an inert atmosphere.
Caption: Standard workflow for controlled this compound polymerization.
Protocol 1: Metallocene-Catalyzed Polymerization (High Reproducibility)
This protocol is adapted from the successful synthesis of high molecular weight poly(this compound)[5].
-
Preparation (Inert Atmosphere):
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of high-purity argon.
-
Purify n-hexane by passing it through a column of activated alumina and Q5 catalyst, followed by sparging with argon.
-
Purify this compound by stirring over CaH₂ for 24 hours, followed by vacuum distillation. Store over molecular sieves in a glovebox.
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 38 mL of purified n-hexane and 20 mL of purified this compound under argon.
-
Cool the flask to the reaction temperature of -30°C using a cryostat or an appropriate cooling bath. Allow the solution to thermally equilibrate for 30 minutes.
-
In a separate vial inside a glovebox, prepare the co-catalyst solution by mixing appropriate amounts of AlⁱBu₃ and Al(n-C₈H₁₇)₃. Add this to the reaction flask via syringe.
-
-
Initiation:
-
In a glovebox, dissolve the catalyst, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃), and the activator, [Ph₃C][B(C₆F₅)₄], in a small amount of toluene to prepare a stock solution.
-
Inject the required amount of the catalyst/activator solution into the vigorously stirring monomer solution to initiate polymerization.
-
-
Polymerization and Quenching:
-
Allow the reaction to proceed for the desired time (e.g., 20 minutes) at -30°C. The solution will become noticeably viscous.
-
Quench the reaction by adding 5 mL of acidic methanol.
-
-
Purification and Analysis:
-
Pour the reaction mixture into a beaker containing 300 mL of methanol to precipitate the polymer.
-
Filter the white, solid polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Analyze the polymer's molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC)[14].
-
Protocol 2: Representative Ziegler-Natta Polymerization
-
Preparation: Follow the same rigorous purification and inert atmosphere procedures as in Protocol 1.
-
Reaction Setup:
-
To a 250 mL Schlenk flask, add 100 mL of purified toluene and the solid catalyst component (e.g., MgCl₂-supported TiCl₄).
-
Add the co-catalyst, triethylaluminium (AlEt₃), and age the catalyst at room temperature for 30 minutes.
-
Heat the reactor to the desired temperature (e.g., 70°C).
-
-
Initiation and Polymerization:
-
Inject 20 mL of purified this compound into the reactor.
-
Maintain the temperature and stirring for 1-2 hours.
-
-
Workup: Follow the quenching and purification steps as described in Protocol 1. Note that the resulting polymer will likely have a broader PDI than the metallocene product.
Comparative Data and Characterization
The success of a polymerization experiment is quantified by the properties of the resulting polymer. The following table presents data adapted from literature to compare expected outcomes.
Table: Comparison of Expected Outcomes for this compound Polymerization
| Parameter | Metallocene System[5] | Ziegler-Natta System (Typical) | Cationic System (Typical) |
| Catalyst | Cp*TiMe₂(OAr)–Borate | TiCl₄/MgCl₂/AlEt₃ | AlCl₃ / H₂O |
| Temp (°C) | -30 | 70 | -20 |
| Yield | High | High | Variable |
| Mn ( g/mol ) | 1.02 × 10⁶ | 10⁴ - 10⁶ | 10³ - 10⁵ |
| PDI (Mw/Mn) | 1.38 (Narrow) | > 4 (Broad) | > 2.5 (Broad) |
| Reproducibility | Excellent | Fair | Poor to Fair |
Diagram: Logic of Reproducibility
This diagram illustrates why single-site catalysts fundamentally offer better reproducibility.
Caption: Catalyst site uniformity dictates polymer consistency.
Conclusion
Achieving reproducible results in this compound polymerization is a direct function of understanding the underlying chemistry and exerting stringent control over the experimental environment.
-
For applications demanding the highest degree of precision and consistency in polymer properties, metallocene catalysts are unequivocally the superior choice. Their single-site nature translates directly to polymers with narrow molecular weight distributions and predictable microstructures, forming the basis of a highly reproducible process.
-
Ziegler-Natta catalysts , while industrially significant, present inherent challenges to reproducibility due to their multi-site character, making them less suitable for producing highly defined specialty polymers at a research scale.
-
Cationic polymerization remains a viable but challenging route, where success is contingent on an almost perfect exclusion of impurities and meticulous control over reaction conditions.
By selecting the appropriate catalyst system and adhering to rigorous, validated protocols that account for all critical variables, researchers can confidently produce poly(this compound) with consistent, targeted properties, accelerating the pace of innovation in materials science and drug development.
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Nomura, K., et al. (2016). Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and this compound by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst . Polymers. Available at: [Link]
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Catalytic polymerization of 1-decene using a silicon-bridged metallocene system . Bulgarian Chemical Communications. Available at: [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene) - NIH . National Institutes of Health. Available at: [Link]
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The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
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Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - NIH . National Institutes of Health. Available at: [Link]
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How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Formation? . YouTube. Available at: [Link]
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2.4: Cationic Polymerization - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Comparison of Support Effects on Phillips and Metallocene Catalysts - MDPI . MDPI. Available at: [Link]
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Polymerization of 1-decene catalyzed by metallocene/organic boron catalytic system | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
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A Comparative Guide to Spectroscopic Analysis for the Confirmation of 1-Tetradecene Reaction Products
For researchers and professionals in chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. When working with foundational molecules like 1-tetradecene, a long-chain alpha-olefin, its versatile reactivity can lead to a variety of products through reactions such as epoxidation, hydroformylation, or polymerization.[1][2][3] Verifying the successful transformation of the terminal double bond into the desired functional group requires a multi-faceted analytical approach.
This guide provides an in-depth comparison of core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound reaction products. We will use the epoxidation of this compound to 1,2-epoxytetradecane as a model reaction to illustrate the principles and provide comparative experimental data. This approach demonstrates how leveraging the strengths of each technique provides a self-validating system for structural elucidation.
The Model Reaction: Epoxidation of this compound
The conversion of an alkene to an epoxide is a fundamental transformation in organic synthesis.[4][5] In this case, this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 1,2-epoxytetradecane.[5][6] The core of our analytical challenge is to confirm the disappearance of the C=C double bond and the appearance of the three-membered oxirane ring.
Caption: Epoxidation of this compound to 1,2-Epoxytetradecane.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is the ideal first-pass technique for rapidly confirming the conversion of key functional groups.[7] It works by measuring the absorption of infrared radiation by a molecule, which induces molecular vibrations at specific frequencies corresponding to the bonds present.[7] For our model reaction, the logic is simple: we must observe the disappearance of alkene-specific absorptions and the appearance of ether-like absorptions characteristic of the epoxide ring.
Comparative FT-IR Data: this compound vs. 1,2-Epoxytetradecane
| Vibrational Mode | This compound (Reactant) | 1,2-Epoxytetradecane (Product) | Rationale for Change |
| =C-H Stretch | ~3080 cm⁻¹ (Medium) | Absent | The sp² C-H bonds of the alkene are consumed in the reaction.[8][9] |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ (Strong) | ~2850-2960 cm⁻¹ (Strong) | The long alkyl chain remains intact, so these peaks persist.[10] |
| C=C Stretch | ~1640 cm⁻¹ (Medium) | Absent | The carbon-carbon double bond is converted to a single bond.[9][11] |
| C-O-C Asymmetric Stretch | Absent | ~1250 cm⁻¹ (Medium-Strong) | Appearance of the characteristic ether linkage in the strained epoxide ring.[12] |
| =C-H Bend (Out-of-Plane) | ~910 & 990 cm⁻¹ (Strong) | Absent | These bending modes are unique to the terminal alkene group.[13] |
Expert Interpretation: The most compelling evidence from FT-IR is the complete disappearance of the peaks at ~3080 cm⁻¹ and ~1640 cm⁻¹. These signals are unequivocal indicators of the vinyl group in the starting material.[9] Their absence, coupled with the emergence of a new, distinct band around 1250 cm⁻¹ for the C-O-C stretch, provides strong preliminary evidence of successful epoxidation.[12] While other ether C-O stretches exist between 1000-1300 cm⁻¹, the ~1250 cm⁻¹ band is often prominent for epoxides.[12][14]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place one drop of the purified liquid sample (either this compound or the reaction product) directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with solvent after analysis to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
While FT-IR confirms the change in functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for a complete picture.
¹H NMR Analysis
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively.
Comparative ¹H NMR Data (in CDCl₃)
| Proton Environment | This compound (Reactant) | 1,2-Epoxytetradecane (Product) | Rationale for Change |
| -CH=CH₂ | ~5.8 ppm (ddt, 1H) | Absent | The terminal methine proton of the alkene is gone. |
| -CH=CH₂ | ~4.95 ppm (m, 2H) | Absent | The two terminal methylene protons of the alkene are gone.[15] |
| -CH₂- (on Epoxide) | Absent | ~2.7 ppm (dd, 1H) & ~2.4 ppm (dd, 1H) | New diastereotopic protons on one of the epoxide carbons.[16] Their proximity to oxygen deshields them. |
| -CH- (on Epoxide) | Absent | ~2.9 ppm (m, 1H) | New proton on the other epoxide carbon, coupled to the adjacent CH₂ group and epoxide CH₂ protons.[17][18] |
| -CH₂- (Alkyl Chain) | ~2.0 ppm (allyl), ~1.2-1.4 ppm | ~1.2-1.5 ppm | The allylic protons at ~2.0 ppm are gone. The bulk of the alkyl chain signal remains. |
| -CH₃ | ~0.88 ppm (t, 3H) | ~0.88 ppm (t, 3H) | The terminal methyl group is unchanged.[19] |
Expert Interpretation: The ¹H NMR spectrum provides definitive proof of reaction. The complete disappearance of the characteristic vinyl proton signals between 4.9 and 5.8 ppm is the primary indicator.[18] Concurrently, the appearance of a new set of signals in the 2.4-2.9 ppm region is the "smoking gun" for epoxide formation.[16][17] These signals correspond to the protons on the three-membered ring, which are shifted downfield due to the deshielding effect of the adjacent oxygen atom and ring strain.[17]
¹³C NMR Analysis
¹³C NMR spectroscopy complements the proton data by showing the chemical environment of each carbon atom in the molecule.
Comparative ¹³C NMR Data (in CDCl₃)
| Carbon Environment | This compound (Reactant) | 1,2-Epoxytetradecane (Product) | Rationale for Change |
| -CH=CH₂ | ~139 ppm | Absent | The internal sp² carbon is consumed.[20] |
| -CH=CH₂ | ~114 ppm | Absent | The terminal sp² carbon is consumed.[20] |
| -CH- (on Epoxide) | Absent | ~54 ppm | New sp³ carbon bonded to oxygen. |
| -CH₂- (on Epoxide) | Absent | ~47 ppm | New sp³ carbon bonded to oxygen.[16][21] |
| Alkyl Chain Carbons | ~22-34 ppm | ~23-32 ppm | The long alkyl chain remains largely unchanged. |
Expert Interpretation: Similar to ¹H NMR, the key diagnostic is the disappearance of the alkene carbon signals at ~114 and ~139 ppm.[20] The appearance of two new signals in the shielded region of ~47-54 ppm is characteristic of epoxide carbons, confirming the formation of the oxirane ring.[16][17][21]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard parameters for each experiment are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering the final piece of confirmatory evidence. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which can serve as a molecular fingerprint.
Comparative MS Data
| Ion | This compound (Reactant) | 1,2-Epoxytetradecane (Product) | Rationale for Change |
| Molecular Ion [M]⁺• | m/z 196 | m/z 212 | The mass increases by 16 Da, corresponding to the addition of one oxygen atom.[22] |
| Key Fragments | Clusters of peaks separated by 14 Da (-CH₂-). Prominent CnH2n+1 and CnH2n-1 series.[23][24] | Cleavage adjacent to the epoxide ring is common. Loss of alkyl radicals can lead to oxygen-containing fragments. | The fragmentation pattern changes significantly due to the presence of the new, reactive functional group. |
Expert Interpretation: The most critical piece of data from the mass spectrum is the molecular ion peak. A shift from m/z 196 for this compound to m/z 212 for the product is unambiguous proof of the addition of a single oxygen atom, consistent with epoxidation.[22] The fragmentation pattern of long-chain alkanes and alkenes is characterized by a series of clusters 14 mass units apart, representing the sequential loss of CH₂ groups.[23][25][26] The introduction of the epoxide functional group creates a new, preferential site for fragmentation, leading to a distinctly different and often more complex mass spectrum compared to the starting material.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
GC Injection: Inject 1 µL of the diluted sample into the GC inlet, where it is vaporized and swept onto the chromatographic column by a carrier gas (e.g., helium).
-
Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. The this compound and its product will elute at different retention times.
-
Ionization (EI): As each compound elutes from the column, it enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Integrated Analytical Workflow
No single technique tells the whole story. A robust, self-validating workflow leverages the strengths of each method in a logical sequence.
Caption: A logical workflow for the spectroscopic confirmation of reaction products.
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A Comparative Guide to the Thermal Analysis of 1-Tetradecene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science, particularly in applications demanding precise thermal properties such as in drug delivery systems and advanced materials, 1-tetradecene-based polymers are emerging as a versatile class of polyolefins. Their long aliphatic side chains impart unique characteristics that influence their melting behavior, crystallinity, and thermal stability. This guide offers a comprehensive comparison of the thermal properties of various this compound-based polymers, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will delve into the causal relationships behind experimental choices and provide detailed, standards-compliant protocols to ensure scientific integrity and reproducibility.
The Significance of Thermal Analysis for this compound Polymers
Thermal analysis techniques are indispensable tools for characterizing polymeric materials.[1] For this compound-based polymers, DSC and TGA provide critical insights into:
-
Phase Transitions: DSC precisely measures the temperatures and heat flows associated with transitions such as melting (T_m), crystallization (T_c), and glass transition (T_g). This information is vital for understanding the material's processing window and its physical state at different temperatures.
-
Crystallinity: The degree of crystallinity, calculated from the heat of fusion (ΔH_f) obtained by DSC, directly impacts the mechanical properties, barrier properties, and degradation rate of the polymer.
-
Thermal Stability: TGA determines the temperature at which the polymer begins to decompose, providing a measure of its thermal stability. This is crucial for applications involving elevated temperatures during processing or end-use.
-
Compositional Analysis: TGA can also be employed to determine the composition of multi-component systems, such as the amount of filler in a composite material.
This guide will explore these parameters in the context of homopolymers, copolymers, and composites of this compound, offering a comparative framework for material selection and development.
Comparative Analysis of Thermal Properties
The incorporation of this compound into a polymer backbone, either as a primary monomer or a comonomer, significantly influences its thermal behavior. The length of the C12 side chain introduces a different dynamic compared to shorter-chain alpha-olefins like 1-hexene or 1-octene.
Differential Scanning Calorimetry (DSC): A Window into Phase Transitions and Crystallinity
DSC is a cornerstone technique for evaluating the thermal transitions of polymers.[2][3][4][5][6] By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can elucidate key material properties.
A study by Imaoka et al. (2022) on ethylene/1-tetradecene copolymers provides excellent insight into the effect of comonomer content on the melting behavior.[2][7][8] As the mole fraction of this compound increases, the long side chains disrupt the polyethylene crystal lattice. This leads to a decrease in the melting temperature (T_m) and the overall crystallinity of the material.
Table 1: Comparison of DSC Data for Ethylene/1-Tetradecene Copolymers
| Polymer System | This compound Content (mol%) | Melting Temperature (T_m) (°C) | Heat of Fusion (ΔH_f) (J/g) | Crystallinity (%)* |
| High-Density Polyethylene (HDPE) | 0 | ~135 | ~200 | ~69 |
| Ethylene/1-Tetradecene Copolymer | 2.5 | 125 | 150 | 52 |
| Ethylene/1-Tetradecene Copolymer | 5.0 | 118 | 110 | 38 |
| Ethylene/1-Tetradecene Copolymer | 10.0 | 105 | 70 | 24 |
*Crystallinity is calculated relative to the heat of fusion of 100% crystalline polyethylene (~290 J/g). Data is illustrative and based on trends reported in the literature.[2][7][8]
The data clearly demonstrates that increasing the this compound content systematically lowers the melting point and crystallinity. This is a critical consideration for applications where a specific melting range or degree of flexibility is required. For instance, in drug delivery matrices, lower crystallinity can lead to faster drug elution rates.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability of polymers. The onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) are key parameters derived from the TGA curve.
Table 2: Illustrative TGA Data for this compound-Based Polymers
| Polymer System | Onset Decomposition (T_onset, 5% wt loss) (°C) | Temperature of Max. Decomposition (T_max) (°C) | Char Yield at 600°C (%) |
| Poly(this compound) Homopolymer (Hypothetical) | ~380 | ~450 | <1 |
| Ethylene/1-Tetradecene Copolymer (5 mol%) | ~375 | ~465 | <1 |
| Poly(this compound)/Silica Nanocomposite (5 wt%) | ~390 | ~475 | ~6 |
This illustrative data suggests that while copolymerization might have a minor effect on the onset of decomposition, the incorporation of thermally stable fillers like silica can significantly enhance the thermal stability of the polymer matrix. The filler can act as a barrier to the out-diffusion of volatile degradation products and can also have a catalytic effect on char formation.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and comparability of thermal analysis data, adherence to standardized methodologies is paramount. The following protocols are based on widely accepted ASTM standards.
DSC Experimental Protocol (Based on ASTM D3418)
This protocol outlines the steps for determining the transition temperatures and enthalpies of fusion and crystallization of this compound-based polymers.[2][3][4][5][6]
-
Sample Preparation: A small sample (5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal History Erasure: The sample is heated to a temperature well above its melting point (e.g., 180°C for polyethylene-based materials) and held for a few minutes to erase any prior thermal history.
-
Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point to observe the crystallization exotherm (T_c).
-
Controlled Heating: Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to observe the melting endotherm (T_m).
-
Data Analysis: The resulting thermogram is analyzed to determine the onset, peak, and end temperatures of transitions, as well as the integrated area of the peaks to calculate the enthalpies of fusion (ΔH_f) and crystallization (ΔH_c).
dot graph TD { A[Start: Polymer Sample] --> B{Weigh 5-10 mg of sample}; B --> C[Seal in Aluminum Pan]; C --> D{Place in DSC Cell}; D --> E[Heat to 180°C at 10°C/min(Erase Thermal History)]; E --> F[Hold at 180°C for 3 min]; F --> G[Cool to 25°C at 10°C/min(Record Crystallization Data)]; G --> H[Heat to 180°C at 10°C/min(Record Melting Data)]; H --> I[End: Analyze Thermogram]; subgraph "DSC Analysis" direction LR E F G H end } caption: DSC Experimental Workflow.
TGA Experimental Protocol (Based on ASTM E1131)
This protocol describes the procedure for assessing the thermal stability and composition of this compound-based polymers.[7][8][9][10][11]
-
Sample Preparation: A small sample (10-20 mg) of the polymer is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Calibration: The TGA instrument's balance and temperature are calibrated using appropriate standards.
-
Atmosphere Control: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation. For compositional analysis of filled polymers, a switch to an oxidizing atmosphere (e.g., air or oxygen) at a higher temperature may be necessary to burn off carbonaceous residue and determine the inorganic filler content.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 600°C or higher).
-
Data Acquisition: The sample weight, temperature, and time are continuously recorded.
-
Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
dot graph TD { A[Start: Polymer Sample] --> B{Weigh 10-20 mg of sample}; B --> C[Place in TGA Pan]; C --> D{Load into TGA Furnace}; D --> E[Establish Inert Atmosphere (N₂)]; E --> F[Heat from RT to 600°C at 10°C/min]; F --> G[Record Weight Loss vs. Temperature]; G --> H[End: Analyze TGA/DTG Curves]; subgraph "TGA Analysis" direction LR E F G end } caption: TGA Experimental Workflow.
In-Depth Insights and Causality
The choice of experimental parameters in both DSC and TGA is critical for obtaining meaningful and reproducible data.
-
Heating/Cooling Rate: In DSC, the heating and cooling rates can affect the observed transition temperatures and the degree of crystallinity. Faster rates can shift transitions to higher temperatures on heating and lower temperatures on cooling. A standard rate of 10°C/min is often used to allow for comparison across different studies.
-
Atmosphere: In TGA, the choice of atmosphere is crucial. An inert atmosphere (nitrogen or argon) is used to study the inherent thermal stability of the polymer without the influence of oxidation. An oxidizing atmosphere (air or oxygen) is used to investigate the thermo-oxidative stability and to determine the amount of carbon black or other fillers that combust at high temperatures.
-
Sample Mass: The sample mass can influence heat transfer within the sample. For both techniques, a small sample mass is generally preferred to minimize thermal gradients and ensure uniform heating.
Conclusion and Future Directions
The thermal analysis of this compound-based polymers by DSC and TGA provides invaluable data for researchers and professionals in materials science and drug development. The incorporation of this compound as a comonomer offers a tunable parameter to control the melting behavior and crystallinity of polyolefins. While the thermal stability is largely governed by the polyolefin backbone, the addition of functional comonomers or reinforcing fillers can significantly alter the degradation profile.
Future research should focus on generating a more extensive library of TGA data for a wider range of this compound copolymers and composites. Investigating the influence of different comonomers beyond ethylene and exploring the effects of various nanofillers on both the phase transitions and thermal stability will further enhance our understanding and expand the application potential of this promising class of polymers. The systematic application of the standardized protocols outlined in this guide will be essential for building a robust and comparable dataset for the scientific community.
References
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Imaoka, T., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Omega, 7(8), 7064-7074. [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ASTM D3418-12(2012), Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012. [Link]
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]
-
ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003. [Link]
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ASTM D3418, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA. [Link]
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MaTestLab, ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. [Link]
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Kebritchi, A., et al. (2014). The role of 1-hexene comonomer content in thermal behavior of medium density polyethylene (MDPE) synthesized using Phillips catalyst. Polyolefins Journal, 2(1), 35-46. [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Tetradecene Performance Against Other C14 Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity in C14 Olefins
In the landscape of chemical synthesis and materials science, C14 olefins (C14H28) represent a crucial class of hydrocarbons. While sharing the same molecular formula, their isomeric forms—differentiated by the position of the carbon-carbon double bond and the branching of the carbon chain—exhibit vastly different performance characteristics. This guide provides an in-depth comparison of 1-tetradecene, a linear alpha-olefin (LAO), against its internal and branched C14 isomers.
For researchers and developers, understanding these differences is not merely academic; it is fundamental to controlling reaction outcomes, optimizing product performance, and ensuring the efficacy of the final application. The terminal double bond of this compound imparts a unique reactivity profile that makes it a highly sought-after precursor in the synthesis of polymers, surfactants, and specialty chemicals.[1][2] Conversely, internal olefins, while less reactive, have their own specialized uses.[3][4] This guide will dissect these differences, supported by experimental data and protocols, to empower you to make informed decisions in your research and development endeavors.
Structural and Physicochemical Comparison of C14 Isomers
The seemingly subtle shift of a double bond or the introduction of a branch in the carbon chain has profound effects on the physical properties of C14 isomers. These properties, including boiling point, viscosity, and melting point, dictate the handling, processing, and application range of the chemical.
This compound's linear structure and terminal double bond distinguish it from its isomers, such as cis/trans-7-tetradecene (a linear internal olefin) or branched isomers like methyltridecenes.
Caption: Structural relationship between alpha, internal, and branched C14 olefin isomers.
The following table summarizes the key physicochemical properties, providing a quantitative basis for comparison.
| Property | This compound (Alpha-Olefin) | 7-Tetradecene (Internal Olefin) | Representative Branched C14 Isomer |
| CAS Number | 1120-36-1[5] | 10374-74-0 (trans) | Varies |
| Molecular Weight | 196.37 g/mol [5] | 196.37 g/mol | 196.37 g/mol |
| Boiling Point | 251 °C | ~248-250 °C | Lower than linear isomers |
| Melting Point | -13 to -11 °C | Varies with cis/trans form | Significantly lower |
| Density | 0.775 g/mL at 25 °C | ~0.78 g/mL at 20 °C | Generally lower |
| Flash Point | 110-115 °C[5][6] | ~112 °C | Varies, often lower |
| Kinematic Viscosity | 2.61 mm²/s at 20°C[7] | Slightly higher than alpha-olefin | Lower pour points[8] |
Reactivity and Performance: The Alpha-Olefin Advantage
The primary differentiator in performance between this compound and other C14 isomers is the reactivity conferred by the terminal double bond. This bond is sterically more accessible and electronically different from an internal double bond, making this compound a more favorable substrate for a variety of critical industrial reactions.[2][9]
Key Reaction Classes:
-
Polymerization: this compound is a key comonomer in the production of high-performance polymers like Linear Low-Density Polyethylene (LLDPE), where it introduces short-chain branching to control density and flexibility.[1] It is also the precursor for Polyalphaolefins (PAOs), which are synthetic lubricants with superior thermal stability and low-temperature performance compared to mineral oils.[1] Internal olefins are significantly less reactive in common polymerization processes.[9]
-
Surfactant Production (Sulfonation): The reaction of this compound with sulfur trioxide produces alpha-olefin sulfonates (AOS), which are highly effective anionic surfactants used in detergents, shampoos, and soaps.[9][10][11] The "alpha" position is crucial for the desired surfactant properties.
-
Hydroformylation (Oxo Process): This process adds a formyl group (CHO) and a hydrogen atom across the double bond. With this compound, this reaction predominantly yields a linear C15 aldehyde, a valuable intermediate for producing detergent alcohols. Internal olefins would produce a mixture of branched aldehydes, which are often less desirable.
-
Organic Synthesis: The well-defined and reactive nature of this compound makes it an ideal building block in complex organic synthesis.[1][5] It can be used to synthesize specific ketones, acids, and other functionalized long-chain molecules.[12]
Causality of Reactivity: The higher reactivity of the terminal double bond stems from reduced steric hindrance, allowing catalysts and reagents easier access. In contrast, the internal double bond is more sterically shielded by the adjacent alkyl chains, slowing down or inhibiting reactions. Furthermore, unintentional isomerization of this compound to less reactive internal olefins can occur during storage, particularly over certain drying agents, which can negatively impact polymerization experiments.[9]
Experimental Protocols for Isomer Differentiation and Purity Assessment
Verifying the isomeric purity of a this compound sample is critical for ensuring predictable reaction outcomes. The following protocols outline robust methods for quantification and structural confirmation.
Protocol 1: Isomeric Purity Analysis by Gas Chromatography (GC)
Objective: To quantify the percentage of this compound and identify and quantify other C14 isomers in a sample.
Scientific Rationale: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. Hydrocarbon isomers, while having similar boiling points, can be resolved on a suitable capillary column due to subtle differences in their structure and polarity.[13] A non-polar or mid-polar column is typically chosen for this separation.
Methodology:
-
Sample Preparation: Dilute the olefin sample (e.g., 1 µL) in a suitable solvent like hexane (1 mL). Add an internal standard (e.g., n-tridecane) for precise quantification.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A 30m x 0.25mm x 0.25µm DB-5 or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
-
Data Analysis:
-
Identify peaks based on retention times compared to known standards. This compound will elute before the internal C14 isomers.
-
Quantify the area of each peak. Calculate the percentage of each isomer relative to the total area of all C14 peaks.
-
Trustworthiness: This protocol is self-validating through the use of an internal standard, which corrects for variations in injection volume and ensures accurate quantification. Calibration with certified reference materials of different isomers further enhances accuracy.
Caption: Workflow for the quantitative analysis of C14 isomers using Gas Chromatography.
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To unequivocally confirm the position of the double bond, distinguishing this compound from internal isomers.
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The chemical shifts of the nuclei directly attached to or near the double bond are highly diagnostic for determining its position.[14][15]
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the olefin sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
This compound: Look for characteristic signals for the terminal vinylic protons: a multiplet around ~5.8 ppm (internal CH) and two multiplets around ~4.95 ppm (terminal CH₂).
-
Internal Isomers: The vinylic protons will appear as a multiplet in a different region, typically around ~5.4 ppm .[15] The terminal vinyl signals will be absent.
-
-
¹³C NMR Analysis:
-
This compound: Look for the two distinct sp² carbon signals at ~139 ppm (internal C) and ~114 ppm (terminal CH₂).
-
Internal Isomers: The sp² carbons will appear further downfield, typically in the ~125-135 ppm range, depending on cis/trans geometry.
-
Toxicological and Safety Profile
For professionals in drug development and research, understanding the safety profile is paramount. The C14 alpha-olefins, including this compound, are generally characterized by low toxicity.[16] However, specific hazards must be noted.
| Parameter | This compound & C14 Alpha-Olefins | Reference |
| Acute Oral Toxicity | Low toxicity (LD50 for female rats reported between 1.3 to 6.3 g/kg for sodium C14-16 olefin sulfonate). | [17] |
| Skin/Eye Irritation | Slightly irritating. Solvents may degrease the skin. | [16][18] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | [18][19] |
| Mutagenicity | Tests on bacterial or mammalian cell cultures did not show mutagenic effects. | [19] |
| Biodegradability | Considered to be readily biodegradable. | [19][20] |
| Aquatic Toxicity | Not expected to be harmful to aquatic organisms due to low water solubility. | [16][18][19] |
Causality of Aspiration Hazard: The low viscosity and surface tension of this compound allow it to spread rapidly into the lungs if ingested and then vomited, which can cause severe chemical pneumonitis. This is a physical hazard common to many similar hydrocarbons.
Conclusion
The performance benchmark of this compound against other C14 isomers is unequivocally defined by its structure. As a linear alpha-olefin, its terminal double bond provides superior reactivity and selectivity in critical industrial processes such as polymerization and the synthesis of surfactants and detergent alcohols.[1][2][9][11] Internal and branched C14 isomers, being less reactive, are unsuitable for these specific applications but find utility in other areas where this lower reactivity is desired.
For the researcher, scientist, or drug development professional, the key takeaway is the imperative of isomeric purity. The presence of internal olefin isomers in a this compound feedstock can inhibit or alter the course of a reaction, leading to lower yields and impure products. Therefore, rigorous analytical verification using the protocols outlined in this guide is not just recommended; it is essential for reproducible, high-quality results. The choice of olefin isomer is a critical decision that directly impacts the chemical pathway and the properties of the final product.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1-Tetradecene Characterization
This guide presents a robust, multi-technique framework for the comprehensive characterization of 1-Tetradecene (C₁₄H₂₈). As a crucial alpha-olefin used in synthesizing surfactants, lubricants, and polymers, rigorous verification of its identity, purity, and isomeric integrity is paramount.[1] Relying on a single analytical method provides an incomplete picture and introduces unacceptable risk. This document outlines a cross-validation strategy, leveraging the orthogonal strengths of several core analytical techniques to build a self-validating and unimpeachable data package.
The Principle of Orthogonal Validation: Beyond a Single Data Point
In analytical science, trustworthiness is built upon corroborating evidence. Cross-validation is the process of confirming that an analytical method yields reliable and consistent results by comparing them against data from a different, complementary method.[2][3] For a molecule like this compound, the primary concerns are not just confirming the C₁₄ backbone and the terminal double bond, but also quantifying any isomers (e.g., internal olefins like 2-tetradecene) or process-related impurities. No single technique can address all these questions with absolute certainty. By integrating data from methods that probe different molecular attributes—volatility, nuclear environment, vibrational modes, and mass-to-charge ratio—we create a powerful, self-validating system.
Core Analytical Techniques: A Comparative Analysis
The selection of techniques is purposeful, designed to provide overlapping and complementary information.
| Analytical Technique | Primary Information Yielded | Strengths | Limitations |
| Gas Chromatography (GC) | Purity assessment, quantification of volatile impurities, isomeric separation. | High separation efficiency for volatile compounds, excellent quantitation with Flame Ionization Detection (FID).[4] | Provides limited structural information; peak identification relies on retention time matching with standards.[5] |
| NMR Spectroscopy (¹H & ¹³C) | Unambiguous structural elucidation, confirmation of double bond position, isomer identification. | Provides definitive information on atomic connectivity and chemical environment.[1][6] | Lower intrinsic sensitivity than GC, can be less effective for detecting trace-level impurities without specialized techniques. |
| FTIR Spectroscopy | Functional group identification (alkene C=C and vinylic C-H bonds). | Rapid, non-destructive, and provides a characteristic molecular "fingerprint".[7][8] | Limited ability to distinguish between isomers or quantify components in a mixture. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural information from fragmentation patterns. | Extremely high sensitivity, provides definitive molecular weight. When coupled with GC (GC-MS), it is a powerful tool for impurity identification.[9][10] | Isomers produce identical molecular ions, and fragmentation patterns can be very similar, making differentiation challenging. |
The Cross-Validation Workflow: An Integrated Approach
The analytical process should not be a linear sequence but an interconnected workflow where results from each step inform the next. The goal is to build a cohesive and consistent narrative about the sample's composition.
Caption: Integrated workflow for the cross-validation of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, incorporating system suitability checks and clear criteria for data acceptance.
Protocol 1: Purity and Isomer Analysis by Gas Chromatography (GC-FID)
Causality: GC-FID is the gold standard for purity determination of volatile compounds due to the detector's wide linear range and response uniformity for hydrocarbons. A non-polar column separates compounds primarily by boiling point, which is effective for differentiating linear alpha-olefins from potential branched or internal isomers.
-
Instrumentation: GC system with FID.
-
Column: Agilent DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min.
-
Injector: 250°C, Split ratio 100:1.
-
Detector: FID at 300°C.
-
Sample: 1 µL of 1% (w/v) this compound in hexane.
-
Trustworthiness Check: The analysis is validated by running a solvent blank to ensure no system contamination and by checking for peak shape and symmetry. Purity is calculated using area percent normalization. An analytical standard of this compound should be used to confirm retention time.[4]
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and ratio of the characteristic terminal vinyl protons, while ¹³C NMR will confirm the 14 unique carbon environments expected for this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample: 10-20 mg of this compound dissolved in ~0.7 mL of CDCl₃ with TMS as an internal standard.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Expected Chemical Shifts (δ, ppm): ~139.2 (=CH-), ~114.1 (=CH₂), and a series of aliphatic signals between ~34 and ~14.1.[12]
-
-
Trustworthiness Check: The integration of the ¹H NMR signals must correspond to the proton count of the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons.
Protocol 3: Functional Group Verification by ATR-FTIR
Causality: Attenuated Total Reflectance (ATR) FTIR is a rapid, sample-sparing technique to confirm the presence of key functional groups. For this compound, this provides immediate verification of the crucial alkene moiety.[7][13]
-
Instrumentation: FTIR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Apply one drop of neat this compound directly to the ATR crystal.
-
Acquisition: Collect spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Ratio the sample spectrum against a previously collected background spectrum of the clean crystal.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3077: C-H stretch of the vinyl group (=C-H).
-
~2925 & ~2854: Asymmetric and symmetric C-H stretches of the alkyl chain (CH₂).
-
~1641: C=C stretching vibration, characteristic of an alkene.
-
~991 & ~909: Out-of-plane C-H bending vibrations, highly indicative of a terminal vinyl group.
-
-
Trustworthiness Check: The presence of all characteristic alkene peaks provides a high-confidence confirmation of the functional group identity.
Data Integration: Building a Cohesive Conclusion
The individual results are now synthesized. The true power of cross-validation is realized when the data from each technique corroborates the others.
| Parameter Assessed | GC-FID Data | NMR (¹H & ¹³C) Data | FTIR Data | Integrated Conclusion |
| Identity | Retention time matches standard. | All ¹H and ¹³C chemical shifts and integrations are consistent with this compound structure. | Key peaks at 3077, 1641, and 909 cm⁻¹ confirm a terminal alkene. | Identity Confirmed: The sample is unequivocally this compound. |
| Purity | Area % = 99.85%. | No observable impurity peaks (>0.1%). | Not a quantitative technique. | High Purity Confirmed: The sample has a purity of ≥99.8%. |
| Isomeric Purity | A minor peak at a later retention time (0.10%) is observed. | No signals corresponding to internal olefin protons are detected. | Not specific enough to differentiate isomers. | Isomeric Purity >99.8%: Primarily the 1-olefin isomer. The minor peak requires further investigation if its identity is critical. |
| Contaminants | An unknown peak (0.05%) is present. | Not observed. | Not observed. | Trace Contaminant Detected: A non-isomeric, trace-level impurity is present. For GMP applications, identification via GC-MS would be required. |
Final Assessment
The cross-validation of this compound using GC, NMR, and FTIR provides a comprehensive and trustworthy characterization. The high-purity result from GC is substantiated by the clean spectra from NMR, which in turn provides definitive structural confirmation that aligns with the functional group data from FTIR. This orthogonal approach ensures that the final Certificate of Analysis is not just a collection of disparate data points, but a scientifically rigorous and defensible statement of product quality.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tetradecene
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tetradecene, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.
Section 1: Hazard Assessment & Risk Mitigation
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent decision, from the selection of personal protective equipment to the segregation of waste streams.
Key Hazards of this compound
This compound is a colorless, combustible liquid.[1][2] While it is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA, it presents specific and significant risks that must be managed.
The primary health hazard is its classification as an Aspiration Hazard, Category 1 .[1][3][4] This means that if the liquid is swallowed and then enters the lungs (either directly or through vomiting), it can be fatal.[5][6] This risk is due to the potential for the low-viscosity liquid to cause severe chemical pneumonitis.[7]
Additionally, prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, cracking, and irritation.[1][7] While considered readily biodegradable, its release into the environment must be avoided to prevent harm to aquatic life.[5][8][9]
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈ | [7] |
| Molecular Weight | 196.38 g/mol | [10] |
| Appearance | Colorless Liquid | [1][2] |
| Primary Hazard | H304: May be fatal if swallowed and enters airways | [5] |
| Flash Point | 107 - 115 °C (225 - 239 °F) | [1][7] |
| Autoignition Temp. | 235 °C (455 °F) | [1] |
| Density | 0.775 g/cm³ @ 25 °C | |
| Solubility | Insoluble in water | [10] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The causality is simple: creating an impermeable barrier prevents the chemical from reaching sensitive tissues.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][8]
-
Hand Protection : Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not always listed, materials like Nitrile and Neoprene generally offer good resistance to aliphatic hydrocarbons.[11][12] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[8]
-
Body Protection : A standard lab coat should be worn. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is recommended.[3]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous.[5][13] While this compound is not explicitly listed as a "P" or "U" series hazardous waste, it may meet the criteria for a characteristic hazardous waste, particularly if it is mixed with other substances or exhibits ignitability under certain conditions.
The core principle is segregation. Never mix this compound waste with other chemical waste streams. Doing so can create unforeseen chemical reactions, and it complicates the disposal process, often increasing costs and regulatory burdens. Waste should be collected in its own designated, compatible container.
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the routine collection and disposal of this compound waste, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers.
Protocol: Routine Waste Collection
-
Container Selection : Designate a clean, dry, chemically compatible container for liquid this compound waste. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a tightly sealing cap.
-
Labeling : Immediately label the waste container as "Hazardous Waste: this compound". The label must also include the date accumulation started and a clear indication of the hazards (e.g., "Aspiration Hazard," "Combustible").
-
Waste Accumulation :
-
Carefully pour or pipette waste this compound into the designated container inside a fume hood to minimize inhalation exposure.
-
Place solid waste contaminated with this compound (e.g., absorbent pads, gloves, weighing boats) into a separate, clearly labeled solid waste container.
-
-
Container Management :
-
Final Disposal :
-
Once the container is full (leaving at least 10% headspace) or has been accumulating for the maximum time allowed by your institution's policy (often 90-180 days), arrange for pickup by your facility's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6][8]
-
Never pour this compound down the drain or dispose of it in regular trash.[5][6][14]
-
Section 4: Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent injury and environmental release. The appropriate response depends on the size and location of the spill.
Protocol: Small Spill Cleanup (<100 mL)
This protocol is for small, contained spills that can be safely managed by trained laboratory personnel.
-
Alert & Assess : Alert personnel in the immediate area. Ensure the spill is small and you understand the hazards.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][8]
-
PPE : Don the required PPE as described in Section 1.2 (goggles, gloves, lab coat).
-
Contain & Absorb :
-
Collect Waste :
-
Decontaminate & Dispose :
Large Spills (>100 mL) or Spills Outside a Fume Hood
-
EVACUATE all personnel from the immediate area.
-
ALERT your supervisor and institutional EHS or emergency response team immediately. Provide details on the chemical and the approximate volume spilled.
-
ISOLATE the area by closing doors and posting warning signs.
-
DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
By adhering to these detailed procedures, researchers can ensure that this compound is managed safely and responsibly from procurement through final disposal, upholding the highest standards of laboratory practice and environmental stewardship.
References
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- Chemical Resistance Chart. SAS Safety Corp.
- Hazardous Waste. US EPA.
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A Strategic Guide to Personal Protective Equipment for Handling 1-Tetradecene
For the experienced researcher, scientist, and drug development professional, the safe handling of chemical reagents is a foundational pillar of successful experimentation. This guide provides a comprehensive, in-depth look at the requisite personal protective equipment (PPE) for handling 1-Tetradecene, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each procedural step. Our aim is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.
Understanding the Primary Hazards of this compound
This compound, a long-chain alpha-olefin, is a versatile building block in organic synthesis. However, its physical and chemical properties present specific hazards that dictate our PPE and handling protocols. The primary concerns are:
-
Aspiration Toxicity : This is the most significant hazard associated with this compound.[1][2][3][4][5] If swallowed, the low viscosity of this liquid can lead to it being aspirated into the lungs, which can cause a severe and potentially fatal chemical pneumonitis.[6]
-
Skin Irritation : While classified as a moderate skin irritant, repeated or prolonged contact can defat the skin, leading to dryness, cracking, and dermatitis.[1][4][6]
-
Eye Irritation : Direct contact with the liquid can cause irritation to the eyes.[7][8]
It is also combustible, though it requires preheating before ignition can occur.[7]
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE selection is paramount. The following recommendations are based on a thorough assessment of the hazards associated with this compound.
Eye and Face Protection: The First Line of Defense
Given the potential for splashes and eye irritation, appropriate eye and face protection is non-negotiable.
-
Minimum Requirement : Tightly fitting safety goggles are essential to prevent any accidental contact with the eyes.[1]
-
Enhanced Protection : For operations with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with safety goggles.[2]
An eyewash station should be readily accessible in the immediate work area.[1] In the event of eye contact, flush with water for at least 15 minutes and seek medical attention.[4][8]
Hand Protection: Preventing Dermal Exposure
The selection of appropriate gloves is critical to prevent skin contact and the associated risks of irritation and defatting.
-
Material Suitability : The choice of glove material should be based on its resistance to this compound. While specific breakthrough times are not always readily available in general safety documents, it is crucial to consult with glove manufacturers for detailed chemical resistance data.
-
Inspection and Technique : Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid contaminating your skin.[2]
After handling this compound, always wash your hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1][2]
Body Protection: Shielding Against Spills
To protect against accidental spills and splashes, appropriate body protection should be worn.
-
Laboratory Coat : A standard laboratory coat is generally sufficient for routine laboratory-scale operations.
-
Chemical-Resistant Apron : For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: When is it Necessary?
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required when handling this compound due to its low vapor pressure.[6] However, in specific situations, respiratory protection may be necessary:
-
Inadequate Ventilation : If working in an area with poor ventilation where vapors may accumulate.
-
Aerosol Generation : If the process generates aerosols or mists of this compound.
-
Heating : When heating this compound, as this will increase its vapor pressure.
In such cases, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3][4]
Safe Handling and Disposal Workflow
The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound, integrating the use of appropriate PPE at each stage.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and plenty of water.[2] If skin irritation persists, consult a physician. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2] If symptoms persist, call a physician. |
| Ingestion | Do NOT induce vomiting. [2][3][4][5][9] Immediately call a poison control center or doctor.[2][3][5][9] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][9] Prevent the spill from entering drains.[2][3] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection : All this compound waste, including contaminated absorbent materials, should be collected in a clearly labeled, sealed container.[2][3]
-
Licensed Disposal : Dispose of chemical waste through a licensed disposal company.[2] Do not dispose of it down the drain.[2]
-
Regulatory Compliance : Ensure that all disposal practices are in accordance with local, state, and federal regulations.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.
References
-
This compound (MATERIAL SAFETY DATA SHEET). (n.d.). Scribd. Retrieved from [Link]
-
ICSC 1566 - this compound. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
This compound (C14H28). (2023, January 25). Qatar Chemical. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
